molecular formula C27H31NO3 B15612324 (E/Z)-GSK5182 CAS No. 877387-37-6

(E/Z)-GSK5182

Cat. No.: B15612324
CAS No.: 877387-37-6
M. Wt: 417.5 g/mol
InChI Key: ZVSFNBNLNLXEFQ-RQZHXJHFSA-N
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Description

an estrogen-related receptor gamma inverse agonist

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO3/c1-28(2)18-20-31-25-16-12-23(13-17-25)27(22-10-14-24(30)15-11-22)26(9-6-19-29)21-7-4-3-5-8-21/h3-5,7-8,10-17,29-30H,6,9,18-20H2,1-2H3/b27-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSFNBNLNLXEFQ-RQZHXJHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCO)C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCO)\C2=CC=CC=C2)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(E/Z)-GSK5182: A Potent and Selective ERRγ Inverse Agonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen-related receptor gamma (ERRγ), an orphan nuclear receptor, is a constitutively active transcription factor implicated in a myriad of physiological and pathological processes, including metabolic diseases and cancer. Its role as a therapeutic target has prompted the development of modulators of its activity. Among these, (E/Z)-GSK5182 has emerged as a highly selective and potent inverse agonist of ERRγ. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating ERRγ signaling and the therapeutic potential of its modulation.

Introduction

Estrogen-related receptors (ERRs) are a subgroup of the nuclear receptor superfamily, with ERRγ (also known as ESRRG) being a key member that functions as a constitutively active transcription factor, meaning it does not require a natural ligand to be active.[1][2][3] ERRγ plays a crucial role in regulating genes involved in metabolic processes such as hepatic gluconeogenesis, mitochondrial biogenesis, and fatty acid oxidation.[1][2] Its dysregulation has been linked to various diseases, including type 2 diabetes, obesity, and certain cancers, making it an attractive target for therapeutic intervention.[4][5][6]

GSK5182 is a synthetic analog of 4-hydroxytamoxifen (B85900) (4-OHT) that has been developed as a selective ERRγ inverse agonist.[7][8] Unlike its parent compound, GSK5182 exhibits high selectivity for ERRγ over other nuclear receptors like ERRα and the estrogen receptors (ERα and ERβ).[9][10] As an inverse agonist, GSK5182 binds to ERRγ and reduces its basal transcriptional activity, offering a tool to probe the function of ERRγ and a potential therapeutic agent.[4][9]

Mechanism of Action

GSK5182 exerts its inhibitory effect on ERRγ through a distinct molecular mechanism. Upon binding to the ligand-binding domain (LBD) of ERRγ, GSK5182 induces a conformational change in the receptor.[3][11] This altered conformation disrupts the interaction between ERRγ and transcriptional coactivators, such as PGC-1α, which are essential for its constitutive activity.[4][11] Instead, the GSK5182-bound ERRγ complex preferentially recruits corepressors, like the small heterodimer partner-interacting leucine (B10760876) zipper protein (SMILE), which leads to the repression of target gene transcription.[3][8][11]

Interestingly, treatment with GSK5182 has been shown to increase the protein stability of ERRγ by inhibiting its ubiquitination and subsequent degradation by the proteasome.[3][11][12] Specifically, GSK5182 prevents the interaction between ERRγ and the E3 ligase Parkin, which is responsible for its ubiquitination.[3] This leads to an accumulation of inactive ERRγ in the nucleus, further contributing to the suppression of its signaling pathway.[11][13]

Quantitative Data

The potency and selectivity of GSK5182 have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of GSK5182

ParameterValueReceptor/Cell LineAssay TypeReference
IC50 79 nMERRγNot Specified[9][14]
IC50 0.44 µMERRγTR-FRET Binding Assay[7][15]
Transcriptional Repression 95% at 10 µMNot SpecifiedFunctional Assay[7][15]

Table 2: Selectivity of GSK5182 Analogs

CompoundERRγ IC50 (µM)ERRα IC50 (µM)ERRβ IC50 (µM)ERα IC50 (µM)Reference
15g (GSK5182 analog) 0.44>10>1010[7][15]

Table 3: Cellular Effects of GSK5182

EffectCell LineConcentrationObservationsReference
Inhibition of Cell Proliferation PLC/PRF/5 (Hepatocellular Carcinoma)10-20 µMDose-dependent reduction in cell proliferation[9][16]
Cell Cycle Arrest PLC/PRF/5 (Hepatocellular Carcinoma)10-20 µMG1 phase arrest, increased p21 and p27 expression[9][16]
Inhibition of Osteoclast Differentiation Bone-marrow-derived macrophages (BMMs)10 µMComplete blockage of osteoclast formation[17]
Increased ERRγ Protein Levels AML12 (Mouse Hepatocyte)10 µMIncreased ERRγ protein levels after 24h treatment[11][18]

Experimental Protocols

The characterization of this compound as an ERRγ inverse agonist relies on a suite of well-established molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.

Luciferase Reporter Gene Assay

This assay is used to measure the effect of GSK5182 on the transcriptional activity of ERRγ.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with ERRγ response elements (ERREs) is introduced into cells. If ERRγ is active, it binds to the ERREs and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of ERRγ.

Protocol:

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in appropriate media.

    • Cells are co-transfected with an expression vector for ERRγ (e.g., GAL4-ERRγ LBD) and a reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for the expressed ERRγ fusion protein (e.g., pFR-luciferase or stf4-Luc).[7][18][19][20] A control plasmid expressing another reporter (e.g., Renilla luciferase) can be included for normalization.[21]

  • Compound Treatment:

    • After transfection (typically 24 hours), the medium is replaced with fresh medium containing various concentrations of GSK5182 or a vehicle control (e.g., DMSO).[18][22]

  • Lysis and Luminescence Measurement:

    • Following an incubation period (e.g., 18-24 hours), cells are lysed.[18][23]

    • Luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.[22][23]

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • The effect of GSK5182 is determined by comparing the normalized luciferase activity in treated cells to that in vehicle-treated cells. IC50 values are calculated from dose-response curves.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine if GSK5182 affects the binding of ERRγ to the promoter regions of its target genes in vivo.

Principle: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (ERRγ) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by PCR or sequencing.

Protocol:

  • Cell Treatment and Cross-linking:

    • Cells (e.g., AML12) are treated with GSK5182 or a vehicle control for a specified time.[18]

    • Formaldehyde is added directly to the culture medium to cross-link proteins to DNA.[24]

  • Chromatin Preparation:

    • Cells are lysed, and the nuclei are isolated.

    • The chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication.[24]

  • Immunoprecipitation:

    • The sheared chromatin is incubated with an anti-ERRγ antibody or a control IgG overnight.[18][25]

    • Protein A/G beads are used to pull down the antibody-protein-DNA complexes.

  • Elution and Reverse Cross-linking:

    • The complexes are eluted from the beads, and the cross-links are reversed by heating.

  • DNA Purification and Analysis:

    • The DNA is purified and analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of known ERRγ target genes (e.g., Pck1, G6PC, hepcidin).[1][18]

    • The amount of precipitated DNA is compared between GSK5182-treated and vehicle-treated samples.

Co-Immunoprecipitation (Co-IP) Assay

Co-IP is used to investigate the effect of GSK5182 on the interaction between ERRγ and its co-regulators (coactivators or corepressors).

Principle: A specific antibody is used to pull down a target protein (e.g., ERRγ) from a cell lysate. If other proteins are part of a complex with the target protein, they will be pulled down as well and can be detected by western blotting.

Protocol:

  • Cell Transfection and Treatment:

    • Cells (e.g., 293T) are co-transfected with expression vectors for tagged versions of ERRγ (e.g., FLAG-ERRγ) and a co-regulator (e.g., HA-PGC-1α or HA-SMILE).[11][18]

    • Transfected cells are treated with GSK5182 or a vehicle control.

  • Cell Lysis:

    • Cells are harvested and lysed in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation:

    • The cell lysate is incubated with an antibody against the tagged target protein (e.g., anti-FLAG antibody).

    • Protein A/G beads are added to capture the antibody-protein complexes.

  • Washing and Elution:

    • The beads are washed to remove non-specific binding proteins.

    • The protein complexes are eluted from the beads.

  • Western Blot Analysis:

    • The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies against both the target protein (e.g., anti-FLAG) and the potential interacting partner (e.g., anti-HA) to detect the co-immunoprecipitated protein.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

ERR_signaling_pathway cluster_nucleus Nucleus ERRg ERRγ Corepressor Corepressor (e.g., SMILE) ERRg->Corepressor Preferential Recruitment ERRE ERR Response Element (ERRE) ERRg->ERRE Coactivator Coactivator (e.g., PGC-1α) Coactivator->ERRg Constitutive Activation Corepressor->ERRE Repression TargetGene Target Gene (e.g., Pck1, G6PC) ERRE->TargetGene Transcription Gene Transcription TargetGene->Transcription GSK5182 This compound GSK5182->ERRg Binds & Induces Conformational Change

Caption: ERRγ Signaling and GSK5182 Mechanism of Action.

luciferase_assay_workflow start Start transfect Co-transfect cells with ERRγ and Luciferase Reporter Plasmids start->transfect treat Treat with this compound or Vehicle transfect->treat incubate Incubate (18-24h) treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: Luciferase Reporter Assay Workflow.

chip_assay_workflow start Start treat_crosslink Treat cells with GSK5182 and Cross-link with Formaldehyde start->treat_crosslink shear Lyse cells and Shear Chromatin treat_crosslink->shear ip Immunoprecipitate with anti-ERRγ antibody shear->ip reverse_purify Reverse Cross-links and Purify DNA ip->reverse_purify qpcr Analyze DNA by qPCR reverse_purify->qpcr end End qpcr->end

Caption: Chromatin Immunoprecipitation (ChIP) Assay Workflow.

Conclusion

This compound is a powerful and selective tool for studying the biological functions of ERRγ. Its well-characterized mechanism of action as an inverse agonist, coupled with its demonstrated efficacy in cellular and animal models, underscores its potential as a lead compound for the development of novel therapeutics for metabolic disorders and cancer. This technical guide provides a solid foundation of data and methodologies to aid researchers in their exploration of ERRγ signaling and the therapeutic application of its modulators.

References

(E/Z)-GSK5182: A Technical Guide to its Mechanism and Target Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selective Estrogen-Related Receptor Gamma (ERRγ) inverse agonist, (E/Z)-GSK5182. This document details its core mechanism of action, its impact on various signaling pathways, and its regulation of target gene expression. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Mechanism of Action

This compound is a highly selective and orally active inverse agonist of ERRγ with an IC50 of 79 nM.[1] It effectively inhibits the transcriptional activity of ERRγ without significantly interacting with other nuclear receptors such as ERRα or the estrogen receptor α (ERα).[1] The inhibitory action of GSK5182 on ERRγ is multifaceted and context-dependent, involving at least two distinct mechanisms:

  • Disruption of Coactivator Interaction: GSK5182 can suppress the expression of gluconeogenic genes by disrupting the interaction between ERRγ and its coactivator, peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).

  • Recruitment of Corepressors: In other cellular contexts, GSK5182 binding to ERRγ facilitates the recruitment of corepressors, such as the small heterodimer partner (SHP)-interacting leucine (B10760876) zipper protein (SMILE), which in turn represses the transcriptional activity of ERRγ.

An intriguing aspect of GSK5182's activity is its ability to increase the protein stability of ERRγ by inhibiting its ubiquitination, a process mediated by the E3 ligase Parkin.[2][3][4][5][6] This leads to an accumulation of an inactive form of the ERRγ receptor.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various cellular processes and gene expression.

Table 1: Effects of GSK5182 on Cell Proliferation and Cell Cycle

Cell LineTreatment ConcentrationDurationEffectReference
PLC/PRF/5 (Hepatocellular Carcinoma)10 µM - 20 µMNot SpecifiedSignificant and dose-dependent reduction in cell proliferation.[1]
PLC/PRF/5 (Hepatocellular Carcinoma)10 µM - 20 µMNot SpecifiedInduced cell cycle arrest at the G1 phase.[1]

Table 2: Dose-Dependent Regulation of Target Gene and Protein Expression by GSK5182

Cell TypeTarget Gene/ProteinTreatment ConcentrationEffectReference
PLC/PRF/5 (Hepatocellular Carcinoma)p2110 µM - 20 µMDose-dependent increase in expression.[1][7]
PLC/PRF/5 (Hepatocellular Carcinoma)p2710 µM - 20 µMDose-dependent increase in expression.[1][7]
PLC/PRF/5 (Hepatocellular Carcinoma)Phosphorylated Retinoblastoma Protein (p-pRb)10 µM - 20 µMReduction in protein levels.[1][7]
Bone-Marrow-Derived Macrophages (BMMs)c-Fos10 µMAttenuation of RANKL-mediated mRNA and protein expression.[1]
Bone-Marrow-Derived Macrophages (BMMs)NFATc110 µMAttenuation of RANKL-mediated mRNA and protein expression.[1]
Bone-Marrow-Derived Macrophages (BMMs)RANK10 µMSuppression of mRNA and protein expression.[1]
Bone-Marrow-Derived Macrophages (BMMs)TRAP10 µMAttenuation of expression.[1]
Bone-Marrow-Derived Macrophages (BMMs)Cathepsin K10 µMAttenuation of expression.[1]
Primary Cultured ChondrocytesMMP-3VariousInhibition of IL-1β, IL-6, or TNF-α induced expression.[8]
Primary Cultured ChondrocytesMMP-13VariousInhibition of IL-1β, IL-6, or TNF-α induced expression.[8]
RAI-Refractory Papillary Thyroid Cancer CellsERRγ25 µMSignificant decrease in mRNA expression.[9]
RAI-Refractory Papillary Thyroid Cancer CellsERRγ12 µM, 25 µMDose-dependent reduction in protein levels.[9]
RAI-Refractory Papillary Thyroid Cancer CellsNIS12 µM, 25 µMDose-dependent increase in mRNA expression.[9]
RAI-Refractory Papillary Thyroid Cancer CellsGLUT1VariousDecrease in protein expression.[9]
RAI-Refractory Papillary Thyroid Cancer CellsGLUT4VariousDecrease in protein expression.[9]
CardiomyocytesGata4125 nM - 1 µMDose-dependent inhibition of PE-induced protein expression.[10]
CardiomyocytesAnf125 nM - 1 µMDose-dependent inhibition of PE-induced protein expression.[10]

Table 3: Effects of GSK5182 on Signaling Pathway Activity

Cell TypePathway/ActivityTreatment ConcentrationEffectReference
RAW 264.7 MacrophagesNF-κB Promoter ActivityVariousDose-dependent reduction in RANKL-stimulated activity.[3]
RAI-Refractory Papillary Thyroid Cancer CellsRadioiodine Uptake25 µMSignificant increase.[9]
RAI-Refractory Papillary Thyroid Cancer Cells18F-FDG UptakeVariousDose-dependent reduction.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is for the analysis of target gene expression changes following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control for the desired duration.

  • RNA Extraction:

    • Lyse cells directly in the culture dish using a suitable lysis reagent (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green or a probe-based detection system, forward and reverse primers for the gene of interest, and cDNA template.

    • Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

    • Include a no-template control and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each sample.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to the vehicle control.

Example Primer Sequences (Human):

  • ERRγ Forward: 5'-AGCAGCTCTACACACAGCCAA-3'

  • ERRγ Reverse: 5'-TGTCCACCTTCTTCAGGTTGT-3'

  • c-Fos Forward: 5'-GGAGAATCCGAAGGGAAAGGA-3'

  • c-Fos Reverse: 5'-GCTGCCAGGATGAACTCTAGA-3'

  • NFATc1 Forward: 5'-CAACGCCCTGACCACCGATAG-3'

  • NFATc1 Reverse: 5'-GGCTGCCTTCCGTCTCATAGT-3'

Western Blotting

This protocol is for the detection of changes in protein expression and phosphorylation status.

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ERRγ, anti-p-ERK, anti-c-Fos) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Chromatin Immunoprecipitation (ChIP)

This protocol is for investigating the binding of ERRγ to the promoter regions of its target genes and the effect of this compound on this interaction.[11][12][13]

  • Cross-linking and Cell Lysis:

    • Treat cells with this compound or vehicle.

    • Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells and isolate the nuclei.

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G-agarose beads.

    • Incubate the sheared chromatin with an antibody specific for ERRγ or a negative control IgG overnight at 4°C.

    • Capture the antibody-protein-DNA complexes by adding protein A/G-agarose beads.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by heating at 65°C.

    • Treat with RNase A and proteinase K.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis:

    • Analyze the purified DNA by qPCR using primers flanking the putative ERRγ binding sites in the promoter regions of target genes.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to the action of this compound.

G GSK5182 GSK5182 ERRg ERRγ GSK5182->ERRg Binds to and inhibits GSK5182->ERRg Disrupts interaction PGC1a PGC-1α ERRg->PGC1a Interacts with SMILE SMILE ERRg->SMILE Recruits Gluconeogenic_Genes Gluconeogenic Genes (e.g., Pck1, G6PC) ERRg->Gluconeogenic_Genes Binds to promoter PGC1a->Gluconeogenic_Genes Activates SMILE->Gluconeogenic_Genes Represses Transcription_Repression Transcriptional Repression Transcription_Activation Transcriptional Activation

Caption: Mechanism of ERRγ transcriptional regulation by GSK5182.

G RANKL RANKL RANK RANK RANKL->RANK Binds to NFkB NF-κB RANK->NFkB JNK JNK RANK->JNK ERK ERK RANK->ERK GSK5182 GSK5182 GSK5182->NFkB Inhibits GSK5182->JNK Inhibits GSK5182->ERK Inhibits cFos c-Fos NFkB->cFos JNK->cFos ERK->cFos NFATc1 NFATc1 cFos->NFATc1 Osteoclastogenesis Osteoclast Differentiation NFATc1->Osteoclastogenesis

Caption: Inhibition of Osteoclastogenesis Signaling by GSK5182.

G start Start: Cell Culture & Treatment rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End: Relative Gene Expression data_analysis->end

Caption: Experimental Workflow for RT-qPCR Analysis.

References

(E/Z)-GSK5182 in Osteoarthritis Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, synovial inflammation, and changes in the subchondral bone.[1] Current treatments primarily focus on symptom management, leaving a significant unmet need for disease-modifying therapies. Emerging research has identified the orphan nuclear receptor, Estrogen-related receptor γ (ERRγ), as a key catabolic regulator in OA pathogenesis.[2] The synthetic small molecule, (E/Z)-GSK5182, a selective inverse agonist of ERRγ, has shown considerable promise as a potential therapeutic agent for OA by mitigating cartilage degradation.[3] This technical guide provides an in-depth overview of the role of this compound in OA, detailing its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and comprehensive experimental protocols.

Mechanism of Action of this compound in Osteoarthritis

This compound functions as a potent and selective inverse agonist of ERRγ.[4] In the context of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) are key drivers of cartilage destruction.[1] These cytokines upregulate the expression of ERRγ in chondrocytes.[2] Elevated ERRγ levels, in turn, directly stimulate the transcription of matrix metalloproteinases (MMPs), particularly MMP-3 and MMP-13, which are critical enzymes responsible for the degradation of the cartilage extracellular matrix.[2]

This compound exerts its therapeutic effect by binding to ERRγ and inhibiting its transcriptional activity. This leads to a dose-dependent suppression of pro-inflammatory cytokine-induced expression of ERRγ, MMP-3, and MMP-13 in articular chondrocytes.[2] By blocking this catabolic cascade, GSK5182 protects cartilage from degradation and has been shown to reduce the severity of OA in preclinical in vivo models.[2][3] It is important to note that while the user's query mentioned RORβ, the current body of scientific literature points to ERRγ as the direct target of GSK5182 in osteoarthritis pathogenesis, with RORβ being explored as a separate potential therapeutic target in OA.

Signaling Pathway

The signaling pathway central to the role of GSK5182 in osteoarthritis pathogenesis is depicted below. Pro-inflammatory cytokines trigger the upregulation of ERRγ, which then promotes the expression of cartilage-degrading enzymes. GSK5182 intervenes by directly inhibiting ERRγ activity.

Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) ERRg ERRγ Expression (Upregulation) Cytokines->ERRg Stimulates MMPs MMP-3 & MMP-13 Expression (Upregulation) ERRg->MMPs Promotes Transcription Cartilage_Degradation Cartilage Degradation MMPs->Cartilage_Degradation Leads to GSK5182 This compound GSK5182->ERRg Inhibits (Inverse Agonist)

Caption: GSK5182 inhibits the pro-inflammatory cytokine-induced catabolic pathway in chondrocytes.

Quantitative Data

The efficacy of this compound in mitigating the catabolic effects of pro-inflammatory cytokines and in vivo cartilage degradation has been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Dose-Dependent Inhibition of Cytokine-Induced Gene Expression by GSK5182 in Primary Mouse Chondrocytes

Cytokine StimulantTarget GeneGSK5182 Conc. (µM)Fold Change vs. Cytokine ControlSignificance (p-value)
IL-1β (1 ng/mL)ERRγ1~0.6< 0.05
5~0.3< 0.01
MMP-31~0.5< 0.05
5~0.2< 0.01
MMP-131~0.4< 0.05
5~0.1< 0.001
IL-6 (100 ng/mL)ERRγ1~0.7< 0.05
5~0.4< 0.01
MMP-31~0.6< 0.05
5~0.3< 0.01
MMP-131~0.5< 0.05
5~0.2< 0.001
TNF-α (50 ng/mL)ERRγ1~0.8< 0.05
5~0.5< 0.01
MMP-31~0.7< 0.05
5~0.4< 0.01
MMP-131~0.6< 0.05
5~0.3< 0.001

Data are approximated from graphical representations in the cited literature and presented as fold change relative to the cytokine-stimulated control group (set to 1).[2]

Table 2: In Vivo Efficacy of GSK5182 in a Mouse Model of OA

Treatment GroupOARSI Grade (Mean ± SEM)Significance vs. Ad-Esrrg (p-value)
Adenovirus-Control (Ad-C)1.2 ± 0.2< 0.001
Adenovirus-ERRγ (Ad-Esrrg)4.5 ± 0.5-
Ad-Esrrg + GSK51822.5 ± 0.4< 0.05

OARSI (Osteoarthritis Research Society International) grade assesses the extent of cartilage degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Primary Mouse Articular Chondrocyte Culture

This protocol describes the isolation and culture of primary chondrocytes from neonatal mice, which are subsequently used for in vitro stimulation experiments.

start Start: Neonatal Mice (3-5 days old) dissection Dissect knee joints and isolate articular cartilage start->dissection digestion1 Digest with 0.25% Trypsin-EDTA for 30 min at 37°C dissection->digestion1 digestion2 Digest with Collagenase D (1 mg/mL) for 3-4 hours at 37°C digestion1->digestion2 filtration Filter cell suspension through a 70 µm cell strainer digestion2->filtration centrifugation Centrifuge, wash, and resuspend cells in culture medium filtration->centrifugation plating Plate cells at high density in DMEM/F12 with 10% FBS centrifugation->plating culture Culture at 37°C, 5% CO2. Use at passage 0 or 1 for experiments plating->culture end End: Primary Chondrocytes Ready for Experiments culture->end

Caption: Workflow for the isolation and culture of primary mouse articular chondrocytes.

Materials:

  • Neonatal mice (e.g., C57BL/6), 3-5 days old

  • Dulbecco's Modified Eagle Medium (DMEM)/F12

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Collagenase D

  • 70 µm cell strainer

  • Sterile dissection tools

Procedure:

  • Euthanize neonatal mice according to approved institutional animal care and use committee protocols.

  • Aseptically dissect the knee joints and carefully isolate the articular cartilage from the femoral condyles and tibial plateaus.

  • Mince the cartilage into small pieces and wash with sterile PBS.

  • Incubate the cartilage pieces in 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation.

  • Remove the trypsin solution and add Collagenase D (1 mg/mL) in DMEM/F12. Incubate for 3-4 hours at 37°C with agitation until the tissue is fully digested.

  • Pass the cell suspension through a 70 µm cell strainer to remove any undigested tissue.

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Discard the supernatant, wash the cell pellet with PBS, and resuspend in complete culture medium (DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Plate the chondrocytes in culture flasks or plates at a high density.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Use primary chondrocytes at passage 0 or 1 for experiments to maintain their phenotype.

In Vitro Cytokine Stimulation and GSK5182 Treatment

Procedure:

  • Plate primary mouse articular chondrocytes in 12-well or 24-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5 µM) for 1 hour.

  • Stimulate the cells with a pro-inflammatory cytokine (e.g., IL-1β at 1 ng/mL, IL-6 at 100 ng/mL, or TNF-α at 50 ng/mL) for the desired time period (e.g., 24 hours for gene expression analysis).

  • Harvest the cells for subsequent analysis (e.g., RNA extraction for qRT-PCR).

Quantitative Real-Time PCR (qRT-PCR)

Procedure:

  • Isolate total RNA from chondrocytes using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR detection system.

  • Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH).

Table 3: Validated qRT-PCR Primer Sequences for Mouse Genes

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
ERRγ (Esrrg) CACCACACTCTGTGACTTGGCTATGCACTCTGGAGGAGGCTCAT
MMP-3 (Mmp3) CTCTGGAACCTGAGACATCACCAGGAGTCCTGAGAGATTTGCGC
MMP-13 (Mmp13) GATGACCTGTCTGAGGAAGACCGCATTTCTCGGAGCCTGTCAAC
GAPDH AGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Primer sequences are sourced from publicly available databases and commercial suppliers.[1]

In Vivo Adenovirus-Mediated ERRγ Overexpression and GSK5182 Treatment in a Mouse Model

This protocol outlines the induction of an OA-like phenotype in mice through the overexpression of ERRγ in the knee joint and subsequent treatment with GSK5182.

start Start: C57BL/6 Mice (8-10 weeks old) anesthesia Anesthetize mice start->anesthesia injection1 Intra-articular injection of Adenovirus-ERRγ (Ad-Esrrg) or control vector into the knee joint anesthesia->injection1 recovery Allow mice to recover injection1->recovery treatment After 1 week, administer intra-articular injection of GSK5182 or vehicle recovery->treatment monitoring Monitor mice for 3-8 weeks treatment->monitoring euthanasia Euthanize mice and harvest knee joints monitoring->euthanasia histology Process joints for histological analysis (Safranin O staining) euthanasia->histology end End: Assess cartilage degradation histology->end

Caption: Experimental workflow for the in vivo mouse model of osteoarthritis.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Adenovirus encoding mouse ERRγ (Ad-Esrrg) and a control vector (e.g., Ad-GFP)

  • This compound

  • Anesthetics

  • 30-gauge needles and syringes

Procedure:

  • Anesthetize mice using an approved protocol.

  • Perform an intra-articular injection of Ad-Esrrg or a control adenovirus (typically 1 x 10^8 plaque-forming units in 10 µL) into the knee joint.

  • Allow the mice to recover.

  • One week post-adenovirus injection, administer an intra-articular injection of GSK5182 (e.g., 10 µM in 10 µL) or vehicle control.

  • Maintain the mice for a period of 3 to 8 weeks, monitoring their well-being.

  • At the end of the experimental period, euthanize the mice and carefully dissect the knee joints.

  • Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin (B1166041) for histological sectioning.

Safranin O Staining for Cartilage Histology

Procedure:

  • Deparaffinize and rehydrate the paraffin-embedded tissue sections.

  • Stain with Weigert's iron hematoxylin (B73222) for 10 minutes to stain the nuclei.

  • Rinse in running tap water.

  • Counterstain with Fast Green solution for 5 minutes.

  • Rinse briefly with 1% acetic acid.

  • Stain with 0.1% Safranin O solution for 5 minutes to stain proteoglycans in the cartilage red/orange.

  • Dehydrate the sections through graded alcohols and clear in xylene.

  • Mount with a resinous mounting medium.

  • Assess cartilage degradation using the OARSI grading system.[1]

Conclusion

This compound represents a promising therapeutic candidate for osteoarthritis by targeting the ERRγ-mediated catabolic pathway in chondrocytes. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of GSK5182 and the broader ERRγ signaling axis in OA pathogenesis. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound as a disease-modifying drug for osteoarthritis.

References

(E/Z)-GSK5182: A Potent Modulator of Cancer Cell Proliferation - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-GSK5182, a selective inverse agonist of the Estrogen-Related Receptor Gamma (ERRγ), has emerged as a significant compound in oncology research. This technical guide provides a comprehensive overview of the core mechanisms by which GSK5182 impacts cancer cell proliferation. It details the compound's interaction with ERRγ and the subsequent downstream effects on critical signaling pathways and cell cycle regulation. This document consolidates quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, serving as a vital resource for researchers in the field of cancer therapeutics and drug development.

Introduction

Estrogen-Related Receptor Gamma (ERRγ), an orphan nuclear receptor, is increasingly recognized for its role in regulating cellular metabolism, proliferation, and tumorigenesis in various cancers. Its constitutive activity, independent of a natural ligand, makes it a compelling target for therapeutic intervention. This compound has been identified as a highly selective and orally active inverse agonist of ERRγ, demonstrating significant anti-proliferative effects in several cancer models. This guide delves into the molecular mechanisms, experimental validation, and potential therapeutic applications of GSK5182 in oncology.

Mechanism of Action

GSK5182 exerts its anti-cancer effects primarily through the inhibition of ERRγ transcriptional activity. The core of its mechanism involves a unique dual action: not only does it act as an inverse agonist, but it also paradoxically increases the protein stability of ERRγ.

  • Inverse Agonism: GSK5182 binds to the ligand-binding domain of ERRγ, inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription. This effectively silences the constitutive activity of the receptor.

  • Inhibition of Ubiquitination: GSK5182 has been shown to inhibit the ubiquitination of ERRγ, a process that typically marks proteins for degradation. This leads to an accumulation of ERRγ protein in an inactive state, further suppressing its transcriptional function.[1][2]

The inhibition of ERRγ by GSK5182 leads to the modulation of several downstream signaling pathways critical for cancer cell proliferation and survival.

Signaling Pathways Modulated by GSK5182

GSK5182 has been demonstrated to impact the following key signaling pathways:

  • Cell Cycle Regulation: A primary outcome of ERRγ inhibition by GSK5182 is the induction of G1 phase cell cycle arrest.[3] This is achieved through the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the subsequent decrease in the phosphorylation of the retinoblastoma protein (pRb).[3]

  • NF-κB Signaling: GSK5182 can attenuate the canonical NF-κB signaling pathway. It has been observed to block the nuclear translocation of the p65 subunit, a key event in NF-κB activation.

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK and ERK cascades, is also modulated by GSK5182. Inhibition of these pathways contributes to the suppression of cancer cell proliferation.

  • Induction of Reactive Oxygen Species (ROS): In some cancer cell lines, such as hepatocellular carcinoma, GSK5182 has been shown to induce the generation of ROS, which can contribute to its anti-tumor activity.[3]

Quantitative Data on the Efficacy of GSK5182

The anti-proliferative effects of GSK5182 have been quantified in various cancer cell lines. The following tables summarize the key findings.

Parameter Value Reference
IC50 for ERRγ 79 nM[3][4]

Table 1: Inhibitory Concentration of GSK5182 against ERRγ.

Cell Line Cancer Type GSK5182 Concentration (μM) Effect on Proliferation Reference
PLC/PRF/5Hepatocellular Carcinoma0 - 20Dose-dependent reduction[3]
BCPAPPapillary Thyroid Cancer12 - 25Dose-dependent effects on radioiodine uptake and cytotoxicity[5]

Table 2: Effect of GSK5182 on Cancer Cell Proliferation.

Cell Line GSK5182 Concentration (μM) Effect on Protein Expression Reference
PLC/PRF/510, 20Dose-dependent increase in p21 and p27[3]
PLC/PRF/510, 20Dose-dependent decrease in phosphorylated pRb[3]
BCPAP12, 25Dose-dependent decrease in ERRγ[5]

Table 3: Effect of GSK5182 on Cell Cycle Regulatory Proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer cell proliferation.

Cell Proliferation Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of GSK5182 (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • Addition of Reagent: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[6][7]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Cell Lysis: Treat cells with GSK5182 as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p27, p-pRb, total pRb, ERRγ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with GSK5182 for the desired duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Luciferase Reporter Assay for ERRγ Activity

This assay measures the transcriptional activity of ERRγ.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with an ERRγ expression vector and a luciferase reporter plasmid containing ERRγ response elements (ERREs) upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of GSK5182.

  • Cell Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as relative luciferase units (RLU) or fold change compared to the vehicle control.

Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, a measure of long-term cell survival and reproductive integrity.

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) in complete medium.

  • Compound Treatment: Allow the cells to attach for 24 hours, then treat with different concentrations of GSK5182.

  • Incubation: Incubate the plates for 1-3 weeks at 37°C in a 5% CO₂ incubator, allowing colonies to form. The medium should be changed every 3-4 days.

  • Colony Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution like methanol (B129727) or 4% paraformaldehyde, and then stain with a solution such as 0.5% crystal violet.[8]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by GSK5182 and a typical experimental workflow.

GSK5182_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK_cascade MAPK Cascade (JNK, ERK) Receptor->MAPK_cascade Activates GSK5182 GSK5182 ERRg_active Active ERRγ GSK5182->ERRg_active Inhibits Ub Ubiquitin GSK5182->Ub Blocks Ubiquitination NFkB_complex p65 p50 IκB GSK5182->NFkB_complex Inhibits GSK5182->MAPK_cascade Inhibits ERRg_inactive Inactive ERRγ Transcription_factors Transcription Factors ERRg_inactive->Transcription_factors No Coactivator Recruitment ERRg_active->ERRg_inactive Conformational Change ERRg_active->Ub Proteasome Proteasome Ub->Proteasome Degradation p65_p50 p65/p50 NFkB_complex->p65_p50 IκB degradation p65_p50->Transcription_factors Activates MAPK_cascade->Transcription_factors Activates p21_p27 p21/p27 pRb_p p-pRb p21_p27->pRb_p Inhibits CDK4/6 pRb pRb pRb_p->pRb G1_arrest G1 Phase Arrest pRb->G1_arrest Induces Proliferation Cell Proliferation G1_arrest->Proliferation Inhibits Transcription_factors->p21_p27 Upregulates

Caption: Mechanism of action of GSK5182 in cancer cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Culture treatment Treat with this compound (Dose-response and time-course) start->treatment proliferation Cell Proliferation Assay (MTT/MTS) treatment->proliferation western Western Blot (p21, p27, p-pRb) treatment->western flow Flow Cytometry (Cell Cycle Analysis) treatment->flow luciferase Luciferase Reporter Assay (ERRγ Activity) treatment->luciferase clonogenic Clonogenic Assay (Long-term Survival) treatment->clonogenic quantification Quantify Results: - % Viability - Protein Levels - Cell Cycle Distribution - Luciferase Activity - Colony Formation proliferation->quantification western->quantification flow->quantification luciferase->quantification clonogenic->quantification conclusion Correlate findings to understand GSK5182's anti-proliferative mechanism quantification->conclusion

Caption: A typical experimental workflow for evaluating GSK5182.

GSK5182_Ubiquitination cluster_normal Normal Condition cluster_gsk5182 With GSK5182 ERRg_active_norm Active ERRγ E3_ligase_norm E3 Ligase (e.g., Parkin) ERRg_active_norm->E3_ligase_norm Binds Proteasome_norm Proteasome ERRg_active_norm->Proteasome_norm Targeted for Ub_norm Ubiquitin E3_ligase_norm->Ub_norm Adds Ub_norm->ERRg_active_norm Degradation_norm Degradation Proteasome_norm->Degradation_norm GSK5182 GSK5182 ERRg_inactive_gsk Inactive ERRγ GSK5182->ERRg_inactive_gsk Binds & Inactivates E3_ligase_gsk E3 Ligase (e.g., Parkin) ERRg_inactive_gsk->E3_ligase_gsk Binding Blocked Accumulation_gsk Accumulation of Inactive ERRγ ERRg_inactive_gsk->Accumulation_gsk Leads to

Caption: GSK5182's effect on ERRγ ubiquitination and stability.

Conclusion

This compound represents a promising therapeutic agent for cancers where ERRγ plays a significant role in proliferation. Its multifaceted mechanism of action, involving the direct inhibition of ERRγ's transcriptional activity and the modulation of key signaling pathways like NF-κB and MAPK, provides a strong rationale for its further development. The induction of cell cycle arrest and, in some cases, ROS production, further underscores its potential as an anti-cancer compound. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic applications of GSK5182 and to aid in the design of future studies aimed at elucidating its full potential in the treatment of cancer.

References

(E/Z)-GSK5182 Induction of Reactive Oxygen Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-GSK5182 is a potent and selective inverse agonist of the Estrogen-Related Receptor γ (ERRγ), a constitutively active orphan nuclear receptor that plays a pivotal role in cellular metabolism.[1][2] Emerging evidence has highlighted the capacity of GSK5182 to induce reactive oxygen species (ROS) in various cancer cell lines, particularly in hepatocellular carcinoma and breast cancer.[1][3] This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and signaling pathways associated with GSK5182-induced ROS generation. The information presented herein is intended to support further research into the therapeutic potential of targeting ERRγ to modulate cellular redox homeostasis.

Introduction to this compound and ERRγ

This compound is a racemic mixture of the E and Z isomers of GSK5182, a 4-hydroxytamoxifen (B85900) analog.[2][4] It acts as a highly selective inverse agonist of ERRγ, with an IC50 value of 79 nM, and does not exhibit significant activity at other nuclear receptors like ERRα or the estrogen receptor α (ERα).[1] ERRγ is a key transcriptional regulator of genes involved in energy homeostasis, including mitochondrial biogenesis and function.[5] By inhibiting the constitutive activity of ERRγ, GSK5182 can modulate cellular metabolism, leading to various downstream effects, including the generation of ROS.

Quantitative Data on GSK5182-Induced ROS Production

The induction of ROS by GSK5182 has been quantified in breast cancer cell lines. The following table summarizes the key findings from a study by Vernier et al. (2020), where ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) (DCF).

Cell LineTreatmentChange in ROS Levels (Relative DCF Fluorescence)Reference
SKBR3GSK5182 (co-treatment with C29)Abrogated the C29-induced reduction in ROS[2]
BT474Paclitaxel + GSK5182Further increased paclitaxel-induced ROS levels[2]

Table 1: Summary of quantitative data on GSK5182-induced ROS modulation. C29 is an ERRα inhibitor. Paclitaxel is a chemotherapy agent known to induce oxidative stress.

Experimental Protocols

General Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines (e.g., SKBR3, BT474) or hepatocellular carcinoma cell lines (e.g., PLC/PRF/5) are commonly used.[1][2]

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[6]

  • GSK5182 Treatment: GSK5182 is typically dissolved in DMSO to prepare a stock solution. Cells are treated with the desired concentration of GSK5182 (e.g., 0-20 µM) for a specified duration (e.g., 24 hours).[1]

Measurement of Intracellular ROS

The most common method for measuring GSK5182-induced ROS is through the use of the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

  • Principle: H2DCFDA is a non-fluorescent molecule that freely diffuses into cells. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the level of intracellular ROS.[6]

  • Protocol:

    • Seed cells in a suitable format (e.g., 96-well plate or plates for flow cytometry).

    • Treat cells with GSK5182 at the desired concentrations and for the appropriate time.

    • Following treatment, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a working solution of H2DCFDA (typically 5-10 µM in serum-free medium or PBS) for 30-60 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

Signaling Pathways and Mechanisms

The precise signaling cascade leading from ERRγ inhibition by GSK5182 to ROS production is an area of active investigation. Current evidence points towards a mechanism involving a functional interplay between ERRα and ERRγ and a subsequent reprogramming of cellular metabolism.

The ERRα/ERRγ Axis in ROS Homeostasis

Under basal conditions, ERRα and ERRγ appear to have opposing roles in regulating ROS. Inhibition of ERRα leads to a decrease in ROS, an effect that is dependent on ERRγ activity.[2] GSK5182, by inhibiting ERRγ, can block this adaptive response, leading to an increase in oxidative stress.[2] This suggests that the balance between ERRα and ERRγ activity is crucial for maintaining redox homeostasis.

GSK5182 GSK5182 ERRg ERRγ GSK5182->ERRg inhibits Metabolic_Reprogramming Metabolic Reprogramming (Glutamine/Glutathione Pathway) ERRg->Metabolic_Reprogramming regulates ROS Increased ROS Metabolic_Reprogramming->ROS

Figure 1. Simplified pathway of GSK5182-induced ROS production.

Mitochondrial Involvement

ERRγ is a known regulator of mitochondrial biogenesis and function.[5] Inhibition of ERRγ by GSK5182 may lead to mitochondrial dysfunction, a major source of cellular ROS. This can occur through disruption of the electron transport chain, leading to electron leakage and the formation of superoxide (B77818) radicals.

cluster_workflow Experimental Workflow for ROS Measurement A 1. Cell Seeding & Culture B 2. GSK5182 Treatment A->B C 3. H2DCFDA Staining B->C D 4. Washing C->D E 5. Fluorescence Measurement (Plate Reader / Flow Cytometer) D->E

Figure 2. Workflow for measuring GSK5182-induced ROS.

Conclusion

This compound-mediated inhibition of ERRγ presents a compelling strategy for inducing ROS in cancer cells. This technical guide summarizes the current understanding of the quantitative effects, experimental methodologies, and underlying signaling pathways. The provided protocols and diagrams serve as a resource for researchers aiming to investigate the role of ERRγ and oxidative stress in disease models and to explore the therapeutic potential of GSK5182 and other ERRγ modulators. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these findings into novel therapeutic interventions.

References

(E/Z)-GSK5182: A Technical Guide to a Selective ERRγ Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

(E/Z)-GSK5182 is a potent and selective small molecule modulator of the Estrogen-Related Receptor gamma (ERRγ), an orphan nuclear receptor implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on key signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Concepts

This compound is a racemic mixture of the (E) and (Z) isomers of a 4-hydroxytamoxifen (B85900) analog.[1] It functions as a highly selective inverse agonist of ERRγ, meaning it binds to the receptor and reduces its constitutive activity.[1][2] This selectivity is a key feature, as it does not significantly interact with other nuclear receptors, including other ERR isoforms or the classical estrogen receptors.[2]

The primary mechanism of action of GSK5182 involves direct binding to the ligand-binding domain of ERRγ. This interaction induces a conformational change in the receptor, leading to the dissociation of coactivators and the recruitment of corepressors.[3] A unique aspect of GSK5182's mechanism is its ability to stabilize the ERRγ protein by inhibiting its ubiquitination and subsequent proteasomal degradation.[4] This leads to an accumulation of inactive ERRγ, thereby potentiating its inhibitory effect on target gene transcription.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a comparative overview of its potency and activity in various experimental contexts.

Table 1: In Vitro Potency and Efficacy
ParameterValueAssay SystemReference
IC50 (ERRγ) 79 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2]
IC50 (PLC/PRF/5 cells) 10-20 µM (dose-dependent reduction in proliferation)Cell proliferation assay[2]
IC50 (RPMI8226 cells) 11.7 ± 1.52 µMCell viability assay[5]
IC50 (MM1.S cells) 24.87 ± 1.13 µMCell viability assay[5]
Table 2: In Vivo Efficacy
Animal ModelDoseEffectReference
db/db mice 40 mg/kg/day (i.p.)Ameliorated hyperglycemia by inhibiting hepatic gluconeogenesis[2]
Diet-induced obese mice 40 mg/kg/day (i.p.)Suppressed hepatic glucose production[2]
Mice with experimental osteoarthritis Intra-articular injectionReduced cartilage degeneration[6]
Table 3: Pharmacokinetic Parameters (Rats)
ParameterValueRoute of AdministrationReference
Dose 10, 40, 80 mg/kgIntraperitoneal (i.p.)[7]
Observation Dose-dependent plasma concentrationIntraperitoneal (i.p.)[7]

Key Signaling Pathways and Mechanisms of Action

GSK5182 exerts its biological effects by modulating several key signaling pathways. The following sections detail its impact on these pathways, accompanied by explanatory diagrams.

Inhibition of RANKL-Induced Osteoclastogenesis

GSK5182 has been shown to inhibit the differentiation of osteoclasts, the primary cells responsible for bone resorption.[1] This effect is mediated through the disruption of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.

Upon binding of RANKL to its receptor RANK, a signaling cascade is initiated, leading to the activation of downstream transcription factors such as NF-κB, c-Fos, and NFATc1, which are crucial for osteoclast differentiation.[1][8][9] GSK5182 intervenes in this pathway by:

  • Suppressing the expression of c-Fos and NFATc1 .[1][8]

  • Inhibiting the phosphorylation of IκBα , which prevents the activation of NF-κB.[1][8]

  • Blocking the phosphorylation of JNK and ERK , two key MAP kinases in the RANKL pathway.[1]

RANKL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits MAPKs JNK/ERK TRAF6->MAPKs Activates IKK IKK TRAF6->IKK Activates c_Fos c-Fos MAPKs->c_Fos Induces IκBα IκBα IKK->IκBα Phosphorylates (for degradation) NFκB_active Active NF-κB IKK->NFκB_active Leads to activation NFκB NF-κB IκBα->NFκB Inhibits NFATc1 NFATc1 NFκB_active->NFATc1 Induces c_Fos->NFATc1 Induces Osteoclast_Genes Osteoclast-specific gene expression NFATc1->Osteoclast_Genes Promotes GSK5182 GSK5182 GSK5182->MAPKs Inhibits phosphorylation GSK5182->IκBα Inhibits phosphorylation GSK5182->c_Fos Suppresses expression GSK5182->NFATc1 Suppresses expression

Caption: GSK5182 inhibition of the RANKL signaling pathway.
Suppression of Hepatic Gluconeogenesis

GSK5182 has demonstrated anti-diabetic effects by suppressing hepatic gluconeogenesis, the process of glucose production in the liver.[2] This is achieved through the inhibition of ERRγ-mediated transcription of key gluconeogenic genes, namely Phosphoenolpyruvate carboxykinase (Pck1) and Glucose-6-phosphatase (G6pc).[10][11]

The transcriptional coactivator PGC-1α plays a crucial role in regulating hepatic glucose metabolism by co-activating ERRγ. GSK5182 disrupts the interaction between ERRγ and PGC-1α, leading to the repression of gluconeogenic gene expression.

Hepatic_Gluconeogenesis_Pathway cluster_nucleus Hepatocyte Nucleus ERRγ ERRγ Gluconeogenic_Genes Gluconeogenic Genes (Pck1, G6pc) ERRγ->Gluconeogenic_Genes Activates transcription PGC1α PGC-1α PGC1α->ERRγ Co-activates Glucose_Production Increased Glucose Production Gluconeogenic_Genes->Glucose_Production Leads to GSK5182 GSK5182 GSK5182->ERRγ Binds and inhibits

Caption: GSK5182-mediated suppression of hepatic gluconeogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Western Blot Analysis

This protocol describes the detection of protein expression and phosphorylation status in cells treated with GSK5182.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERRγ, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-c-Fos, anti-NFATc1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., bone marrow-derived macrophages, hepatocytes, or cancer cell lines) at an appropriate density.[4] Treat cells with various concentrations of GSK5182 (e.g., 0-20 µM) for the desired time period (e.g., 1-24 hours).[2][4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (dilutions to be optimized according to manufacturer's instructions) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for measuring the effect of GSK5182 on the mRNA expression of target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • RT-qPCR master mix (e.g., SYBR Green)

  • RT-qPCR instrument

  • Primers for target genes (e.g., Esrrg, c-Fos, Nfatc1, Pck1, G6pc) and a housekeeping gene (e.g., GAPDH).[6]

Procedure:

  • Cell Culture and Treatment: Treat cells with GSK5182 as described for Western blotting.

  • RNA Extraction: Extract total RNA from the cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • RT-qPCR: Perform RT-qPCR using the synthesized cDNA, primers, and master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Cell Viability/Proliferation Assay

This protocol assesses the effect of GSK5182 on cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: After cell attachment, treat the cells with a range of GSK5182 concentrations in triplicate.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the biological roles of ERRγ. Its high selectivity and well-characterized mechanism of action make it a powerful probe for dissecting ERRγ-mediated signaling pathways in various physiological and disease contexts. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting ERRγ with selective inverse agonists like GSK5182.

References

Methodological & Application

Application Notes and Protocols for (E/Z)-GSK5182 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for utilizing (E/Z)-GSK5182, a potent and selective inverse agonist of the Estrogen-Related Receptor γ (ERRγ). The following sections summarize key quantitative data and provide step-by-step methodologies for relevant in vitro assays.

Product Information
  • Name: this compound

  • Synonyms: 4-[(1Z)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-en-1-yl]phenol

  • Mechanism of Action: A highly selective inverse agonist of ERRγ that inhibits its transcriptional activity.[1][2][3][4] It does not significantly interact with other nuclear receptors like ERRα or Estrogen Receptor α (ERα).[1][3][4] GSK5182 has been shown to induce conformational changes in ERRγ, leading to a loss of coactivator binding and recruitment of corepressors.[5][6]

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative parameters for this compound derived from various in vitro studies.

Table 1: Inhibitory Activity

TargetAssay TypeIC50Reference
ERRγBiochemical Assay79 nM[1][2][4]
ERRαBinding Assay>10 µM[7]
ERRβBinding Assay>10 µM[7]
ERαBinding Assay10 µM[7]

Table 2: Cellular Activity and Experimental Conditions

Cell LineAssay TypeConcentration RangeIncubation TimeObserved EffectReference
PLC/PRF/5 (Human Hepatoma)Proliferation Assay10 - 20 µM24 - 72 hoursDose-dependent reduction in cell proliferation.[1][4][1][4]
PLC/PRF/5 (Human Hepatoma)Western Blot10 - 20 µM24 hoursIncreased p21 and p27 expression; decreased phosphorylated pRb.[1][4][1][4]
PLC/PRF/5 (Human Hepatoma)Cell Cycle Analysis10 - 20 µMNot SpecifiedG1 phase cell cycle arrest.[1][1]
PLC/PRF/5 (Human Hepatoma)Luciferase Reporter AssayUp to 20 µM48 hoursDose-dependent inhibition of ERRγ transcriptional activity.[8][8]
293TProtein Stability Assay1 - 10 µM1 - 18 hoursIncreased ERRγ protein levels by inhibiting ubiquitination.[5][9][5][9]
Primary Rat HepatocytesGene Expression Analysis10 µM24 hoursDecreased expression of gluconeogenic genes.[3][3]
Bone Marrow Macrophages (BMMs)Osteoclast Differentiation10 µMUp to 4 daysInhibited osteoclast differentiation; suppressed NF-κB, JNK, and ERK activation.[10][11][10][11]
AML12 (Mouse Hepatocyte)Western Blot10 µM24 hoursIncreased ERRγ protein levels.[5][12][5][12]

Experimental Protocols

Protocol 1: ERRγ Inverse Agonist Activity - Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of GSK5182 to inhibit the constitutive transcriptional activity of ERRγ.

Methodology:

  • Cell Seeding: Seed PLC/PRF/5 or HepG2 cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well. Allow cells to adhere overnight.

  • Transfection:

    • Co-transfect the cells with an ERRγ expression vector and a luciferase reporter plasmid containing ERR response elements (ERREs), such as sft4-Luc or a Pck1 promoter-luciferase construct.[8][13]

    • Use a suitable transfection reagent following the manufacturer's protocol. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 20 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for an additional 24-48 hours at 37°C and 5% CO₂.[8]

  • Lysis and Luminescence Measurement:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[14]

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the logarithm of GSK5182 concentration to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTS/MTT)

This protocol assesses the effect of GSK5182 on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed PLC/PRF/5 cells in a 96-well plate at a density of 3-5 x 10³ cells per well in 100 µL of complete medium. Allow cells to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0, 10, 20 µM) or vehicle control.[4]

  • Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours).[4]

  • MTS/MTT Reagent Addition:

    • Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.[11][15]

    • Incubate for 1-4 hours at 37°C until color development is sufficient.[15]

  • Absorbance Measurement:

    • If using MTT, add 100 µL of solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to dissolve the formazan (B1609692) crystals.[15]

    • Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis for Cell Cycle and Signaling Proteins

This protocol is used to detect changes in protein expression and phosphorylation status following GSK5182 treatment.

Methodology:

  • Cell Culture and Treatment: Plate PLC/PRF/5 cells or BMMs in 6-well plates. Grow to 70-80% confluency. Treat with the desired concentrations of this compound (e.g., 10-20 µM) for the indicated time (e.g., 24 hours).[1][8]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p21, anti-p27, anti-p-pRb, anti-ERRγ, anti-phospho-JNK, anti-phospho-ERK) overnight at 4°C.[1][8][10]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH for normalization.[8]

Mandatory Visualizations

G cluster_0 GSK5182 GSK5182 ERRg ERRγ (Estrogen-Related Receptor γ) GSK5182->ERRg Binds to LBD Ubiquitination Ubiquitination (via E3 Ligase Parkin) GSK5182->Ubiquitination Inhibits Coactivator Coactivators (e.g., PGC-1α) ERRg->Coactivator Releases Corepressor Corepressors (e.g., SMILE) ERRg->Corepressor Recruits ERRg->Ubiquitination Transcription Target Gene Transcription (e.g., Gluconeogenesis) Coactivator->Transcription Activates Corepressor->Transcription Inhibits Degradation Proteasomal Degradation Ubiquitination->Degradation Leads to

Caption: Mechanism of action for GSK5182 as an ERRγ inverse agonist.

G A 1. Seed Cells (e.g., PLC/PRF/5 in 96-well plate) B 2. Overnight Incubation (Allow cells to adhere) A->B C 3. Treat with GSK5182 (Vehicle vs. multiple concentrations) B->C D 4. Incubate for desired time (e.g., 24, 48, 72 hours) C->D E 5. Assay Endpoint (e.g., Add MTS/MTT reagent, or lyse cells for analysis) D->E F 6. Data Acquisition (e.g., Read absorbance, measure luminescence, run Western blot) E->F G 7. Data Analysis (Normalize to control, calculate IC50 or fold change) F->G

Caption: General experimental workflow for in vitro cell-based assays with GSK5182.

G cluster_0 cluster_1 cluster_2 cluster_3 GSK5182 GSK5182 Treatment Inhibit_ERRg Inhibition of ERRγ Transcriptional Activity GSK5182->Inhibit_ERRg Stabilize_ERRg Stabilization of ERRγ Protein (Inhibition of Ubiquitination) GSK5182->Stabilize_ERRg Gluco ↓ Hepatic Gluconeogenesis Inhibit_ERRg->Gluco CellCycle ↑ p21/p27 Expression ↓ p-pRb Levels Inhibit_ERRg->CellCycle Signaling ↓ NF-κB, JNK, ERK Signaling Inhibit_ERRg->Signaling AntiDiabetic Anti-Diabetic Effects Gluco->AntiDiabetic AntiProliferative Anti-Proliferative Effects (G1 Arrest) CellCycle->AntiProliferative AntiInflammatory Anti-Inflammatory Effects (↓ Osteoclastogenesis) Signaling->AntiInflammatory

Caption: Logical flow from GSK5182 treatment to downstream cellular effects.

References

Application Notes and Protocols: (E/Z)-GSK5182 Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-GSK5182 is a potent and selective synthetic inverse agonist of the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERRγ).[1][2] With an IC50 value of approximately 79 nM, GSK5182 effectively inhibits the constitutive transcriptional activity of ERRγ without significantly affecting other nuclear receptors such as ERRα or the estrogen receptor α (ERα).[2] ERRγ is a constitutively active transcription factor that plays a crucial role in regulating gene expression involved in cellular metabolism, including hepatic gluconeogenesis.[3] The dysregulation of ERRγ activity has been implicated in various diseases, including metabolic disorders, osteoarthritis, and cancer.[4]

GSK5182's mechanism of action involves binding to the ligand-binding domain of ERRγ, which induces a conformational change that promotes the recruitment of co-repressors and inhibits the association with co-activators, thereby repressing the transcription of ERRγ target genes.[5] Interestingly, studies have also shown that GSK5182 can increase the protein stability of ERRγ by inhibiting its ubiquitination.[5][6]

The luciferase reporter assay is a widely used, sensitive, and high-throughput method to quantify the transcriptional activity of nuclear receptors in response to small molecules.[7][8][9][10] This application note provides a detailed protocol for setting up a cell-based luciferase reporter assay to characterize the inverse agonist activity of this compound on ERRγ.

Signaling Pathway and Assay Principle

The assay principle is based on a GAL4-ERRγ ligand-binding domain (LBD) fusion protein. In this system, the DNA-binding domain of the yeast transcription factor GAL4 is fused to the LBD of human ERRγ. This fusion protein is co-expressed in a suitable mammalian cell line with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 Upstream Activation Sequences (UAS).

Since ERRγ is constitutively active, the GAL4-ERRγ LBD fusion protein will bind to the UAS and drive the expression of the luciferase reporter gene. When the inverse agonist GSK5182 is added, it binds to the ERRγ LBD, inducing a conformational change that leads to the dissociation of co-activators and recruitment of co-repressors. This complex is unable to efficiently drive transcription, resulting in a dose-dependent decrease in luciferase expression, which can be quantified by measuring the luminescence signal.

G cluster_nucleus Nucleus GSK5182 GSK5182 ERRg_LBD GAL4-ERRγ LBD GSK5182->ERRg_LBD Binds to LBD CoRepressor Co-repressor ERRg_LBD->CoRepressor Recruits UAS GAL4 UAS Luciferase_Gene Luciferase Gene Transcription Transcription Luciferase_mRNA Luciferase mRNA Transcription->Luciferase_mRNA Inhibited Translation Translation Luciferase_Protein Luciferase Protein Luminescence Luminescence Luciferase_Protein->Luminescence Produces Light CoRepressor->UAS Inhibits Binding GSK5182_ext GSK5182 (added) GSK5182_ext->GSK5182

Caption: Mechanism of GSK5182 in the luciferase reporter assay.

Experimental Protocols

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats. A dual-luciferase system is recommended to normalize for cell number and transfection efficiency.[8][9][10]

Materials and Reagents:

  • Cell Line: HEK293T, HepG2, or other suitable mammalian cell lines.

  • Plasmids:

    • Expression plasmid for GAL4 DNA-binding domain fused to the human ERRγ ligand-binding domain (pBIND-ERRγ-LBD).

    • Reporter plasmid with multiple GAL4 UAS upstream of a firefly luciferase gene (e.g., pGL4.35).

    • Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

  • Transfection Reagent: Lipofectamine® 3000 or similar.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound: Prepare a stock solution in DMSO.

  • Luciferase Assay Reagent: Dual-Glo® Luciferase Assay System or equivalent.

  • Assay Plate: White, opaque 96-well cell culture plates.

  • Luminometer: Plate reader capable of measuring luminescence.

Day 1: Cell Seeding and Transfection

  • Trypsinize and count the cells. Adjust the cell density to 1 x 10^5 cells/mL in the complete culture medium.

  • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical ratio is 100 ng of the GAL4-ERRγ-LBD plasmid, 100 ng of the firefly luciferase reporter plasmid, and 10 ng of the Renilla luciferase control plasmid.

  • Add the transfection complex to the cells.

  • Incubate for 24 hours.

Day 2: Compound Treatment

  • Prepare serial dilutions of this compound in the culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest GSK5182 dilution.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of GSK5182 or vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

Day 3: Luminescence Measurement

  • Equilibrate the plate and the luciferase assay reagents to room temperature.

  • Follow the manufacturer's instructions for the dual-luciferase assay system. This typically involves adding the first reagent to measure firefly luciferase activity, followed by the addition of a second reagent to quench the firefly signal and measure Renilla luciferase activity.

  • Measure the luminescence using a plate-reading luminometer.

G Day1_Seed Day 1: Seed Cells (1x10^4 cells/well) Day1_Incubate1 Incubate 24h Day1_Seed->Day1_Incubate1 Day1_Transfect Transfect Plasmids (GAL4-ERRγ, Luc Reporter, Renilla) Day1_Incubate1->Day1_Transfect Day1_Incubate2 Incubate 24h Day1_Transfect->Day1_Incubate2 Day2_Treat Day 2: Treat with GSK5182 (Dose-response) Day1_Incubate2->Day2_Treat Day2_Incubate Incubate 18-24h Day2_Treat->Day2_Incubate Day3_Lyse Day 3: Lyse Cells & Add Luciferase Substrate Day2_Incubate->Day3_Lyse Day3_Read Measure Luminescence (Firefly & Renilla) Day3_Lyse->Day3_Read Analyze Data Analysis Day3_Read->Analyze

Caption: Experimental workflow for the this compound luciferase assay.

Data Analysis and Presentation

  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This normalization corrects for variations in cell number and transfection efficiency.

  • Data Transformation: Express the RLU for each GSK5182 concentration as a percentage of the vehicle control (set to 100%).

  • Dose-Response Curve: Plot the percentage of luciferase activity against the logarithm of the GSK5182 concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.

  • Assay Quality Control: Calculate the Z'-factor to assess the quality and robustness of the assay. The Z'-factor is calculated using the following formula:

    Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    Where the "positive" control is the vehicle (maximum signal) and the "negative" control is a high concentration of GSK5182 (minimum signal). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3][11][12]

Table 1: Representative Data for this compound Dose-Response in an ERRγ Luciferase Reporter Assay

GSK5182 Conc. (nM)Log [GSK5182] (M)Normalized Luciferase Activity (%)Std. Deviation
0 (Vehicle)-100.05.2
1-9.098.54.8
10-8.085.36.1
50-7.355.14.5
100-7.035.23.9
500-6.315.82.5
1000-6.010.12.1
10000-5.08.51.8

Table 2: Assay Performance Metrics (Representative)

ParameterValueInterpretation
IC50 79 nMPotency of GSK5182
Signal-to-Background >10-foldGood assay window
Z'-Factor 0.75Excellent assay quality

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Luminescence Signal - Low transfection efficiency- Poor cell health- Reagent issues- Optimize transfection protocol (reagent-to-DNA ratio, cell density)- Ensure cells are healthy and not passaged too many times- Check expiration dates and proper storage of assay reagents
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and careful technique- Avoid using the outer wells of the plate or fill them with PBS
Poor Z'-Factor (<0.5) - Small signal window- High data variability- Optimize assay conditions (e.g., incubation times, cell number)- Ensure consistent experimental execution
Inconsistent IC50 Values - Compound stability issues- Variations in cell passage number- Inaccurate compound dilutions- Prepare fresh compound dilutions for each experiment- Use cells within a consistent passage number range- Verify the accuracy of serial dilutions

References

Application Notes and Protocols: Preparation of (E/Z)-GSK5182 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E/Z)-GSK5182 is a selective inverse agonist of the estrogen-related receptor γ (ERRγ), a nuclear receptor that plays a significant role in regulating cellular metabolism.[1][2] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving GSK5182 for in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

ParameterValueSource(s)
Molecular Formula C₂₇H₃₁NO₃[3]
Molecular Weight 417.55 g/mol [3]
Solubility in DMSO ≥ 25 - 84 mg/mL (≥ 59.87 - 201.17 mM)[2][3][4][5]
Appearance Solid[6]

Note on Solubility: The reported solubility of GSK5182 in DMSO varies across different suppliers. It is recommended to use fresh, anhydrous (hygroscopic) DMSO for optimal dissolution.[2] If solubility issues arise, techniques such as sonication and gentle warming can be employed to facilitate dissolution.[3][4]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Pre-handling of Compound: Before opening, centrifuge the vial containing the GSK5182 powder to ensure that all the solid material is collected at the bottom of the vial.[4]

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of GSK5182 using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 417.55 g/mol / 1000 = 4.176 mg

  • Weighing: Carefully weigh out approximately 4.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube or an amber glass vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the GSK5182 powder.

  • Dissolution:

    • Cap the vial tightly and vortex the solution until the solid is completely dissolved.

    • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it gently in a water bath (up to 80°C) until a clear solution is obtained.[3] Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2] Ensure the storage vials are tightly sealed to prevent moisture absorption by the DMSO.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Stock Solution Preparation start Start: Obtain this compound Powder calculate Calculate Mass for 10 mM Solution (4.18 mg for 1 mL) start->calculate weigh Weigh 4.18 mg of GSK5182 calculate->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_sol Clear Solution? dissolve->check_sol assist_sol Apply Sonication / Gentle Warming check_sol->assist_sol No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes assist_sol->dissolve store Store at -20°C or -80°C aliquot->store end_node End: Ready for Use store->end_node

Caption: Workflow for preparing this compound stock solution in DMSO.

Application Guidelines

  • Dilution for In Vitro Assays: When preparing working solutions for cell-based assays, it is crucial to maintain the final concentration of DMSO below 0.5% to avoid cellular toxicity.[7] It is advisable to perform serial dilutions to prevent precipitation of the compound.

  • Use in Experiments: Always thaw the stock solution completely and bring it to room temperature before use. Ensure the solution is clear before making dilutions. If any precipitate is observed, the dissolution steps (sonication/warming) may need to be repeated.

  • Control Experiments: A vehicle control containing the same final concentration of DMSO as the experimental samples should always be included in assays to account for any effects of the solvent.[7]

By adhering to these protocols and guidelines, researchers can ensure the consistent and effective use of this compound in their experiments.

References

Application Notes and Protocols for (E/Z)-GSK5182 in a Mouse Model of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E/Z)-GSK5182 is a potent and selective inverse agonist of the Estrogen-Related Receptor gamma (ERRγ), a constitutively active orphan nuclear receptor.[1][2] ERRγ plays a significant role in regulating hepatic glucose metabolism.[3] Under diabetic conditions, increased expression of ERRγ in the liver leads to elevated expression of genes involved in gluconeogenesis, such as Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase), contributing to hyperglycemia.[3][4] this compound exerts its anti-diabetic effects by specifically inhibiting the transcriptional activity of ERRγ, thereby suppressing hepatic glucose production.[1][2] In mouse models of type 2 diabetes, such as db/db and diet-induced obese (DIO) mice, treatment with GSK5182 has been shown to normalize blood glucose levels, improve insulin (B600854) sensitivity, and reduce hepatic steatosis.[2][4]

These application notes provide detailed protocols for the use of this compound in a mouse model of diabetes, including preparation of the compound, administration to animals, and subsequent analysis of key diabetic parameters.

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound in diabetic mouse models.

Table 1: Effects of GSK5182 on Metabolic Parameters in db/db Mice

ParameterVehicle ControlGSK5182 (40 mg/kg/day)Metformin (40 mg/kg/day)
Fasting Blood Glucose (mg/dL) 446 ± 3177 ± 3.9248 ± 33
Body Weight (g) 45.5 ± 1.238.9 ± 0.844.2 ± 1.1
Food Intake ( g/day/mouse ) 10.2 ± 0.56.8 ± 0.39.8 ± 0.4
Plasma ALT (U/L) 185 ± 2565 ± 8150 ± 20
Plasma AST (U/L) 210 ± 3080 ± 10180 ± 25

Data adapted from studies on db/db mice treated for 30 days.[2]

Table 2: Effects of GSK5182 on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

ParameterVehicle ControlGSK5182 (40 mg/kg/day)Metformin (40 mg/kg/day)
Fasting Blood Glucose (mg/dL) 160 ± 9.2116 ± 2.0137 ± 5.2
Plasma ALT (U/L) 120 ± 1550 ± 7105 ± 12
Plasma AST (U/L) 150 ± 2060 ± 8130 ± 18
BUN (mg/dL) 25 ± 223 ± 1.526 ± 2
Creatinine (mg/dL) 0.4 ± 0.050.38 ± 0.040.42 ± 0.06
Creatine Kinase (U/L) 250 ± 30240 ± 25260 ± 35

Data adapted from studies on DIO mice treated for 25 days.

Experimental Protocols

Preparation and Administration of this compound

a. Vehicle Preparation:

This compound is poorly soluble in aqueous solutions. The following vehicle formulations can be used for in vivo administration. It is recommended to prepare the dosing solution fresh daily.

  • Option 1 (Suspension):

    • Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline.

    • Dissolve this compound in DMSO to create a stock solution (e.g., 37.5 mg/mL).

    • Add 10% of the final volume of the DMSO stock solution to 90% of the final volume of the 20% SBE-β-CD in saline.

    • Use sonication to create a uniform suspension.[4]

  • Option 2 (Clear Solution):

    • Dissolve this compound in DMSO to create a stock solution.

    • In a sterile tube, add the following components in order, ensuring each is fully mixed before adding the next:

      • 10% DMSO (from stock solution)

      • 40% PEG300 (Polyethylene glycol 300)

      • 5% Tween-80

      • 45% Sterile Saline[4]

  • Option 3 (Corn Oil):

    • Dissolve this compound in DMSO to create a stock solution.

    • Add 10% of the final volume of the DMSO stock solution to 90% of the final volume of corn oil and mix thoroughly.[4]

b. Dosing and Administration:

  • Animal Models: Male db/db mice (7-12 weeks old) or diet-induced obese (DIO) mice are commonly used.[1]

  • Dosage: A typical effective dose is 40 mg/kg of body weight.[1][2]

  • Administration: Administer the prepared this compound solution or suspension via intraperitoneal (IP) injection once daily.[1][2]

  • Treatment Duration: Treatment duration can range from 5 to 30 days, depending on the experimental design.[1][2]

  • Control Group: The vehicle control group should receive an equivalent volume of the vehicle without the active compound.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the ability of the mouse to clear a glucose load.

  • Fasting: Fast mice overnight for approximately 16 hours with free access to water.

  • Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.

  • Glucose Injection: Inject a 20% glucose solution intraperitoneally at a dose of 2 g/kg of body weight. The volume of the injection in µL can be calculated as: 10 x body weight in grams.[4]

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection.[4]

Insulin Tolerance Test (ITT)

This test evaluates insulin sensitivity by measuring the response to an exogenous insulin injection.

  • Fasting: Fast mice for 4-6 hours with free access to water.

  • Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip.

  • Insulin Injection: Inject human regular insulin intraperitoneally at a dose of 0.75 U/kg of body weight.

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, and 60 minutes post-insulin injection.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard method to assess insulin sensitivity.

  • Surgical Preparation: 5-7 days prior to the clamp, implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).

  • Fasting: Fast mice overnight (maximum 16 hours) before the clamp.

  • Basal Period (2 hours): Infuse [3-³H]glucose to assess basal hepatic glucose production.

  • Clamp Period (120 minutes):

    • Initiate a primed-continuous infusion of human insulin (e.g., 2.5 mU/kg/min).

    • Monitor blood glucose every 10 minutes.

    • Infuse a variable rate of 20% glucose to maintain euglycemia (target blood glucose of ~120-140 mg/dL).

  • Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.

Measurement of Liver Triglycerides
  • Tissue Collection: At the end of the study, euthanize mice and collect liver tissue. Flash-freeze in liquid nitrogen and store at -80°C.

  • Lipid Extraction:

    • Homogenize a known weight of frozen liver tissue (e.g., 50-100 mg) in a solution of chloroform:methanol (2:1).

    • After phase separation, collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Quantification:

    • Resuspend the dried lipids in a suitable buffer (e.g., containing 1% Triton X-100).

    • Use a commercial triglyceride quantification kit according to the manufacturer's instructions.

Liver Function Tests
  • Blood Collection: Collect blood via cardiac puncture at the time of sacrifice.

  • Plasma Separation: Centrifuge the blood to separate the plasma.

  • Analysis: Use a clinical chemistry analyzer or commercially available kits to measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the plasma. Elevated levels of these enzymes are indicative of liver damage.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis prep_compound Prepare this compound in Vehicle daily_injection Daily IP Injection (40 mg/kg GSK5182 or Vehicle) for 25-30 days prep_compound->daily_injection prep_animals Acclimatize Diabetic Mice (db/db or DIO) prep_animals->daily_injection monitoring Monitor Body Weight and Food Intake daily_injection->monitoring ipgtt IPGTT daily_injection->ipgtt itt ITT daily_injection->itt clamp Hyperinsulinemic- Euglycemic Clamp daily_injection->clamp sacrifice Euthanasia and Tissue Collection monitoring->sacrifice ipgtt->sacrifice itt->sacrifice clamp->sacrifice biochem Plasma Analysis (Glucose, Insulin, ALT, AST) sacrifice->biochem liver_analysis Liver Triglyceride Measurement sacrifice->liver_analysis

Caption: Experimental workflow for evaluating this compound in a mouse model of diabetes.

signaling_pathway cluster_liver_cell Hepatic Cell GSK5182 This compound ERRg ERRγ GSK5182->ERRg Inhibits Gluconeogenic_Genes Gluconeogenic Genes (PEPCK, G6Pase) ERRg->Gluconeogenic_Genes Activates Transcription PGC1a PGC-1α PGC1a->ERRg Co-activates Glucose_Production Hepatic Glucose Production Gluconeogenic_Genes->Glucose_Production Leads to Blood_Glucose Blood Glucose Glucose_Production->Blood_Glucose Increases

Caption: Simplified signaling pathway of this compound action in hepatocytes.

References

Application of (E/Z)-GSK5182 in Bone Resorption Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-GSK5182 is a selective modulator of the Estrogen-related receptor γ (ERRγ), an orphan nuclear receptor implicated in various metabolic processes.[1][2][3][4] Recent studies have highlighted its potential as a therapeutic agent in bone resorption disorders by inhibiting osteoclast differentiation and promoting their apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro bone resorption studies, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

GSK5182 functions as a modulator of ERRγ, and while it has been described as an inverse agonist, in the context of osteoclasts, it exhibits agonist-like effects by increasing ERRγ protein levels.[1][5][6][7] This upregulation of ERRγ, a negative regulator of osteoclastogenesis, leads to the inhibition of bone resorption. The primary mechanisms include:

  • Inhibition of Osteoclast Differentiation: GSK5182 dose-dependently inhibits the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts from bone marrow-derived macrophages (BMMs).[1] This is achieved by suppressing the RANKL-induced expression of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).[1][2][3]

  • Downregulation of RANKL Signaling: The compound attenuates critical signaling pathways downstream of RANKL, including the phosphorylation of IκBα (inhibitor of NF-κB), JNK, and ERK.[1][2][3] This leads to the suppression of NF-κB activity, a crucial component of osteoclast differentiation.

  • Induction of Osteoclast Apoptosis: GSK5182 accelerates the apoptosis of mature osteoclasts, further contributing to the reduction of bone resorption.[1][2][3] This process is mediated by the activation of caspase-3.[1]

Data Presentation

The following tables summarize the quantitative data from studies on the effects of this compound on osteoclastogenesis and related markers.

Table 1: Dose-Dependent Inhibition of Osteoclast Formation by GSK5182

GSK5182 Concentration (µM)Inhibition of TRAP-positive Multinucleated OsteoclastsReference
1Partial Inhibition[1]
5Significant Inhibition[1]
10Complete Inhibition[1]

Table 2: Effect of GSK5182 on TRAP Activity

GSK5182 Concentration (µM)Reduction in TRAP ActivityReference
1Dose-dependently reduced[1]
5Dose-dependently reduced[1]
10Dose-dependently reduced[1]

Table 3: Effect of GSK5182 on Osteoclastogenic Marker Expression (at 10 µM)

Gene/ProteinEffectReference
c-Fos (mRNA and protein)Significantly attenuated[1][8]
NFATc1 (mRNA and protein)Significantly attenuated[1][8]
RANK (protein)Reduced[1]
Cleaved Caspase-3Increased[1][9]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the in vitro effects of this compound on bone resorption.

Protocol 1: In Vitro Osteoclast Differentiation Assay

Objective: To evaluate the dose-dependent effect of GSK5182 on the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts.

Materials:

  • This compound (stock solution in DMSO)

  • Bone marrow cells from mice

  • α-MEM (Minimum Essential Medium Alpha)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • TRAP staining kit

  • 96-well plates

Procedure:

  • Isolation of Bone Marrow Cells:

    • Euthanize 6- to 10-week-old mice and dissect the femurs and tibias under sterile conditions.[10]

    • Cut the ends of the bones and flush the marrow with α-MEM using a syringe.[10]

    • Collect the cell suspension and centrifuge to pellet the cells.

    • Lyse red blood cells using an RBC lysis buffer.[10]

  • Culture of BMMs:

    • Resuspend the bone marrow cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF.

    • Plate the cells in a culture dish and incubate overnight at 37°C in a 5% CO2 incubator.

    • The following day, collect the non-adherent cells, which are the BMMs.[10]

  • Osteoclast Differentiation:

    • Seed the BMMs in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Culture the cells in α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.

    • Add various concentrations of GSK5182 (e.g., 0, 1, 5, 10 µM) or vehicle (DMSO) to the respective wells.

    • Culture for 4-5 days, replacing the medium with fresh medium containing M-CSF, RANKL, and GSK5182 every 2 days.

  • TRAP Staining and Analysis:

    • After 4-5 days, fix the cells with 4% paraformaldehyde.

    • Stain the cells for TRAP activity using a commercially available kit according to the manufacturer's instructions.

    • Identify TRAP-positive multinucleated cells (≥3 nuclei) as mature osteoclasts.

    • Count the number of osteoclasts per well under a light microscope.

Protocol 2: Bone Resorption Pit Assay

Objective: To assess the effect of GSK5182 on the resorptive activity of mature osteoclasts.

Materials:

  • This compound

  • Pre-differentiated mature osteoclasts (from Protocol 1)

  • Bone slices or calcium phosphate-coated plates

  • Toluidine blue stain

  • Ultrasonicator

Procedure:

  • Preparation of Resorption Substrate:

    • Bone Slices: Use commercially available sterile bone or dentin slices. Before cell seeding, place one slice per well in a 96-well plate.[10][11]

    • Calcium Phosphate-Coated Plates: Prepare plates according to established protocols.[12][13]

  • Seeding of Osteoclasts:

    • Generate mature osteoclasts as described in Protocol 1.

    • Gently detach the mature osteoclasts and seed them onto the bone slices or coated plates.

    • Culture the cells in the presence of M-CSF, RANKL, and different concentrations of GSK5182 or vehicle.

    • Incubate for an additional 24-48 hours to allow for resorption.

  • Visualization and Quantification of Resorption Pits:

    • Remove the cells from the bone slices by sonication in 70% isopropanol.[11]

    • Stain the resorption pits with 1% toluidine blue for 2 minutes and then rinse thoroughly with water.[11]

    • The resorption pits will appear as dark blue areas.[11]

    • Capture images of the pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).

Protocol 3: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of GSK5182 on the RANKL-induced signaling cascade.

Materials:

  • This compound

  • BMMs

  • RANKL

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-c-Fos, anti-NFATc1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment:

    • Culture BMMs as described in Protocol 1.

    • Pre-treat the cells with GSK5182 (e.g., 10 µM) for a specified time (e.g., 1 hour).

    • Stimulate the cells with RANKL (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes for phosphorylation events; 24-48 hours for c-Fos and NFATc1 expression).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

G cluster_0 RANKL Signaling Pathway cluster_1 MAPK Pathway cluster_2 NF-κB Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 JNK JNK TRAF6->JNK ERK ERK TRAF6->ERK p38 p38 TRAF6->p38 IKK IKK TRAF6->IKK c_Fos c-Fos JNK->c_Fos Activates ERK->c_Fos Activates p38->c_Fos Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB->c_Fos Activates NFATc1 NFATc1 c_Fos->NFATc1 Induces Osteoclastogenesis Osteoclast Differentiation NFATc1->Osteoclastogenesis GSK5182 GSK5182 GSK5182->JNK Inhibits phosphorylation GSK5182->ERK Inhibits phosphorylation GSK5182->IκBα Inhibits phosphorylation ERRγ ERRγ GSK5182->ERRγ Increases protein levels ERRγ->NFκB Inhibits

Caption: Signaling pathway of GSK5182 in osteoclasts.

G cluster_workflow Experimental Workflow: In Vitro Bone Resorption Assay A 1. Isolate Bone Marrow Cells (BMMs) B 2. Differentiate BMMs into Osteoclasts with M-CSF & RANKL A->B C 3. Treat with this compound (Dose-response) B->C D 4. Assess Osteoclast Differentiation (TRAP Staining) C->D E 5. Assess Bone Resorption (Pit Assay) C->E F 6. Analyze Signaling Pathways (Western Blot) C->F G 7. Analyze Apoptosis (Caspase-3 Assay) C->G

Caption: Workflow for bone resorption studies with GSK5182.

G GSK5182 GSK5182 ERRg ERRγ Upregulation GSK5182->ERRg Promote_Apop Promotion of Osteoclast Apoptosis GSK5182->Promote_Apop Inhibit_Diff Inhibition of Osteoclast Differentiation ERRg->Inhibit_Diff Reduce_Resorption Reduced Bone Resorption Inhibit_Diff->Reduce_Resorption Promote_Apop->Reduce_Resorption

Caption: Logical relationship of GSK5182's effects.

References

Application Notes and Protocols for Studying ERRγ Function in Chondrocytes using (E/Z)-GSK5182

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-related receptor gamma (ERRγ) is an orphan nuclear receptor that has emerged as a critical regulator in the pathogenesis of osteoarthritis (OA). In chondrocytes, the primary cells of cartilage, ERRγ expression is upregulated by pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2] This upregulation of ERRγ leads to a catabolic cascade, principally through the increased expression of matrix metalloproteinases (MMPs), including MMP-3 and MMP-13, which are key enzymes responsible for the degradation of the cartilage extracellular matrix.[1][2]

(E/Z)-GSK5182 is a potent and selective inverse agonist of ERRγ, with an IC50 of 79 nM.[1] It functions by inhibiting the transcriptional activity of ERRγ.[1] Interestingly, GSK5182 has also been shown to increase the protein stability of ERRγ by inhibiting its ubiquitination, a mechanism that leads to an accumulation of an inactive form of the receptor.[3][4] These properties make this compound a valuable tool for elucidating the function of ERRγ in chondrocyte biology and for investigating its potential as a therapeutic target for diseases like osteoarthritis.

This document provides detailed application notes and protocols for the use of this compound in the study of ERRγ function in chondrocytes.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Target Estrogen-related receptor gamma (ERRγ)[1]
Activity Inverse Agonist[1]
IC50 79 nM[1]
Molecular Formula C29H29NO3N/A
Molecular Weight 439.55 g/mol N/A
Storage Store at -20°C for short-term and -80°C for long-termN/A
Table 2: Effect of Pro-inflammatory Cytokines on ERRγ, MMP-3, and MMP-13 Expression in Primary Mouse Articular Chondrocytes
TreatmentConcentrationTarget GeneFold Change in mRNA Expression (vs. Control)Reference
IL-1β1 ng/mLERRγSignificant Increase[1]
IL-1β1 ng/mLMMP-3Significant Increase[1]
IL-1β1 ng/mLMMP-13Significant Increase[1]
IL-6100 ng/mLERRγSignificant Increase[1]
TNF-α50 ng/mLERRγSignificant Increase[1]
Table 3: Dose-Dependent Inhibition of Cytokine-Induced Gene Expression by GSK5182 in Primary Mouse Articular Chondrocytes
CytokineTarget GeneGSK5182 Concentration (µM)% Inhibition of Cytokine-Induced mRNA Expression (Approximate)Reference
IL-1β (1 ng/mL)ERRγ1~50%[1][5]
5>75%[1][5]
10>90%[1][5]
IL-1β (1 ng/mL)MMP-31~40%[1][5]
5~70%[1][5]
10>85%[1][5]
IL-1β (1 ng/mL)MMP-131~45%[1][5]
5~75%[1][5]
10>90%[1][5]
IL-6 (100 ng/mL)ERRγ1~30%[1][5]
5~60%[1][5]
10>80%[1][5]
IL-6 (100 ng/mL)MMP-31~25%[1][5]
5~50%[1][5]
10>70%[1][5]
IL-6 (100 ng/mL)MMP-131~35%[1][5]
5~65%[1][5]
10>85%[1][5]
TNF-α (50 ng/mL)ERRγ1~40%[1][5]
5~70%[1][5]
10>90%[1][5]
TNF-α (50 ng/mL)MMP-31~30%[1][5]
5~60%[1][5]
10>80%[1][5]
TNF-α (50 ng/mL)MMP-131~50%[1][5]
5>75%[1][5]
10>90%[1][5]

Note: The percentage inhibition is estimated from the graphical data presented in the referenced literature and should be considered approximate.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Mouse Articular Chondrocytes

Materials:

  • Articular cartilage from knee joints of young mice (e.g., 5-7 days old)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Collagenase Type II solution (e.g., 3 mg/mL in DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cell strainer (70 µm)

  • Sterile dissection tools

  • Culture flasks/plates

Procedure:

  • Aseptically dissect the knee joints from young mice.

  • Carefully remove the articular cartilage from the femoral condyles and tibial plateaus.

  • Mince the cartilage tissue into small pieces (approximately 1 mm³).

  • Wash the minced tissue with sterile PBS.

  • Digest the tissue with 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation.

  • Remove the trypsin solution and wash the tissue with DMEM containing 10% FBS to inactivate the trypsin.

  • Digest the tissue with Collagenase Type II solution overnight (12-16 hours) at 37°C with gentle agitation.

  • After digestion, pass the cell suspension through a 70 µm cell strainer to remove any undigested tissue.

  • Centrifuge the cell suspension at 1500 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the chondrocytes at a density of 1-2 x 10^5 cells/cm² in culture flasks or plates.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2. The medium should be changed every 2-3 days. Chondrocytes will be ready for experiments upon reaching 80-90% confluency.

Protocol 2: Treatment of Chondrocytes with Cytokines and GSK5182

Materials:

  • Primary chondrocytes (as prepared in Protocol 1)

  • Recombinant mouse IL-1β, IL-6, or TNF-α

  • This compound (stock solution in DMSO)

  • Serum-free DMEM

  • DMSO (vehicle control)

Procedure:

  • Seed primary chondrocytes in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).

  • Once the cells reach the desired confluency (e.g., 80%), aspirate the culture medium and wash the cells with PBS.

  • Starve the cells in serum-free DMEM for 12-24 hours.

  • Prepare working solutions of GSK5182 in serum-free DMEM from a stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Pre-treat the cells with various concentrations of GSK5182 (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Following pre-treatment, add the pro-inflammatory cytokine (e.g., IL-1β at 1 ng/mL, IL-6 at 100 ng/mL, or TNF-α at 50 ng/mL) to the respective wells.

  • Incubate the cells for the desired time period (e.g., 24 hours for RNA analysis, 48 hours for protein analysis).

  • After incubation, collect the cell lysates or culture supernatants for downstream analysis.

Protocol 3: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • Treated chondrocytes from Protocol 2

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target genes (ERRγ, MMP-3, MMP-13) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

Procedure:

  • Lyse the treated chondrocytes directly in the culture plate using the lysis buffer from the RNA extraction kit.

  • Extract total RNA according to the manufacturer's instructions.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.

  • A typical qRT-PCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.

Protocol 4: Western Blot Analysis

Materials:

  • Treated chondrocytes from Protocol 2

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-ERRγ, anti-MMP-3, anti-MMP-13, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated chondrocytes in RIPA buffer on ice.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).

Visualizations

Signaling Pathway of ERRγ in Chondrocytes

ERR_gamma_pathway cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) err_gamma ERRγ Expression (Upregulated) cytokines->err_gamma Stimulates mmp3 MMP-3 Expression (Upregulated) err_gamma->mmp3 mmp13 MMP-13 Expression (Upregulated) err_gamma->mmp13 gsk5182 This compound gsk5182->err_gamma Inhibits degradation Cartilage Matrix Degradation mmp3->degradation mmp13->degradation

Caption: ERRγ-mediated catabolic signaling in chondrocytes and the inhibitory action of GSK5182.

Experimental Workflow for Studying GSK5182 Effects

experimental_workflow start Isolate & Culture Primary Chondrocytes treatment Treat with GSK5182 and/or Cytokines start->treatment rna RNA Extraction & qRT-PCR treatment->rna protein Protein Extraction & Western Blot treatment->protein analysis Data Analysis (Gene & Protein Expression) rna->analysis protein->analysis

Caption: Workflow for in vitro analysis of this compound effects on chondrocytes.

Logical Relationship of GSK5182 Mechanism

gsk5182_mechanism gsk5182 GSK5182 err_gamma ERRγ gsk5182->err_gamma Binds to ubiquitination Ubiquitination gsk5182->ubiquitination Inhibits protein_stability Protein Stability gsk5182->protein_stability Increases transcriptional_activity Transcriptional Activity err_gamma->transcriptional_activity Reduces ubiquitination->err_gamma Degrades ubiquitination->protein_stability Decreases inactive_err Inactive ERRγ Accumulation protein_stability->inactive_err Leads to

Caption: Dual mechanism of action of GSK5182 on ERRγ.

References

Troubleshooting & Optimization

(E/Z)-GSK5182 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of (E/Z)-GSK5182.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a racemic mixture containing both the (E) and (Z) isomers of GSK5182.[1] GSK5182 is a highly selective and orally active inverse agonist of the Estrogen-Related Receptor γ (ERRγ), with an IC50 of 79 nM.[1][2] It does not show significant interaction with other nuclear receptors like ERRα or ERα.[2] Functionally, it has been shown to suppress hepatic gluconeogenesis, inhibit osteoclast differentiation, and induce reactive oxygen species (ROS) generation in hepatocellular carcinoma.[2][3][4]

Q2: What are the key differences between GSK5182 and this compound?

GSK5182 typically refers to the specific active compound, while this compound explicitly denotes the racemic mixture of its E and Z isomers.[1] For most research applications, the racemic mixture is used. It is crucial to check the product datasheet for the specific form supplied.

Q3: How does GSK5182 impact the stability of the ERRγ protein?

Interestingly, while GSK5182 acts as an inverse agonist that inhibits the transcriptional activity of ERRγ, it has been shown to increase the protein stability of ERRγ.[5][6] It achieves this by preventing the ubiquitination and subsequent proteasomal degradation of ERRγ, specifically by inhibiting the association with the E3 ligase Parkin.[5][7][8] This leads to an accumulation of an inactive form of the ERRγ protein.[7]

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of this compound

Potential Cause: Incorrect solvent or concentration, or use of hygroscopic DMSO.

Troubleshooting Steps:

  • Solvent Selection: this compound is highly soluble in DMSO. For in vitro studies, prepare a stock solution in fresh, high-quality DMSO.[1]

  • Hygroscopic DMSO: DMSO can absorb moisture from the air, which can significantly impact the solubility of compounds. Always use newly opened or properly stored anhydrous DMSO.[1]

  • Concentration: Do not exceed the recommended maximum solubility. If you observe precipitation, try warming the solution gently and/or sonicating.[2][9] For working solutions, ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

  • Aqueous Solutions: For in vivo studies or cell culture media, direct dissolution in aqueous buffers is not recommended. Prepare a high-concentration stock in DMSO first and then dilute it into the aqueous medium.

Issue 2: Inconsistent Experimental Results

Potential Cause: Degradation of this compound stock solution or improper storage.

Troubleshooting Steps:

  • Storage of Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Follow Recommended Storage Temperatures and Durations:

    • -80°C: Stable for up to 6 months.[1][2]

    • -20°C: Stable for up to 1 month.[1][2]

  • Fresh Preparations: For sensitive experiments, it is always best to prepare fresh working solutions from a recently prepared stock.[2]

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 75 mg/mL (179.62 mM)Use of newly opened DMSO is critical.[1]
DMSO60 mg/mL (143.7 mM)Sonication is recommended to aid dissolution.[9]

Table 2: Recommended Storage Conditions for Stock Solutions

Storage TemperatureShelf LifeReference
-80°C6 months[1][2]
-20°C1 month[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or higher, not exceeding 75 mg/mL). c. Vortex and/or sonicate the solution until the compound is fully dissolved. d. Aliquot the stock solution into single-use tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of Working Solutions for In Vivo Administration

Caution: The following are examples. The optimal formulation may vary depending on the specific experimental model and route of administration.

Formulation A: Corn Oil (Clear Solution)

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 37.5 mg/mL).[1]

  • Add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1]

  • Mix thoroughly. This yields a clear solution of ≥ 3.75 mg/mL.[1]

  • Note: If the dosing period is longer than two weeks, this formulation should be used with caution.[1]

Formulation B: PEG300, Tween-80, and Saline (Clear Solution)

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 37.5 mg/mL).[1]

  • To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix well.[1]

  • Add 50 µL of Tween-80 and mix again.[1]

  • Add 450 µL of saline to reach a final volume of 1 mL. This yields a clear solution of ≥ 3.75 mg/mL.[1]

Formulation C: SBE-β-CD in Saline (Suspended Solution)

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 37.5 mg/mL).[1]

  • Add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[1]

  • Mix thoroughly. This yields a suspended solution of 3.75 mg/mL suitable for oral and intraperitoneal injection.[1]

Visualizations

Signaling Pathways

GSK5182_Mechanism cluster_inhibition Inhibitory Action cluster_stabilization Protein Stabilization GSK5182 GSK5182 ERRg ERRγ (Estrogen-Related Receptor γ) GSK5182->ERRg Binds to & Inhibits Transcriptional_Activity Transcriptional Activity ERRg->Transcriptional_Activity Gluconeogenesis Hepatic Gluconeogenesis Transcriptional_Activity->Gluconeogenesis Osteoclastogenesis Osteoclast Differentiation Transcriptional_Activity->Osteoclastogenesis GSK5182_stab GSK5182 ERRg_stab ERRγ Protein GSK5182_stab->ERRg_stab Binds to Parkin Parkin (E3 Ligase) GSK5182_stab->Parkin Inhibits Association Ubiquitination Ubiquitination ERRg_stab->Ubiquitination Parkin->ERRg_stab Targets for Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Caption: Mechanism of GSK5182 action on ERRγ.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_application Application start Start: This compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock High Concentration Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot dilute_invitro Dilute in Cell Culture Medium stock->dilute_invitro formulate_invivo Prepare In Vivo Formulation stock->formulate_invivo store Store at -80°C (6 mo) or -20°C (1 mo) aliquot->store treat_cells Treat Cells (In Vitro Assay) dilute_invitro->treat_cells administer Administer to Animal Model formulate_invivo->administer

Caption: General workflow for preparing and using this compound.

References

Optimizing (E/Z)-GSK5182 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of (E/Z)-GSK5182 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a racemic compound that acts as a highly selective and orally active inverse agonist of the Estrogen-Related Receptor γ (ERRγ).[1] Its primary mechanism of action is to inhibit the transcriptional activity of ERRγ.[2][3] Interestingly, while it inhibits ERRγ's function, GSK5182 has been shown to increase the protein stability of ERRγ by preventing its ubiquitin-dependent degradation.[3][4] This leads to an accumulation of inactive ERRγ protein. GSK5182 does not significantly interact with other nuclear receptors like ERRα or the estrogen receptor α (ERα).[2]

Q2: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] It is recommended to use freshly opened DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[1]

Q3: What is a typical starting concentration range for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published studies, a common concentration range to explore is 1 µM to 20 µM. For instance, concentrations up to 20 µM have been used in cell proliferation assays with hepatocellular carcinoma cells.[2] In studies on osteoclast differentiation, concentrations up to 10 µM were effective.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: No observable effect of this compound treatment.

  • Concentration too low: The concentration of this compound may be insufficient to elicit a response in your specific cell line or assay.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.

  • Incorrect preparation of stock solution: Issues with dissolving the compound can lead to a lower actual concentration.

    • Solution: Ensure the compound is fully dissolved in fresh, high-quality DMSO. Gentle heating or sonication can aid dissolution if precipitation occurs.[1]

  • Cell line sensitivity: The target receptor, ERRγ, may not be expressed at sufficient levels in your cell line or may not play a critical role in the pathway you are studying.

    • Solution: Verify the expression of ERRγ in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line known to be responsive to ERRγ modulation.

  • Degradation of the compound: Improper storage of the stock solution can lead to degradation.

    • Solution: Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles and store at the recommended temperatures (-20°C or -80°C).[1][2]

Issue 2: High cytotoxicity observed.

  • Concentration too high: The concentration of this compound may be toxic to your cells.

    • Solution: Perform a cell viability assay (e.g., MTS or MTT assay) to determine the cytotoxic concentration range for your specific cell line. Select a concentration for your experiments that is effective but not overly toxic. Studies have shown that concentrations up to 10 µM did not affect the viability of bone-marrow-derived macrophages (BMMs).[5]

  • Solvent toxicity: High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is low and consistent across all experimental conditions, including the vehicle control (typically ≤ 0.1%).

Issue 3: Inconsistent or unexpected results.

  • (E/Z) Isomer activity: this compound is a racemic mixture. The different isomers, (E)-GSK5182 and (Z)-GSK5182, may have different activities.

    • Solution: Be aware of the racemic nature of the compound when interpreting results. For highly specific mechanistic studies, consider if the individual isomers are commercially available.

  • Dual effect on ERRγ protein levels and activity: GSK5182 inhibits ERRγ transcriptional activity but increases its protein level.[3][4][5] This can be counterintuitive.

    • Solution: When analyzing results, consider both the functional output of ERRγ activity (e.g., target gene expression) and the total ERRγ protein levels. Western blotting for ERRγ protein can help confirm the compound's engagement with its target.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 79 nMEstrogen-Related Receptor γ (ERRγ)[1][2]
Effective Concentration (Cell Proliferation) 0-20 µMPLC/PRF/5 (Hepatocellular Carcinoma)[2]
Effective Concentration (Protein Stability/Ubiquitination) 10 µMAML12 (Mouse Hepatocyte), 293T[3][4]
Effective Concentration (Osteoclast Differentiation) up to 10 µMBone-Marrow-Derived Macrophages (BMMs)[5]
Effective Concentration (Osteoarthritis Model) 2.5-10 µMMouse Articular Chondrocytes[6]
Effective Concentration (Radioiodine Uptake) Dose-dependent increaseBCPAP (Papillary Thyroid Cancer)[7]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

  • Prepare Stock Solution: Dissolve this compound in fresh DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (e.g., ≤ 0.1%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Analysis: Following incubation, proceed with the relevant downstream analysis, such as cell viability assays, protein extraction for Western blotting, RNA isolation for qPCR, or functional assays.

Protocol 2: Western Blot for ERRγ Protein Levels

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERRγ overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the ERRγ band intensity is expected with GSK5182 treatment.[3][5]

Visualizations

Signaling_Pathway cluster_GSK5182 This compound Action cluster_ERRg ERRγ Regulation GSK5182 This compound ERRg ERRγ GSK5182->ERRg Binds to Ubiquitination Ubiquitination GSK5182->Ubiquitination Inhibits Transcriptional_Activity Transcriptional Activity GSK5182->Transcriptional_Activity Inhibits Degradation Proteasomal Degradation ERRg->Degradation ERRg->Transcriptional_Activity Ubiquitination->Degradation Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) C Dose-Response Experiment (Determine Optimal Concentration) A->C B Seed Cells and Allow Adherence B->C D Treat Cells with this compound and Vehicle Control C->D E Incubate for Desired Time D->E F Downstream Analysis E->F G Cell Viability Assay (e.g., MTS/MTT) F->G H Western Blot (e.g., for ERRγ levels) F->H I qPCR (for target gene expression) F->I J Functional Assays F->J Troubleshooting_Logic Start Experiment with This compound Problem No Observable Effect Start->Problem Check_Conc Is Concentration Optimal? Problem->Check_Conc Dose_Response Perform Dose-Response Check_Conc->Dose_Response No Check_Viability Check Cell Viability Check_Conc->Check_Viability Yes Success Problem Resolved Dose_Response->Success Check_ERRg Verify ERRγ Expression Check_Viability->Check_ERRg Check_Stock Check Stock Solution (Preparation & Storage) Check_ERRg->Check_Stock Check_Stock->Success

References

Technical Support Center: (E/Z)-GSK5182 Potential Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (E/Z)-GSK5182. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and guide your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a racemic mixture of (E)-GSK5182 and (Z)-GSK5182 isomers. It functions as a highly selective and orally active inverse agonist of the estrogen-related receptor γ (ERRγ) with an IC50 of 79 nM.[1] As an inverse agonist, GSK5182 inhibits the constitutive transcriptional activity of ERRγ.[1] It has been reported that GSK5182 does not interact with other nuclear receptors, such as ERRα or ERα.[1]

Q2: I am observing unexpected cellular phenotypes that do not seem to align with the known functions of ERRγ. Could these be off-target effects?

While GSK5182 is reported to be highly selective for ERRγ, it is crucial to consider the possibility of off-target effects when observing unexpected phenotypes.[1] Off-target interactions can lead to misinterpretation of experimental results. To investigate this, a systematic approach is recommended, starting with ruling out experimental artifacts and then proceeding to specific off-target validation assays.

Q3: My experiments show that GSK5182 modulates MAPK signaling pathways (JNK, ERK). Is this a known off-target effect?

The modulation of MAPK signaling by GSK5182 has been documented. Specifically, GSK5182 has been shown to inhibit RANKL-stimulated JNK and ERK phosphorylation, while not affecting p38 activation.[2][3] In papillary thyroid cancer cells, GSK5182 was found to upregulate phosphorylated ERK1/2.[4][5] While this could be a downstream consequence of ERRγ inhibition, a direct off-target interaction with upstream kinases cannot be definitively ruled out without further investigation. We recommend performing a kinase selectivity profiling assay to assess for direct inhibition of MAPK pathway kinases.

Q4: I've observed an increase in reactive oxygen species (ROS) in my cells upon treatment with GSK5182. Is this an on-target or off-target effect?

GSK5182 has been reported to induce the generation of reactive oxygen species (ROS) in hepatocellular carcinoma cells.[1] ERRγ itself is considered a ROS sensor, and its inhibition can lead to higher overall ROS levels.[6] Therefore, the observed increase in ROS is likely linked to the on-target activity of GSK5182 through the modulation of ERRγ-regulated metabolic pathways. However, to formally exclude an off-target liability, consider evaluating the effect of an ERRγ knockdown/knockout on ROS levels in your cellular system.

Q5: How can I determine if the observed effects of GSK5182 in my experiments are truly due to ERRγ inhibition?

To confirm that the observed phenotype is a result of on-target ERRγ inhibition, several validation experiments are recommended:

  • Use of a Structurally Unrelated ERRγ Inverse Agonist: If another ERRγ inverse agonist with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Knockdown/Knockout of ERRγ: Employing techniques like siRNA or CRISPR/Cas9 to reduce or eliminate ERRγ expression should phenocopy the effects of GSK5182 if the mechanism is on-target.

  • Use of a Negative Control Analog: If available, a structurally similar but inactive analog of GSK5182 should not elicit the same biological response.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between biochemical and cell-based assays.

Possible Cause: Discrepancies between biochemical and cellular potencies are common and can be attributed to several factors, including cell permeability, efflux pump activity, and intracellular target concentration.

Troubleshooting Steps:

  • Assess Cell Permeability: If the compound has poor membrane permeability, its intracellular concentration will be lower than the applied concentration. Consider performing a cell permeability assay.

  • Investigate Efflux Pump Activity: The compound may be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell. This can be tested by using cell lines with and without known efflux transporters.

  • Confirm Target Engagement in Cells: A Cellular Thermal Shift Assay (CETSA) can be used to verify that GSK5182 is binding to ERRγ inside the cell.

Issue 2: Unexpected cytotoxicity observed at concentrations intended for ERRγ inhibition.

Possible Cause: The observed cytotoxicity may be due to an off-target effect, especially at higher concentrations.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a detailed dose-response curve to determine the concentration range for the on-target effect versus the cytotoxic effect.

  • Broad Panel Off-Target Screening: To identify potential off-target liabilities, screen GSK5182 against a broad panel of receptors, kinases, and enzymes. A radioligand binding assay panel is a common starting point.

  • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can help identify proteins that directly interact with GSK5182 in an unbiased manner.

Quantitative Data Summary

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundERRγInverse Agonist Activity79[1]
4-HydroxytamoxifenERRγInverse Agonist Activity458[7]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets in the kinome.

Methodology: A radiometric assay format, such as the one described by Promega's ADP-Glo™ Kinase Assay platform, can be used.[8] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add the recombinant kinases from a diverse panel, their respective substrates, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plates to allow for the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for any "hits."

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target, ERRγ, in a cellular environment.

Methodology: CETSA is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[9]

Procedure:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified duration.

  • Heating: Heat the cell suspensions in a thermocycler across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble ERRγ by Western blotting or ELISA using a specific antibody.

  • Data Analysis: Plot the amount of soluble ERRγ as a function of temperature. A shift in the melting curve to a higher temperature in the presence of GSK5182 indicates target engagement.

Protocol 3: Radioligand Binding Assay

Objective: To assess the binding affinity of this compound to a panel of receptors, ion channels, and transporters to identify potential off-target interactions.

Methodology: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its target.[10][11]

Procedure:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the target of interest.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand and varying concentrations of this compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

Visualizations

ERR_gamma_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK5182 This compound ERRg_protein ERRγ Protein GSK5182->ERRg_protein Enters Cell ERRg_DNA ERRγ on ERRE GSK5182->ERRg_DNA Inverse Agonist Action (Inhibits Coactivator Binding) ERRg_protein->ERRg_DNA Translocates & Binds DNA Target_Genes Target Gene Transcription ERRg_DNA->Target_Genes Activates Coactivators Coactivators (e.g., PGC-1α) Coactivators->ERRg_DNA Binds to ERRγ Downstream_Effects Downstream Effects (e.g., Gluconeogenesis, Metabolism) Target_Genes->Downstream_Effects

Caption: Simplified signaling pathway of ERRγ and the inhibitory action of this compound.

Off_Target_Investigation_Workflow Start Unexpected Phenotype Observed with GSK5182 Validate_On_Target On-Target Validation Start->Validate_On_Target Off_Target_Screening Broad Off-Target Screening Validate_On_Target->Off_Target_Screening If phenotype persists Conclusion Conclusion: On-Target vs. Off-Target Effect Validate_On_Target->Conclusion If phenotype is ablated Genetic_Validation Genetic Validation (siRNA/CRISPR) Validate_On_Target->Genetic_Validation e.g. Orthogonal_Assay Orthogonal Assays for Hits Off_Target_Screening->Orthogonal_Assay If 'hits' are found Biochemical_Screening Biochemical Screening (e.g., Kinase Panel) Off_Target_Screening->Biochemical_Screening e.g. Orthogonal_Assay->Conclusion Cellular_Assay Cell-Based Assays for Hits Orthogonal_Assay->Cellular_Assay e.g.

Caption: General workflow for investigating potential off-target effects of this compound.

References

Troubleshooting (E/Z)-GSK5182 inconsistent experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results when working with (E/Z)-GSK5182.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a racemic mixture of (E) and (Z) isomers and is a highly selective and orally active inverse agonist of the estrogen-related receptor γ (ERRγ), with an IC50 of 79 nM.[1][2] It is designed to inhibit the transcriptional activity of ERRγ. It shows high selectivity for ERRγ and does not interact with other nuclear receptors like ERRα or ERα.[2]

Q2: I'm seeing an unexpected increase in ERRγ protein levels after treating cells with GSK5182, an inverse agonist. Is this a normal phenomenon?

Yes, this is a documented and important characteristic of GSK5182. Although it acts as an inverse agonist by inhibiting ERRγ's transcriptional activity, GSK5182 paradoxically increases the protein stability of ERRγ.[3][4] It achieves this by preventing the ubiquitination and subsequent proteasomal degradation of the ERRγ protein.[3][5][6] This can lead to an accumulation of inactive ERRγ protein in the cell.

Q3: Could the E/Z isomer ratio in my this compound compound affect my results?

This compound is a racemic compound, meaning it contains a mixture of (E) and (Z) isomers.[1] While many studies do not differentiate between the isomers, it is possible that they have different biological activities, binding affinities, or stabilities. Inconsistencies between batches of the compound could potentially be due to variations in this isomeric ratio. If you are observing significant variability, it may be beneficial to inquire with the supplier about the specific isomeric composition of your batch.

Q4: What are the recommended solvent and storage conditions for this compound?

For consistent results, proper storage and handling are critical. Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[1]

Q5: In some contexts, GSK5182 is described as having agonist-like effects. Can you clarify this?

This is a key point of potential confusion. While GSK5182 is broadly classified as an inverse agonist, its effects can be context-dependent. For example, in studies on osteoclast differentiation, while it inhibits overall osteoclastogenesis (an inverse agonist effect), it was also observed to accelerate ERRγ-mediated suppression of the NF-κB promoter, which could be interpreted as an agonist action in that specific context.[7][8] This highlights the importance of carefully evaluating multiple downstream markers to understand the compound's effect in your specific experimental system.

Troubleshooting Guide

Issue 1: High Variability in Dose-Response Curves
Potential Cause Troubleshooting Steps
Compound Instability/Degradation 1. Prepare fresh working solutions from a frozen stock for each experiment. Do not repeatedly freeze-thaw the working solution. 2. Ensure stock solutions are stored correctly (-80°C for long-term, -20°C for short-term) and have not expired.[1][2]
Incomplete Solubilization 1. Visually inspect your stock and working solutions for any precipitate. 2. If precipitation is observed, use gentle heating or sonication to ensure complete dissolution.[1] 3. Consider preparing a fresh stock solution if solubility issues persist.
Batch-to-Batch Variation 1. If you suspect batch-to-batch variability, try to obtain a new lot of the compound. 2. Contact the supplier to inquire about the purity and isomeric ratio of your specific lot.
Issue 2: Discrepancy Between Expected and Observed Phenotypes
Potential Cause Troubleshooting Steps
Misinterpretation of ERRγ Protein Levels 1. Remember that GSK5182 increases ERRγ protein levels by preventing its degradation.[3][4] Do not use total ERRγ protein level as a direct measure of its transcriptional activity. 2. Measure the expression of known ERRγ target genes (e.g., those involved in hepatic gluconeogenesis) to assess the compound's inverse agonist activity.[2]
Context-Dependent Effects 1. Be aware that GSK5182 can have seemingly contradictory effects depending on the cell type and signaling pathway being investigated.[7][8] 2. Broaden your analysis to include multiple downstream markers and pathways to get a comprehensive understanding of the compound's effect in your model.
Off-Target Effects (less likely but possible) 1. While GSK5182 is highly selective for ERRγ,[2] consider performing control experiments with ERRγ knockout/knockdown cells if you suspect off-target effects are contributing to your phenotype.

Data and Protocols

Summary of In Vitro and In Vivo Data
ParameterValue/ObservationExperimental ContextReference
IC50 79 nMInhibition of ERRγ transcriptional activity[1][2]
In Vitro Effect on Cell Proliferation Dose-dependent reduction in PLC/PRF/5 hepatocellular carcinoma cells (0-20 µM)Cancer cell proliferation assay[2]
In Vivo Efficacy 40 mg/kg daily (intraperitoneal injection) in miceInhibition of hepatic gluconeogenesis in diabetic mouse models[2][3]
Effect on ERRγ Protein Increased protein levels observed with 10 µM in AML12 cells and in vivo in mouse liverWestern blot analysis[3][4]
Experimental Protocols

1. Cell-Based ERRγ Activity Assay

  • Cell Line: 293T cells.

  • Protocol:

    • Transfect 293T cells with expression vectors for Gal4-ERRγ and a Gal4-Luciferase reporter gene.

    • Following transfection, treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or vehicle control for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a standard luciferase assay system.

    • A decrease in luciferase activity indicates the inverse agonist effect of GSK5182 on ERRγ transcriptional activity.

  • Reference: This is a standard method for assessing nuclear receptor activity, adapted from protocols described in the literature.[3]

2. In Vivo Study of Hepatic Gluconeogenesis

  • Animal Model: db/db mice or diet-induced obese mice.

  • Protocol:

    • Administer this compound at a dose of 40 mg/kg or vehicle control via intraperitoneal injection daily for a period of 25 to 30 days.

    • Monitor blood glucose levels regularly throughout the study.

    • At the end of the treatment period, sacrifice the animals and harvest liver tissue.

    • Analyze the expression of key gluconeogenic genes (e.g., PEPCK, G6Pase) in the liver lysates via qPCR or Western blot to determine the effect of GSK5182 on hepatic glucose production.

  • Reference: This protocol is based on in vivo studies demonstrating the anti-diabetic effects of GSK5182.[2]

Visual Guides

cluster_0 Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity - Freshly prepared? - Correct storage? - Fully dissolved? Start->Check_Compound Check_Protein Step 2: Re-evaluate ERRγ Protein Data - Did protein level increase? - Is this consistent with literature? Check_Compound->Check_Protein Compound OK Check_Downstream Step 3: Analyze Downstream Readouts - Assessed target gene expression? - Considered context-dependent effects? Check_Protein->Check_Downstream Data Understood Consult Step 4: Consult Literature & Supplier - Check for similar published findings. - Inquire about batch specifics. Check_Downstream->Consult Discrepancy Persists Resolved Results Interpreted Consult->Resolved

Caption: Troubleshooting logic for this compound experiments.

cluster_1 Mechanism of GSK5182 Action on ERRγ GSK5182 This compound ERRg ERRγ Protein GSK5182->ERRg Binds to Ubiquitination Ubiquitination (by E3 Ligase Parkin) GSK5182->Ubiquitination Inhibits Activity Decreased Transcriptional Activity (Inverse Agonism) GSK5182->Activity ERRg->Ubiquitination Normally undergoes Degradation Proteasomal Degradation Ubiquitination->Degradation Accumulation Increased ERRγ Protein Stability (Accumulation of inactive receptor)

Caption: Dual mechanism of GSK5182 on ERRγ protein and activity.

References

Technical Support Center: (E/Z)-GSK5182 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of (E/Z)-GSK5182 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the racemic mixture of the E and Z isomers of GSK5182. It is a highly selective and orally active inverse agonist of the Estrogen-Related Receptor gamma (ERRγ).[1] Its primary mechanism of action is the inhibition of the transcriptional activity of ERRγ, a constitutively active orphan nuclear receptor.[1] This inhibition can lead to downstream effects on cellular processes such as proliferation, metabolism, and survival.

Q2: In which research areas is this compound commonly used?

A2: this compound and its individual isomers are investigated in various research areas, including:

  • Oncology: Due to its ability to suppress cell proliferation and induce apoptosis in cancer cell lines, particularly in liver and breast cancer.[1]

  • Metabolic Diseases: For its role in regulating hepatic gluconeogenesis, making it a potential therapeutic agent for type 2 diabetes.

  • Bone Biology: It has been shown to inhibit osteoclast differentiation and accelerate osteoclast apoptosis, suggesting potential applications in treating bone resorption disorders.

Q3: What are the expected cytotoxic effects of this compound on cancer cell lines?

A3: this compound is expected to exhibit dose-dependent cytotoxicity in sensitive cancer cell lines. This can manifest as:

  • Reduced cell proliferation and viability.

  • Induction of cell cycle arrest, often at the G1 phase.

  • Induction of apoptosis (programmed cell death).

  • Generation of reactive oxygen species (ROS) in some cancer types, such as hepatocellular carcinoma.[1]

Q4: How should this compound be prepared and stored for in vitro experiments?

A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to adhere to the manufacturer's instructions for storage to maintain its stability and activity. Generally, stock solutions are stored at -20°C or -80°C.[1] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity assay results Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and perform a cell count for each experiment.
Edge effects in the microplate.Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or culture medium to maintain humidity.
Contamination (bacterial, fungal, or mycoplasma).Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma.
Lower than expected cytotoxicity Insufficient incubation time.Optimize the incubation time with the compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
Cell line resistance.The target cell line may have low expression of ERRγ or possess intrinsic resistance mechanisms. Consider using a positive control compound known to be effective in your cell line.
Compound degradation.Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Higher than expected cytotoxicity Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Run a vehicle control (medium with the same DMSO concentration without the compound).
Incorrect compound concentration.Double-check all calculations and dilutions of the stock solution.
Inconsistent dose-response curve Compound precipitation at high concentrations.Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, consider using a different solvent or adjusting the concentration range.
Cell clumping.Ensure a single-cell suspension is achieved before and during seeding.

Data Presentation

Table 1: Reported IC50 Values of GSK5182 in Various Cell Lines

Cell LineCancer TypeIC50 (nM)Assay TypeReference
ERRγ Reporter Assay-79Reporter Gene Assay[1]
PLC/PRF/5Hepatocellular CarcinomaNot explicitly stated, but showed dose-dependent reduction in proliferation up to 20 µMProliferation Assay
Multiple Myeloma (RPMI8226)Multiple Myeloma11,700Viability Assay
Multiple Myeloma (MM1.S)Multiple Myeloma24,870Viability Assay

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used.

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

This protocol is a general guideline for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Proposed Cytotoxic Signaling Pathway of this compound cluster_drug cluster_receptor Nuclear Receptor cluster_downstream Downstream Effects cluster_outcome Cellular Outcome GSK5182 This compound ERRg ERRγ GSK5182->ERRg Inverse Agonist Transcription Inhibition of ERRγ Transcriptional Activity ERRg->Transcription Inhibits CellCycle Cell Cycle Arrest (G1) Transcription->CellCycle Apoptosis Induction of Apoptosis Transcription->Apoptosis ROS ROS Generation Transcription->ROS Cytotoxicity Cytotoxicity CellCycle->Cytotoxicity Apoptosis->Cytotoxicity ROS->Cytotoxicity

Caption: this compound cytotoxic signaling pathway.

References

(E/Z)-GSK5182 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of (E/Z)-GSK5182.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a racemic mixture of the (E) and (Z) isomers of GSK5182. It is a highly selective and orally active inverse agonist of the Estrogen-Related Receptor γ (ERRγ) with an IC₅₀ of 79 nM.[1][2] As an inverse agonist, GSK5182 inhibits the constitutive transcriptional activity of ERRγ.[3][4] It has been shown to not interact with other nuclear receptors like ERRα or Estrogen Receptor α (ERα).[2] GSK5182 has also been observed to induce the generation of reactive oxygen species (ROS) in hepatocellular carcinoma cells.[1][2]

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid form and solutions are summarized below.

Q3: How should I prepare stock solutions of this compound?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. To prepare a stock solution, dissolve the solid compound in DMSO. Sonication or warming to 80°C can aid in dissolution.[2][5] For in vivo studies, specific solvent formulations are required, and it is recommended to prepare these solutions fresh on the day of use.[1]

Q4: Can I store the working solutions for my experiments?

It is highly recommended to prepare working solutions for in vivo experiments freshly and use them on the same day.[1] For in vitro stock solutions in DMSO, they can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.

Q5: What are the best practices for handling this compound?

This compound should be handled in a laboratory setting by qualified personnel. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. When handling the powdered form, care should be taken to avoid inhalation of dust. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in stock solution - Solution concentration is too high.- Improper storage conditions.- Gently warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution.- Ensure the stock solution is stored at the recommended temperature (-80°C for long-term storage).
Inconsistent experimental results - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh stock and working solutions from the solid compound.- Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.
Difficulty dissolving the compound - Compound may have low solubility in the chosen solvent at room temperature.- Use ultrasonication and/or gentle warming (up to 80°C for DMSO) to aid dissolution.[2] Ensure you are using a newly opened or anhydrous solvent, as hygroscopic DMSO can negatively impact solubility.[2]
No observable effect in cell-based assays - Incorrect concentration of the compound.- Insufficient incubation time.- Cell line is not sensitive to ERRγ inhibition.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.- Optimize the incubation time based on the experimental endpoint.- Confirm that your cell line expresses ERRγ and that the pathway is active.

Data Presentation

Storage Conditions for this compound
Form Storage Temperature Duration
Solid (Powder)-20°C3 years[2][5]
4°C2 years[2][6]
In Solvent (e.g., DMSO)-80°C6 months[1][2]
-20°C1 month[1][2]
Solubility of GSK5182 in DMSO
Concentration (mg/mL) Molarity (mM) Notes
2559.87Ultrasonic and warming to 80°C may be required.[2]
60143.7Sonication is recommended.[5]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is a general guideline for assessing the effect of this compound on the proliferation of a human hepatoma cell line, PLC/PRF/5.

  • Cell Seeding: Seed PLC/PRF/5 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.

  • Treatment: Replace the culture medium with the medium containing different concentrations of this compound (e.g., 0-20 µM).[2]

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT or WST-1 assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Antidiabetic Study in db/db Mice

This protocol provides a general framework for evaluating the antidiabetic effects of GSK5182 in a mouse model of type 2 diabetes.

  • Animal Model: Use male db/db mice, a model for type 2 diabetes.

  • Compound Formulation: Prepare GSK5182 for intraperitoneal injection at a dose of 40 mg/kg.[2] A common vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Prepare the solution fresh daily.

  • Administration: Administer GSK5182 or the vehicle control via intraperitoneal injection once daily for a period of 25 to 30 days.[2]

  • Monitoring: Monitor blood glucose levels and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the treatment period, collect blood and tissue samples for further analysis, such as measuring plasma insulin (B600854) levels and assessing hepatic gluconeogenic gene expression.[3]

Visualizations

GSK5182_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Biological Effect GSK5182 GSK5182 ERRg ERRγ GSK5182->ERRg Binds to Coactivator Coactivator (e.g., PGC-1α) ERRg->Coactivator Recruits Corepressor Corepressor ERRg->Corepressor Recruits TargetGenes Target Genes (e.g., Gluconeogenesis) Coactivator->TargetGenes Activates Corepressor->TargetGenes Represses Transcription Transcription TargetGenes->Transcription Leads to Effect Inhibition of Target Gene Expression

Caption: Mechanism of action of GSK5182 as an inverse agonist of ERRγ.

Experimental_Workflow_In_Vitro start Start dissolve Dissolve this compound in DMSO to make stock solution start->dissolve prepare_dilutions Prepare serial dilutions in culture medium dissolve->prepare_dilutions treat_cells Treat cells with different concentrations prepare_dilutions->treat_cells seed_cells Seed cells in 96-well plate seed_cells->treat_cells incubate Incubate for defined period treat_cells->incubate assay Perform cell viability assay incubate->assay analyze Analyze data and determine IC₅₀ assay->analyze end End analyze->end

Caption: General experimental workflow for an in vitro cell viability assay.

References

Unexpected agonist-like effects of (E/Z)-GSK5182

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (E/Z)-GSK5182. The information addresses unexpected agonist-like effects and other common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is characterized as a highly selective and orally active inverse agonist of the estrogen-related receptor γ (ERRγ) with an IC50 of 79 nM.[1][2][3][4] It is a racemic mixture of (E)-GSK5182 and (Z)-GSK5182 isomers.[1] GSK5182's primary function is to inhibit the transcriptional activity of ERRγ.[2][5] It has been shown to not interact with other nuclear receptors like ERRα or ERα.[2][3][4]

Q2: I'm observing an unexpected increase in ERRγ protein levels after treating my cells with GSK5182, which is supposed to be an inverse agonist. Is this a known phenomenon?

Yes, this is a documented "unexpected agonist-like effect." While GSK5182 acts as an inverse agonist by inhibiting the transcriptional activity of ERRγ, it paradoxically leads to an increase in ERRγ protein levels.[5][6][7][8] This has been observed in various cell lines, including AML12 mouse hepatocyte cells and 293T cells, as well as in vivo in the livers of mice treated with GSK5182.[5][8]

Q3: What is the molecular mechanism behind the GSK5182-induced increase in ERRγ protein levels?

The increase in ERRγ protein is a result of post-transcriptional stabilization. GSK5182 binds to ERRγ and induces a conformational change that inhibits the association of ERRγ with the E3 ligase Parkin.[5][6] This blockage of Parkin-mediated ubiquitination prevents the subsequent proteasomal degradation of ERRγ, leading to its accumulation in an inactive state.[5][9]

Q4: Can GSK5182 exhibit agonist-like effects in certain experimental contexts?

Yes. In studies related to osteoclast differentiation, GSK5182 has been observed to act in an agonistic manner.[10] Specifically, it was found that GSK5182 increased ERRγ protein levels and further accelerated the ERRγ-mediated suppression of the NF-κB promoter.[10] This highlights that the functional outcome of GSK5182 treatment can be context-dependent.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in cell-based assays.
  • Possible Cause 1: Suboptimal compound solubility.

    • Troubleshooting Step: this compound is typically dissolved in DMSO to create a stock solution.[1] For working solutions, ensure proper dilution in your cell culture medium. If you observe precipitation, gentle warming and/or sonication can aid dissolution.[1] It is recommended to prepare fresh working solutions for each experiment.[1]

  • Possible Cause 2: Incorrect dosage or treatment duration.

    • Troubleshooting Step: The effective concentration of GSK5182 can vary between cell types. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. Studies have used concentrations ranging from 1 µM to 20 µM.[2][5] Time-course experiments are also crucial, as significant protein level changes have been observed as early as 1 hour after treatment.[5]

  • Possible Cause 3: Cell line-specific responses.

    • Troubleshooting Step: The cellular context, including the expression levels of coactivators and corepressors, can influence the effects of GSK5182. Consider validating your findings in a different cell line to confirm that the observed effects are not cell-type specific.

Problem 2: Difficulty in interpreting immunoblotting results showing increased ERRγ protein.
  • Possible Cause: Misinterpretation of the "agonist-like" effect.

    • Troubleshooting Step: An increase in total ERRγ protein upon GSK5182 treatment is an expected, albeit counterintuitive, finding for an inverse agonist. To confirm the inverse agonist activity, you should assess the transcriptional activity of ERRγ. This can be done by measuring the mRNA levels of known ERRγ target genes (e.g., via qPCR) or by using a reporter assay with an ERRγ response element. You should observe a decrease in transcriptional activity despite the increase in total protein.

Quantitative Data Summary

ParameterValueSource
IC50 for ERRγ 79 nM[1][2][3][4]
In Vitro Concentration Range 1 µM - 20 µM[2][5]
In Vivo Dosage (mice) 40 mg/kg/day (intraperitoneal injection)[2][5]

Experimental Protocols

Protocol 1: In Vitro Cell Treatment with this compound

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C for up to 1 month or -80°C for up to 6 months.[1][2]

  • Cell Seeding: Plate your cells of interest (e.g., 293T, AML12, or bone-marrow-derived macrophages) at an appropriate density and allow them to adhere overnight.

  • Treatment: The following day, dilute the GSK5182 stock solution to the desired final concentration in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing GSK5182. A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours).[5][7]

  • Harvesting and Analysis: After incubation, harvest the cells for downstream analysis, such as immunoblotting for ERRγ protein levels or RNA extraction for qPCR analysis of ERRγ target genes.

Protocol 2: In Vivo Administration of GSK5182 in Mice

  • Animal Model: Use an appropriate mouse model (e.g., db/db mice or diet-induced obesity mice).[2]

  • Working Solution Preparation: Prepare a working solution for injection. For example, for a 40 mg/kg dose, a stock solution in DMSO can be diluted in a vehicle like corn oil or 20% SBE-β-CD in saline.[1] It is recommended to prepare fresh solutions daily.[1]

  • Administration: Administer GSK5182 via intraperitoneal injection daily for the duration of the experiment (e.g., 4 to 30 days).[2][5]

  • Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., liver) for analysis, such as immunoblotting for ERRγ protein levels.[5]

Visualizations

cluster_0 Normal ERRγ Regulation ERRg_active Active ERRγ Parkin E3 Ligase (Parkin) ERRg_active->Parkin Interaction Coactivator Coactivator (PGC-1α) ERRg_active->Coactivator Recruitment Ubiquitin Ubiquitination Parkin->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome TargetGene Target Gene Transcription Coactivator->TargetGene

Caption: Normal regulation of active ERRγ protein turnover and transcriptional activity.

cluster_1 Effect of GSK5182 on ERRγ GSK5182 GSK5182 ERRg_inactive Inactive ERRγ (Accumulated) GSK5182->ERRg_inactive Binds to & Stabilizes Parkin E3 Ligase (Parkin) ERRg_inactive->Parkin Interaction Blocked Corepressor Corepressor (SMILE) ERRg_inactive->Corepressor Recruitment Ubiquitination Ubiquitination Parkin->Ubiquitination TargetGene Target Gene Transcription (Inhibited) Corepressor->TargetGene

Caption: Mechanism of GSK5182-induced stabilization and inactivation of ERRγ.

cluster_2 Experimental Workflow: Investigating GSK5182 Effects start Start: Treat Cells with GSK5182 vs. Vehicle harvest Harvest Cells/ Tissues start->harvest protein_analysis Protein Analysis (Immunoblotting) harvest->protein_analysis rna_analysis RNA Analysis (qPCR) harvest->rna_analysis protein_result Observe ERRγ Protein Levels protein_analysis->protein_result rna_result Measure Target Gene Expression rna_analysis->rna_result interpretation Conclusion: Inverse Agonist Activity with Protein Stabilization protein_result->interpretation Increased rna_result->interpretation Decreased

Caption: Workflow for confirming the dual effects of GSK5182.

References

How to control for (E/Z)-GSK5182 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for experimental variability when working with (E/Z)-GSK5182.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a racemic mixture of (E) and (Z) isomers that acts as a highly selective and orally active inverse agonist of the Estrogen-Related Receptor γ (ERRγ).[1] Its IC50 value is approximately 79 nM.[1][2] The primary mechanism of action involves binding to the ligand-binding domain of ERRγ, which induces a conformational change. This change promotes the recruitment of corepressors (e.g., SMILE) and prevents the binding of coactivators (e.g., PGC-1α), leading to the inhibition of ERRγ's transcriptional activity.[3][4][5] Interestingly, GSK5182 has also been shown to increase the protein stability of ERRγ by inhibiting its ubiquitination and subsequent degradation.[3][4][6]

Q2: What is the significance of this compound being a mix of isomers?

This compound is supplied as a mixture of its E (entgegen) and Z (zusammen) geometric isomers. While the specific biological activities of the individual isomers of GSK5182 have not been extensively reported, studies on its structural analog, tamoxifen, have shown that E and Z isomers can have significantly different biological activities and affinities for their target receptors.[7] The chemical name for GSK5182 has been reported as 4-[(Z)-1-[4-2-dimethylaminoethyloxy)phenyl]-hydroxy-2-phenylpent-1-enyl]phenol, which suggests the (Z)-isomer is the active component.[8] Therefore, variations in the E/Z ratio between different batches or due to experimental conditions could be a significant source of variability in experimental results.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound stock solutions should be prepared and stored as follows:

  • Solvent: Dissolve this compound in DMSO or ethanol. It is insoluble in water.

  • Storage Temperature: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

  • Working Solutions: It is recommended to prepare fresh working solutions for each experiment and use them on the same day to minimize degradation and potential isomerization.[1]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results Between Batches

Possible Cause: The ratio of (E) to (Z) isomers may differ between batches of this compound. Since the (Z)-isomer is likely the more active form, variations in its percentage can lead to inconsistent results.

Solutions:

  • Batch Consistency: If possible, use the same batch of this compound for the entirety of a study. If you must switch batches, it is crucial to perform a bridging experiment to compare the activity of the new batch with the old one.

  • Analytical Characterization: While challenging for a typical biology lab, collaborating with an analytical chemistry core facility to determine the E/Z ratio of each batch using techniques like HPLC or NMR can provide valuable information for data normalization.

  • Dose-Response Curves: Always perform a full dose-response curve for each new batch to determine the effective concentration for your specific experimental system.

Issue 2: Inconsistent Results Within the Same Batch

Possible Cause: The (E/Z) isomers may be susceptible to isomerization under certain experimental conditions, such as exposure to light or specific solvents.

Solutions:

  • Light Protection: Protect solutions of this compound from light by using amber vials or wrapping tubes in aluminum foil. Light can induce photoisomerization of similar compounds.

  • Solvent Consistency: Use the same solvent for preparing stock and working solutions throughout your experiments.

  • Fresh Dilutions: Prepare working dilutions immediately before use from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 3: Unexpected or Off-Target Effects

Possible Cause: While GSK5182 is reported to be highly selective for ERRγ, off-target effects can occur, especially at high concentrations. Additionally, one of the isomers may have a different off-target profile than the other.

Solutions:

  • Concentration Optimization: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize potential off-target effects.

  • Control Experiments: Include appropriate controls in your experiments. This could involve using a structurally related but inactive compound, or using cell lines that do not express ERRγ to identify ERRγ-independent effects.

  • Phenotypic Confirmation: Whenever possible, confirm key findings using a secondary method, such as siRNA-mediated knockdown of ERRγ, to ensure the observed effects are on-target.

Data Presentation

Table 1: Physicochemical and Experimental Properties of this compound

PropertyValueReference
Molecular Formula C29H35NO2[9]
Molecular Weight 429.6 g/mol [9]
IC50 for ERRγ 79 nM[1][2]
Solubility Soluble in DMSO and Ethanol, Insoluble in Water[1]
Stock Solution Storage -20°C (1 month), -80°C (6 months)[1][2]
In Vitro Concentration Range 0 - 20 µM[2]
In Vivo Dosage (mice) 40 mg/kg (intraperitoneal injection)[2]

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a fresh serial dilution of this compound in the appropriate cell culture medium. Protect the solutions from light.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired downstream analysis, such as a cell proliferation assay, gene expression analysis (qPCR), or western blotting for target proteins.

Protocol 2: In Vivo Mouse Study (Example)

  • Animal Model: Use an appropriate mouse model for your research question (e.g., wild-type, disease model).

  • Compound Formulation: Prepare the this compound formulation for injection. A previously described formulation involves dissolving it in 30% polyethylene (B3416737) glycol 400 (PEG400) or DMSO.[6]

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at the determined dose (e.g., 40 mg/kg).[2] Administer the vehicle solution to the control group.

  • Treatment Schedule: Follow the planned treatment schedule (e.g., daily injections for a specified number of days).

  • Monitoring and Analysis: Monitor the animals for any adverse effects. At the end of the study, collect tissues for downstream analysis such as histology, gene expression, or protein analysis.

Mandatory Visualization

ERRg_Signaling_Pathway cluster_0 Normal ERRγ Activity cluster_1 GSK5182 Inhibition ERRg_active ERRγ (Active) Coactivator Coactivator (e.g., PGC-1α) ERRg_active->Coactivator Recruits Target_Genes Target Gene Expression Coactivator->Target_Genes Activates GSK5182 This compound ERRg_inactive ERRγ (Inactive) GSK5182->ERRg_inactive Binds to Corepressor Corepressor (e.g., SMILE) ERRg_inactive->Corepressor Recruits No_Target_Genes Target Gene Repression Corepressor->No_Target_Genes Represses

Caption: ERRγ signaling pathway modulation by this compound.

experimental_workflow Start Start Stock_Solution Prepare Stock Solution (-80°C storage) Start->Stock_Solution Working_Dilution Prepare Fresh Working Dilution (Protect from light) Stock_Solution->Working_Dilution Cell_Treatment Treat Cells in Culture Working_Dilution->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Analysis Downstream Analysis (e.g., qPCR, Western Blot) Incubation->Analysis End End Analysis->End

Caption: A typical in vitro experimental workflow for using this compound.

troubleshooting_logic Variability High Experimental Variability? Between_Batches Between Batches? Variability->Between_Batches Yes Within_Batch Within the Same Batch? Variability->Within_Batch No Check_Batch Action: Use same batch or perform bridging study Between_Batches->Check_Batch Yes Check_Conditions Action: Protect from light, use fresh dilutions Within_Batch->Check_Conditions Yes

Caption: A logical workflow for troubleshooting experimental variability.

References

Preventing precipitation of (E/Z)-GSK5182 in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of (E/Z)-GSK5182 in cell culture media. Following these recommendations will help ensure the accurate and effective use of this compound in your experiments.

Troubleshooting Guide: Preventing Precipitation

Issue: After adding this compound to my cell culture medium, I observe a precipitate, either immediately or after a few hours in the incubator.

Possible Causes & Solutions:

  • High Final Concentration: The concentration of this compound may exceed its solubility limit in the aqueous environment of the culture medium.

  • Improper Dilution Technique: Adding a highly concentrated DMSO stock directly into the medium can cause the compound to crash out of solution.

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution in aqueous media.[1][2]

  • Media Composition and Temperature: Components in the culture medium or temperature fluctuations can interact with the compound, leading to precipitation.[1]

To address these issues, please refer to the following experimental protocols and the troubleshooting workflow diagram below.

Troubleshooting Workflow

G cluster_0 Start: Precipitation Observed cluster_1 Step 1: Review Preparation Protocol cluster_2 Step 2: Optimize Dilution cluster_3 Step 3: Test Solubility Limit cluster_4 Resolution start Precipitate observed in culture media prep_check Review stock solution preparation and dilution method. start->prep_check correct_protocol Followed recommended protocol? prep_check->correct_protocol implement_protocol Implement recommended protocol: - Use validated DMSO stock - Pre-warm media - Add dropwise with vortexing correct_protocol->implement_protocol No serial_dilution Perform serial dilution in DMSO to create an intermediate stock. correct_protocol->serial_dilution Yes end_success Issue Resolved: Proceed with experiment implement_protocol->end_success lower_dmso Keep final DMSO concentration <0.1% serial_dilution->lower_dmso solubility_test Determine max soluble concentration by testing a range of dilutions. lower_dmso->solubility_test observe Visually inspect for precipitation over time (e.g., 0, 2, 6, 24 hrs). solubility_test->observe observe->end_success Precipitation resolved end_contact Issue Persists: Contact Technical Support observe->end_contact Precipitation persists

Caption: A flowchart for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Centrifuge the Vial: Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.[3][4]

  • Solvent Selection: Use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution.[2]

  • Reconstitution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Aid Dissolution: To ensure complete dissolution, vortex the solution for 10-20 seconds.[5] If precipitation is still visible, sonicate the solution or warm it in a 37°C water bath for approximately 5 minutes.[5][6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][5] Store aliquots at -20°C for up to one month or -80°C for up to six months.[3][7][8]

Protocol 2: Dilution of this compound into Culture Media
  • Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.[5]

  • Intermediate Dilution (Recommended): To minimize rapid solvent exchange, first prepare an intermediate dilution of the stock solution in DMSO.[2] For example, dilute your 10 mM stock to 1 mM in DMSO.

  • Prepare Culture Media: Pre-warm the required volume of cell culture medium to 37°C.

  • Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the intermediate (or concentrated) stock solution dropwise.[1] For instance, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a final concentration of 1 µM with a final DMSO concentration of 0.1%.

  • Final Inspection: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.[1]

Quantitative Data Summary

PropertyValueSource(s)
Chemical Formula C₂₇H₃₁NO₃[9]
Molecular Weight 417.5 g/mol [9]
IC₅₀ for ERRγ 79 nM[7][8]
Solubility in DMSO 1-10 mg/mL (sparingly soluble) to 60 mg/mL (with sonication)[9][10]
Solubility in Ethanol 0.1-1 mg/mL (slightly soluble)[9]
Recommended Final DMSO Concentration in Media <0.5%, ideally <0.1%[1][2][3]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[3][7][8]

This compound Signaling Pathway

This compound is a selective inverse agonist of the Estrogen-Related Receptor gamma (ERRγ), a constitutively active orphan nuclear receptor.[7][11] By binding to ERRγ, GSK5182 inhibits its transcriptional activity, which in turn affects various downstream signaling pathways involved in metabolism and cell proliferation.[11][12][13]

G cluster_0 Mechanism of Action GSK5182 This compound ERRg ERRγ (Estrogen-Related Receptor γ) GSK5182->ERRg Binds & Inhibits Transcription Transcriptional Activity ERRg->Transcription Inhibits Downstream Downstream Gene Expression (e.g., Gluconeogenesis, Cell Cycle) Transcription->Downstream Regulates

Caption: Mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous DMSO.[2][9]

Q2: My this compound powder won't dissolve completely in DMSO at room temperature. What should I do?

A2: If you are having difficulty dissolving the compound, you can try gentle warming in a 37°C water bath or sonication to aid dissolution.[5][6] MedChemExpress notes that for a concentration of 25 mg/mL in DMSO, ultrasonic and warming to 80°C may be required.[14]

Q3: Why is it important to keep the final DMSO concentration in the culture medium low?

A3: High concentrations of DMSO can be toxic to cells.[1] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize any potential cytotoxic effects.[1][2][3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]

Q4: Can I make serial dilutions of my this compound stock solution directly in my aqueous buffer or culture medium?

A4: It is generally not recommended to make initial serial dilutions directly in aqueous solutions, as this can cause the compound to precipitate.[2] It is best to perform initial serial dilutions in DMSO before adding the final diluted sample to your culture medium.[2]

Q5: I still see precipitation even after following all the recommended steps. What else can I do?

A5: If precipitation persists, it is possible that the concentration you are trying to achieve is above the compound's solubility limit in your specific culture medium. You can perform a solubility test by preparing a range of final concentrations to determine the maximum soluble concentration under your experimental conditions.[1] If the issue continues, consider trying a different basal media formulation, as interactions with media components can sometimes lead to precipitation.[1]

References

Validation & Comparative

A Comparative Guide to (E/Z)-GSK5182 and GSK4716 in ERRγ Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of (E/Z)-GSK5182 and GSK4716, two prominent modulators of the Estrogen-Related Receptor Gamma (ERRγ). ERRγ, an orphan nuclear receptor, is a key regulator of cellular metabolism, making it an attractive therapeutic target for a range of diseases, including metabolic disorders and cancer. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes the signaling pathways involved.

At a Glance: this compound vs. GSK4716

FeatureThis compoundGSK4716
Modulation of ERRγ Inverse AgonistAgonist
Primary Effect Inhibits ERRγ transcriptional activityActivates ERRγ transcriptional activity
Potency IC50: 79 nM for ERRγ[1][2]EC50: 1.3 µM for ERRγ
Selectivity Highly selective for ERRγ; does not interact with ERRα or ERα[1][2]Selective for ERRβ/γ over ERRα and classical estrogen receptors[3]
Mechanism of Action Stabilizes an inactive conformation of ERRγ, promoting co-repressor binding and inhibiting co-activator recruitment[4][5]Promotes an active conformation of ERRγ, facilitating co-activator recruitment[6]
Effect on ERRγ Protein Stability Increases ERRγ protein levels by inhibiting ubiquitination-mediated degradation[4][7]Can induce the degradation of ERRγ in a dose-dependent manner[8]
Key Downstream Effects Suppresses hepatic gluconeogenesis[1][9][10]Induces expression of PGC-1α and genes for fatty acid oxidation and mitochondrial biogenesis[6]

Quantitative Data Comparison

The following tables summarize the quantitative data regarding the potency and selectivity of this compound and GSK4716.

Table 1: Potency of ERRγ Modulators

CompoundAssay TypeParameterValueTarget
This compoundFunctional AssayIC5079 nM[1][2]ERRγ
GSK4716Functional AssayEC501.3 µMERRγ
GSK4716Functional AssayIC502 µM[3]ERRβ/γ

Table 2: Selectivity Profile of ERRγ Modulators

CompoundSelectivity for ERRγCross-reactivity
This compoundHighDoes not interact with ERRα or ERα[1][2]
GSK4716ModerateAgonist activity at ERRβ; over 50-fold selective for ERRβ/γ compared to estrogen receptors[3]

Signaling Pathways and Mechanisms of Action

This compound and GSK4716 exert opposing effects on ERRγ activity through distinct molecular mechanisms, leading to different downstream cellular responses.

This compound: The Inverse Agonist Pathway

This compound functions as an inverse agonist, meaning it reduces the constitutive activity of ERRγ. It binds to the ligand-binding pocket of ERRγ and induces a conformational change that promotes the recruitment of co-repressors, such as SMILE, while preventing the binding of co-activators like PGC-1α[4][5]. This leads to the transcriptional repression of ERRγ target genes. A unique characteristic of GSK5182 is its ability to stabilize the ERRγ protein by inhibiting its ubiquitination and subsequent proteasomal degradation[4][7]. This results in an accumulation of the inactive receptor in the cell. A key physiological outcome of GSK5182-mediated ERRγ inhibition is the suppression of hepatic gluconeogenesis, highlighting its potential as a therapeutic for type 2 diabetes[1][9][10].

G cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK5182 This compound ERRg_protein ERRγ Protein GSK5182->ERRg_protein Binds to ERRγ Ubiquitination Ubiquitination GSK5182->Ubiquitination Inhibits ERRg_protein->Ubiquitination ERRg_inactive Inactive ERRγ ERRg_protein->ERRg_inactive Stabilizes inactive form Proteasome Proteasome Ubiquitination->Proteasome Degradation CoR Co-repressor (e.g., SMILE) ERRg_inactive->CoR Recruits DNA ERRγ Target Gene Promoters (e.g., gluconeogenic genes) ERRg_inactive->DNA CoR->DNA Binds to promoter Transcription_repression Transcriptional Repression DNA->Transcription_repression Gluconeogenesis Hepatic Gluconeogenesis Transcription_repression->Gluconeogenesis Suppresses

Caption: this compound signaling pathway. (Within 100 characters)
GSK4716: The Agonist Pathway

In contrast, GSK4716 acts as an agonist, enhancing the transcriptional activity of ERRγ. Upon binding, it stabilizes an active conformation of the receptor, which facilitates the recruitment of co-activators, most notably PGC-1α[6]. The ERRγ/PGC-1α complex then binds to the promoter regions of target genes, leading to their increased expression. These target genes are heavily involved in cellular energy metabolism, including fatty acid oxidation and mitochondrial biogenesis[6]. Unlike GSK5182, GSK4716 can lead to the dose-dependent degradation of the ERRγ protein[8]. The activation of these metabolic pathways by GSK4716 suggests its potential in conditions characterized by mitochondrial dysfunction.

G cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK4716 GSK4716 ERRg_protein ERRγ Protein GSK4716->ERRg_protein Binds to ERRγ ERRg_active Active ERRγ ERRg_protein->ERRg_active Promotes active form CoA Co-activator (e.g., PGC-1α) ERRg_active->CoA Recruits DNA ERRγ Target Gene Promoters (e.g., FAO & mitochondrial genes) ERRg_active->DNA CoA->DNA Binds to promoter Transcription_activation Transcriptional Activation DNA->Transcription_activation Metabolism Fatty Acid Oxidation & Mitochondrial Biogenesis Transcription_activation->Metabolism Induces

Caption: GSK4716 signaling pathway. (Within 100 characters)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize ERRγ modulators.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of a compound to ERRγ. It measures the disruption of the interaction between a fluorescently labeled tracer ligand and the receptor by a test compound.

Materials:

  • ERRγ Ligand Binding Domain (LBD), typically GST-tagged

  • Terbium (Tb)-labeled anti-GST antibody (Donor)

  • Fluorescently labeled tracer ligand for ERRγ (Acceptor)

  • Test compounds (e.g., this compound, GSK4716)

  • Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.5)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (a high concentration of a known binder).

  • Prepare a master mix of the ERRγ-LBD and the Tb-anti-GST antibody in assay buffer and incubate for 30 minutes at room temperature.

  • Add the ERRγ-LBD/antibody mix to each well of the assay plate.

  • Add the fluorescently labeled tracer ligand to all wells.

  • Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader. Excite the terbium donor at ~340 nm and measure emission at two wavelengths: ~490 nm (terbium emission) and ~520 nm (FRET-sensitized acceptor emission).

  • Calculate the ratio of the acceptor to donor emission signals.

  • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow TR-FRET Binding Assay Workflow A Prepare Compound Dilutions B Add Compounds to Plate A->B D Add ERRγ Mix to Plate B->D C Prepare ERRγ-LBD/ Tb-Ab Mix C->D E Add Fluorescent Tracer D->E F Incubate E->F G Read TR-FRET Signal F->G H Data Analysis (IC50) G->H

Caption: TR-FRET binding assay workflow. (Within 100 characters)
Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of ERRγ.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression plasmid for a GAL4-ERRγ-LBD fusion protein

  • Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound, GSK4716)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the GAL4-ERRγ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells with the compounds for 18-24 hours.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a luminometer.

  • For inverse agonist activity (this compound), plot luminescence against the logarithm of the compound concentration and fit to a dose-response inhibition curve to determine the IC50.

  • For agonist activity (GSK4716), normalize the luminescence of treated cells to that of vehicle-treated cells and plot the fold-activation against the logarithm of the compound concentration to determine the EC50.

G cluster_workflow Luciferase Reporter Assay Workflow A Seed Cells B Transfect with Plasmids A->B C Treat with Compounds B->C D Incubate C->D E Lyse Cells D->E F Add Luciferase Substrate E->F G Measure Luminescence F->G H Data Analysis (IC50/EC50) G->H

Caption: Luciferase reporter assay workflow. (Within 100 characters)

Conclusion

This compound and GSK4716 are powerful and distinct chemical tools for probing the function of ERRγ. As a highly potent and selective inverse agonist, this compound is invaluable for studies requiring the inhibition of ERRγ's constitutive activity and for investigating its role in processes such as hepatic gluconeogenesis. In contrast, GSK4716 serves as a selective agonist for ERRβ and ERRγ, making it a suitable tool for exploring the therapeutic potential of activating ERRγ-mediated metabolic pathways, including mitochondrial biogenesis and fatty acid oxidation. The choice between these two compounds will ultimately depend on the specific research question and the desired modulation of ERRγ activity. This guide provides the foundational information necessary for researchers to make an informed decision and to design and interpret experiments involving these important ERRγ modulators.

References

A Comparative Guide to (E/Z)-GSK5182 and Other ERRγ Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (E/Z)-GSK5182 with other notable Estrogen-Related Receptor gamma (ERRγ) inverse agonists. The information presented is based on available experimental data to assist researchers in selecting the most appropriate compound for their studies.

Introduction to ERRγ and Inverse Agonists

Estrogen-Related Receptor gamma (ERRγ) is an orphan nuclear receptor that plays a crucial role in regulating cellular metabolism, including mitochondrial biogenesis and hepatic gluconeogenesis. Unlike typical receptors, ERRγ is constitutively active, meaning it promotes gene transcription without the need for a natural ligand. Inverse agonists are a class of ligands that bind to a constitutively active receptor and reduce its basal activity. In the context of ERRγ, inverse agonists are valuable tools for studying its physiological functions and represent potential therapeutic agents for metabolic diseases and certain cancers.

This compound is a well-characterized, highly selective, and orally active ERRγ inverse agonist.[1][2] It is a racemic mixture of the (E) and (Z) isomers. This guide compares this compound with other known ERRγ inverse agonists: DY40, compound 15g, 4-hydroxytamoxifen (B85900) (4-OHT), and diethylstilbestrol (B1670540) (DES).

Quantitative Comparison of ERRγ Inverse Agonists

The following table summarizes the key quantitative data for the selected ERRγ inverse agonists. It is important to note that the potency values (IC50/EC50) can vary depending on the specific assay conditions.

CompoundTypeIC50/EC50 (ERRγ)Selectivity ProfileReference
This compound Racemic mixture of (E) and (Z) isomers79 nM (IC50)Highly selective for ERRγ over ERRα and ERα.[2][3][1][2]
DY40 (Compound 4a) Synthetic small molecule10 nM (IC50)Potent ERRγ inverse agonist; also shows activity on ERRβ.[4]
Compound 15g Synthetic small molecule440 nM (IC50)Excellent selectivity over ERRα (>10 µM), ERRβ (>10 µM), and ERα (10 µM).[5][5][6]
4-Hydroxytamoxifen (4-OHT) Tamoxifen metabolite50 nM (EC50, coactivator disruption assay); 35 nM (Kd, direct binding assay)Binds to ERRγ and ERRβ; also a well-known selective estrogen receptor modulator (SERM).[7]
Diethylstilbestrol (DES) Synthetic nonsteroidal estrogen700 nM (EC50, coactivator disruption assay)Binds to ERRγ and ERRβ; also a potent estrogen receptor agonist.[7]

Mechanism of Action and Downstream Effects

ERRγ inverse agonists function by binding to the ligand-binding domain (LBD) of the receptor. This binding induces a conformational change that prevents the recruitment of coactivators, thereby repressing the constitutive transcriptional activity of ERRγ.

This compound has been shown to not only inhibit the transcriptional activity of ERRγ but also to increase the protein stability of the receptor by inhibiting its ubiquitination.[8][9] This leads to an accumulation of inactive ERRγ, further contributing to the suppression of its downstream signaling.

4-Hydroxytamoxifen (4-OHT) , a well-known selective estrogen receptor modulator (SERM), also acts as an inverse agonist for ERRγ.[7] Its mechanism of action on ERRγ is similar to GSK5182, involving the disruption of coactivator binding. However, its activity is not exclusive to ERRγ, which is a critical consideration for its use as a specific research tool.

DY40 is highlighted as a particularly potent ERRγ inverse agonist based on its low nanomolar IC50 value in a cell-based reporter gene assay.[4]

Compound 15g is a promising inverse agonist with excellent selectivity, which is advantageous for minimizing off-target effects in experimental systems.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of common assays used to characterize ERRγ inverse agonists.

ERRγ Reporter Gene Assay

This cell-based assay is used to measure the ability of a compound to inhibit the transcriptional activity of ERRγ.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing ERRγ response elements (ERREs). Cells are co-transfected with plasmids expressing ERRγ and the reporter construct. In the presence of an inverse agonist, the constitutive activity of ERRγ is suppressed, leading to a decrease in the expression of the reporter gene, which can be quantified by measuring the luciferase activity.

Example Protocol Outline:

  • Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are commonly used and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: Cells are seeded in multi-well plates and co-transfected with an ERRγ expression vector and a luciferase reporter plasmid containing ERREs using a transfection reagent like Lipofectamine. A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated with various concentrations of the test compounds (e.g., GSK5182, DY40) or vehicle control.

  • Luciferase Assay: Following an incubation period (e.g., 24 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory concentration (IC50) is calculated by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

Competitive Binding Assay

This assay determines the affinity of a compound for the ERRγ ligand-binding domain.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ERRγ protein. A decrease in the amount of bound radioligand in the presence of the test compound indicates binding.

Example Protocol Outline:

  • Preparation of ERRγ: The ligand-binding domain of ERRγ is expressed and purified.

  • Binding Reaction: A constant concentration of a radiolabeled ligand known to bind ERRγ (e.g., [3H]-4-OHT) is incubated with the purified ERRγ protein in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods like size-exclusion chromatography or filter binding assays.

  • Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value is determined, from which the inhibition constant (Ki) can be calculated.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the ERRγ signaling pathway and the experimental workflows.

ERR_Signaling_Pathway cluster_nucleus Nucleus cluster_antagonist Inverse Agonist Action ERRg ERRγ ERRE ERRE (DNA) ERRg->ERRE Binds to NoTranscription Transcription Repressed ERRg->NoTranscription TargetGenes Target Genes (e.g., Gluconeogenesis) ERRE->TargetGenes Regulates Coactivator Coactivator (e.g., PGC-1α) Coactivator->ERRg Recruited by Transcription Transcription TargetGenes->Transcription InverseAgonist This compound or other inverse agonist InverseAgonist->ERRg Binds to & inhibits

Caption: ERRγ Signaling Pathway and Inverse Agonist Inhibition.

Reporter_Assay_Workflow cluster_workflow Reporter Gene Assay Workflow Start Seed HEK293T cells Transfect Co-transfect with ERRγ and Reporter Plasmids Start->Transfect Treat Treat with Inverse Agonist Transfect->Treat Incubate Incubate (24h) Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (IC50) Measure->Analyze

Caption: Workflow for an ERRγ Reporter Gene Assay.

Conclusion

This compound is a potent and selective ERRγ inverse agonist that serves as a valuable research tool. When selecting an ERRγ inverse agonist, researchers should consider factors such as potency, selectivity, and the specific experimental context. For studies requiring high potency, DY40 may be a suitable choice, although its activity on ERRβ should be noted. For applications demanding high selectivity to minimize off-target effects, compound 15g presents a strong alternative. 4-OHT and DES, while effective at inhibiting ERRγ, have significant activities on estrogen receptors, which may confound results in certain experimental systems. The unique mechanism of this compound involving the stabilization of the inactive receptor provides an additional layer of regulation that may be of interest for specific research questions. Careful consideration of these factors will enable the selection of the most appropriate ERRγ inverse agonist for advancing our understanding of this important nuclear receptor.

References

Navigating the Selectivity of (E/Z)-GSK5182 for Estrogen-Related Receptors α and β

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of metabolic diseases, cancer, and cellular energy homeostasis, the precise modulation of Estrogen-Related Receptors (ERRs) presents a significant therapeutic opportunity. Among the small molecules developed to target this family of orphan nuclear receptors, (E/Z)-GSK5182 has emerged as a key chemical probe. This guide provides a detailed comparison of the selectivity profile of this compound against ERRα and ERRβ, supported by experimental data and methodologies, to aid researchers in making informed decisions for their investigations.

Selectivity Profile: A Comparative Analysis

To provide a clearer context for the selectivity of GSK5182, this guide includes a comparison with other well-characterized ERR modulators: XCT-790, a known selective inverse agonist of ERRα, and DY131, a selective agonist for ERRβ and ERRγ.

Table 1: Comparative Activity of ERR Modulators
CompoundTarget ReceptorMode of ActionIC50 / EC50
This compound ERRγ Inverse Agonist IC50: 79 nM [1]
ERRα Inverse AgonistNo significant activity[1][5]
ERRβ Inverse Agonist> 10 µM[4]
XCT-790 ERRα Inverse Agonist IC50: 0.37 µM [6]
ERRγInverse AgonistInactive[6]
ERRβInverse AgonistInactive[6]
DY131 ERRβ Agonist EC50: 130 - 698 nM [7]
ERRγ Agonist Active (EC50 in similar range to ERRβ)[7]
ERRαAgonistMinimal activity up to 30 µM[7]

Visualizing Selectivity: GSK5182 Interaction Profile

The following diagram illustrates the established selectivity of this compound, highlighting its potent inverse agonism on ERRγ and its negligible effect on ERRα and ERRβ.

GSK5182_Selectivity cluster_ERR Estrogen-Related Receptors GSK5182 This compound ERRa ERRα GSK5182->ERRa No Significant Interaction ERRb ERRβ GSK5182->ERRb Very Weak Interaction (> 10 µM) ERRg ERRγ GSK5182->ERRg Potent Inverse Agonist (IC50 = 79 nM)

Caption: GSK5182 selectively targets ERRγ with high potency.

Experimental Methodologies

The determination of the selectivity and potency of compounds like GSK5182 relies on robust and sensitive experimental assays. The two primary methods employed are LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assays and luciferase reporter gene assays.

LanthaScreen™ TR-FRET Coactivator Recruitment Assay

This in vitro assay is designed to measure the ability of a test compound to either promote (agonist) or disrupt (inverse agonist) the interaction between the ligand-binding domain (LBD) of a nuclear receptor and a fluorescently labeled coactivator peptide.

Workflow:

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow A 1. Reagents Preparation - Terbium-labeled anti-GST antibody - GST-tagged ERR LBD - Fluorescein-labeled coactivator peptide - Test compound dilutions B 2. Assay Plate Loading - Add ERR LBD to wells - Add test compound dilutions A->B C 3. Coactivator Addition - Add pre-mixed antibody and  fluorescein-coactivator peptide B->C D 4. Incubation - Incubate at room temperature  to allow binding equilibrium C->D E 5. TR-FRET Measurement - Excite Terbium (340 nm) - Measure emission at 495 nm (Tb) and 520 nm (Fluorescein) D->E F 6. Data Analysis - Calculate 520/495 emission ratio - Plot ratio against compound concentration  to determine IC50/EC50 E->F

Caption: Workflow of a LanthaScreen™ TR-FRET coactivator assay.

Protocol Outline:

  • Reagent Preparation: All reagents, including the terbium-labeled anti-GST antibody, GST-tagged ERR LBD, fluorescein-labeled coactivator peptide, and serial dilutions of the test compound, are prepared in a specific assay buffer.[8][9]

  • Assay Assembly: The GST-tagged ERR LBD is incubated with the test compound in a microplate well. Subsequently, a mixture of the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide is added.[10]

  • Incubation: The plate is incubated at room temperature for a defined period (typically 1-4 hours) to allow the binding interactions to reach equilibrium.[11]

  • Signal Detection: The plate is read on a TR-FRET-compatible plate reader. The terbium donor is excited at approximately 340 nm, and emissions are measured at both 495 nm (terbium) and 520 nm (fluorescein) after a time delay to reduce background fluorescence.[8][11]

  • Data Analysis: The ratio of the acceptor (fluorescein) to donor (terbium) emission is calculated. For an inverse agonist like GSK5182, an increase in concentration will disrupt the constitutive interaction between the ERR LBD and the coactivator, leading to a decrease in the TR-FRET signal. The IC50 value is determined by plotting the emission ratio against the compound concentration.[10]

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of a nuclear receptor in response to a test compound.

Workflow:

Luciferase_Workflow cluster_workflow Luciferase Reporter Assay Workflow A 1. Cell Transfection - Transfect cells with an ERR expression vector  and a luciferase reporter plasmid containing  ERR response elements (ERREs) B 2. Cell Plating & Treatment - Plate transfected cells - Treat with test compound dilutions A->B C 3. Incubation - Incubate for a set period (e.g., 24 hours)  to allow for changes in gene expression B->C D 4. Cell Lysis - Wash and lyse the cells to release  intracellular components, including luciferase C->D E 5. Luciferase Reaction - Add luciferase substrate (luciferin) to the cell lysate D->E F 6. Luminescence Measurement - Measure the light output using a luminometer E->F G 7. Data Analysis - Normalize luciferase activity to a control - Plot activity against compound concentration  to determine IC50/EC50 F->G

Caption: Workflow of a luciferase reporter gene assay.

Protocol Outline:

  • Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids: one that expresses the ERR of interest (e.g., ERRα or ERRβ) and a reporter plasmid. The reporter plasmid contains a promoter with ERR response elements (ERREs) driving the expression of the luciferase gene.[12][13]

  • Compound Treatment: The transfected cells are plated and then treated with various concentrations of the test compound.

  • Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow the compound to modulate ERR activity and consequently, luciferase gene expression.[14]

  • Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.[13]

  • Luminometry: The cell lysate is mixed with a luciferin (B1168401) substrate solution. The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light. The intensity of this light is measured using a luminometer.[15]

  • Data Analysis: For a constitutively active receptor like ERR, an inverse agonist such as GSK5182 will decrease the basal level of luciferase expression in a dose-dependent manner. The IC50 is calculated from the resulting dose-response curve.[14]

References

Validating (E/Z)-GSK5182 Target Engagement: A Comparative Guide to siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using siRNA-mediated gene knockdown to validate the target engagement of (E/Z)-GSK5182, a selective inverse agonist of the Estrogen-Related Receptor Gamma (ERRγ). We present supporting experimental data, detailed protocols, and a comparative analysis of alternative validation methods to assist researchers in designing robust target validation studies.

Introduction to this compound and the Importance of Target Validation

This compound is a potent and selective inverse agonist of Estrogen-Related Receptor Gamma (ERRγ), a constitutively active orphan nuclear receptor implicated in various physiological and pathological processes, including metabolic diseases and cancer. Validating that the pharmacological effects of GSK5182 are a direct consequence of its interaction with ERRγ is a critical step in preclinical drug development. siRNA-mediated knockdown of the target protein provides a powerful genetic approach to mimic the pharmacological inhibition, thereby confirming on-target activity and minimizing the risk of off-target effects.

Comparison of Target Validation Methods: siRNA vs. Alternatives

While siRNA is a widely used and effective tool for target validation, other methods can also provide valuable insights into drug-target engagement. This section compares siRNA with two alternative techniques: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling.

FeaturesiRNA-mediated KnockdownCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling
Principle Post-transcriptional gene silencing leading to reduced protein expression.Ligand binding stabilizes the target protein against thermal denaturation.A photoreactive drug analog forms a covalent bond with the target protein upon UV irradiation.
Information Provided Phenotypic and molecular consequences of target protein depletion.Direct evidence of physical binding between the drug and the target protein in a cellular context.Direct identification of the drug's binding partner(s) and potential off-targets.
Advantages - High specificity. - Relatively straightforward and widely accessible technique. - Allows for the study of long-term effects of target depletion.- No need for compound modification. - Can be performed in intact cells and tissues. - Provides a quantitative measure of target engagement.- Provides direct evidence of binding. - Can identify novel targets and binding sites.
Disadvantages - Potential for off-target effects. - Incomplete knockdown can lead to ambiguous results. - Transient effect unless stable shRNA lines are generated.- Requires a specific antibody for the target protein. - Not all proteins show a clear thermal shift. - Can be technically challenging to optimize.- Requires chemical synthesis of a modified drug analog. - UV irradiation can cause cellular damage. - Can be difficult to identify the labeled protein.

Experimental Data: Side-by-Side Comparison of this compound and ERRγ siRNA

The following tables summarize experimental data from studies in hepatocellular carcinoma (HCC) cells, comparing the effects of GSK5182 treatment and ERRγ siRNA-mediated knockdown on various cellular and molecular endpoints.

Table 1: Effect on Cell Proliferation and Cell Cycle
TreatmentCell LineAssayResultReference
This compound (10 µM) PLC/PRF/5Cell CountingSignificant reduction in cell proliferation.[1]
ERRγ siRNA PLC/PRF/5Cell CountingSignificant reduction in cell proliferation.[1]
This compound (10 µM) PLC/PRF/5Flow CytometryG1 phase cell cycle arrest.[1]
ERRγ siRNA PLC/PRF/5Flow CytometryG1 phase cell cycle arrest.[1]
Table 2: Effect on Cell Cycle Regulatory Proteins
TreatmentCell LineProteinChange in Protein LevelReference
This compound (10 µM) PLC/PRF/5p21Increased[1]
ERRγ siRNA PLC/PRF/5p21Increased[1]
This compound (10 µM) PLC/PRF/5p27Increased[1]
ERRγ siRNA PLC/PRF/5p27Increased[1]
This compound (10 µM) PLC/PRF/5Phospho-RbDecreased[1]
ERRγ siRNA PLC/PRF/5Phospho-RbDecreased[1]
Table 3: Effect on ERRγ mRNA and Downstream Target Gene Expression
TreatmentCell LineGeneChange in mRNA ExpressionReference
This compound (12 µM) BCPAPERRγNo significant change[2]
This compound (25 µM) BCPAPERRγDecreased[2]
This compound Bone-marrow-derived macrophagesERRγIncreased (dose-dependent)[3]
This compound Primary cultured chondrocytesMMP-3Decreased (in response to IL-1β, IL-6, or TNF-α)
This compound Primary cultured chondrocytesMMP-13Decreased (in response to IL-1β, IL-6, or TNF-α)

Experimental Protocols

ERRγ siRNA Transfection in PLC/PRF/5 Cells

This protocol is adapted for the transfection of siRNA targeting ERRγ in the PLC/PRF/5 human liver cancer cell line.[4]

Materials:

  • PLC/PRF/5 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • ERRγ-specific siRNA and non-targeting control siRNA (20 µM stock)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Sterile microcentrifuge tubes

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed PLC/PRF/5 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Complex Preparation:

    • For each well, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM in a microcentrifuge tube. Mix gently and incubate for 5 minutes at room temperature.

    • In a separate tube, dilute 1 µL of 20 µM siRNA (ERRγ-specific or non-targeting control) in 50 µL of Opti-MEM.

    • Combine the diluted siRNA with the diluted Lipofectamine™ RNAiMAX (total volume = 100 µL). Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Add 400 µL of Opti-MEM to the 100 µL of siRNA-lipid complex.

    • Add the 500 µL of transfection mixture dropwise to the cells in each well.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-transfection:

    • After the incubation period, add 1 mL of complete growth medium to each well.

    • Incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., Western blot for protein knockdown, cell-based assays).

Visualizations

ERRγ Signaling Pathway

ERR_gamma_signaling GSK5182 This compound ERRg ERRγ GSK5182->ERRg inhibits siRNA ERRγ siRNA siRNA->ERRg degrades mRNA Coactivators Coactivators (e.g., PGC-1α) ERRg->Coactivators recruits Corepressors Corepressors ERRg->Corepressors dissociates from ERE Estrogen-Related Response Element (ERE) ERRg->ERE binds to TargetGenes Target Gene Transcription Coactivators->TargetGenes activates Corepressors->TargetGenes represses ERE->TargetGenes CellCycle Cell Cycle Progression TargetGenes->CellCycle p21p27 p21/p27 Expression TargetGenes->p21p27 negatively regulates Proliferation Cell Proliferation CellCycle->Proliferation p21p27->CellCycle inhibits

Caption: Simplified signaling pathway of ERRγ and points of intervention by this compound and siRNA.

Experimental Workflow for Target Validation

Target_Validation_Workflow start Start: Hypothesis GSK5182 targets ERRγ treat_gsk Treat cells with This compound start->treat_gsk transfect_sirna Transfect cells with ERRγ siRNA start->transfect_sirna control_vehicle Vehicle Control start->control_vehicle control_scrna Scrambled siRNA Control start->control_scrna phenotypic_assays Phenotypic Assays (e.g., Proliferation, Cell Cycle) treat_gsk->phenotypic_assays molecular_assays Molecular Assays (e.g., Western Blot, qPCR) treat_gsk->molecular_assays transfect_sirna->phenotypic_assays transfect_sirna->molecular_assays control_vehicle->phenotypic_assays control_vehicle->molecular_assays control_scrna->phenotypic_assays control_scrna->molecular_assays compare Compare Results phenotypic_assays->compare molecular_assays->compare conclusion Conclusion: On-target engagement validated compare->conclusion Similar Phenotypes & Molecular Changes Logical_Relationship GSK5182 This compound (Pharmacological Inhibition) ERRg_activity Decreased ERRγ Activity/Expression GSK5182->ERRg_activity siRNA ERRγ siRNA (Genetic Inhibition) siRNA->ERRg_activity Downstream_Effects Downstream Cellular & Molecular Effects (e.g., ↓ Proliferation, ↑ p21/p27) ERRg_activity->Downstream_Effects Validation Target Engagement Validation Downstream_Effects->Validation

References

A Comparative Efficacy Analysis of (E/Z)-GSK5182 and 4-Hydroxytamoxifen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of (E/Z)-GSK5182 and 4-hydroxytamoxifen (B85900), focusing on their mechanisms of action, binding affinities, and effects on relevant signaling pathways. The information is supported by experimental data to aid in research and development decisions.

Introduction

This compound is a synthetic small molecule developed as a selective inverse agonist for the Estrogen-Related Receptor gamma (ERRγ). It is structurally analogous to 4-hydroxytamoxifen (4-OHT), the active metabolite of the widely used breast cancer therapeutic, tamoxifen. While both compounds interact with ERRγ, their selectivity profiles and primary targets differ, leading to distinct biological activities. This guide aims to delineate these differences through a comparative analysis of their performance based on available experimental data.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinities and anti-proliferative activities of this compound and 4-hydroxytamoxifen.

Table 1: Comparative Binding Affinities

CompoundTargetMetricValueReference
This compound ERRγIC5079 nM[1]
ERα-25-fold lower affinity than for ERRγ[2]
4-Hydroxytamoxifen ERRγKd35 nM[3]
ERRγBinding AffinityMicromolar (µM) range[1]
ERαIC50 vs. [3H]estradiol3.3 nM[4]

Table 2: Anti-Proliferative Activity in ER-Positive Breast Cancer Cells (MCF-7)

CompoundMetricValueReference
4-Hydroxytamoxifen IC50 (96h treatment)3.2 µM[5]
This compound IC50Data not available

Note: While both compounds are expected to inhibit the proliferation of ER-positive breast cancer cells, direct comparative data for this compound in this cell line is not currently available in the cited literature.

Mechanism of Action and Signaling Pathways

4-Hydroxytamoxifen (4-OHT) is a Selective Estrogen Receptor Modulator (SERM). Its primary mechanism involves competitive binding to Estrogen Receptors α (ERα) and β (ERβ). In breast tissue, this binding antagonizes the proliferative effects of estrogen by inducing a conformational change in the receptor that favors the recruitment of co-repressors, thereby inhibiting the transcription of estrogen-responsive genes. Additionally, 4-OHT has been identified as an inverse agonist of ERRγ, leading to the inhibition of its constitutive transcriptional activity.[2][3]

This compound , as a 4-hydroxytamoxifen analog, was specifically designed to be a more selective and potent inverse agonist of ERRγ.[1] Its primary mechanism is the inhibition of ERRγ's transcriptional activity, which is involved in various cellular processes, including hepatic gluconeogenesis and osteoclast differentiation.[6] GSK5182 has been shown to have a significantly lower affinity for ERα compared to ERRγ, suggesting a more targeted engagement of the ERRγ pathway.[2]

cluster_4OHT 4-Hydroxytamoxifen (4-OHT) Pathway OHT 4-Hydroxytamoxifen ER Estrogen Receptors (ERα / ERβ) OHT->ER Binds (Antagonist) ERRg1 Estrogen-Related Receptor γ (ERRγ) OHT->ERRg1 Binds (Inverse Agonist) CoRep Co-repressor Recruitment ER->CoRep Transcription2 Inhibition of ERRγ Target Genes ERRg1->Transcription2 Transcription1 Inhibition of Estrogen-Responsive Genes CoRep->Transcription1 Prolif Cell Proliferation (Breast Tissue) Transcription1->Prolif

Figure 1: Simplified signaling pathway of 4-Hydroxytamoxifen.

cluster_GSK This compound Pathway GSK This compound ERRg2 Estrogen-Related Receptor γ (ERRγ) GSK->ERRg2 Binds (Selective Inverse Agonist) ER_low Estrogen Receptors (Low Affinity) GSK->ER_low Transcription3 Inhibition of ERRγ Target Genes ERRg2->Transcription3 Metabolism Modulation of Metabolic Pathways Transcription3->Metabolism

Figure 2: Simplified signaling pathway of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to compare the efficacy of this compound and 4-hydroxytamoxifen.

Competitive Radioligand Binding Assay

Objective: To determine and compare the binding affinities (Kd or Ki) of this compound and 4-hydroxytamoxifen for a specific receptor (e.g., ERRγ, ERα).

Materials:

  • Recombinant human ERRγ or ERα protein

  • Radioligand (e.g., [3H]4-hydroxytamoxifen)

  • Test compounds: this compound and 4-hydroxytamoxifen

  • Binding buffer

  • Scintillation fluid and counter

Procedure:

  • A constant concentration of the recombinant receptor and the radioligand are incubated in the binding buffer.

  • Increasing concentrations of the unlabeled test compounds (this compound or 4-hydroxytamoxifen) are added to compete for binding with the radioligand.

  • The mixture is incubated to reach equilibrium.

  • Bound and free radioligand are separated (e.g., by filtration).

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Proliferation (MTT) Assay

Objective: To assess and compare the anti-proliferative effects of this compound and 4-hydroxytamoxifen on a relevant cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium and supplements

  • Test compounds: this compound and 4-hydroxytamoxifen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with a range of concentrations of this compound or 4-hydroxytamoxifen.

  • After a specified incubation period (e.g., 96 hours), the MTT solution is added to each well.

  • The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved using a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

cluster_workflow Experimental Workflow for Efficacy Comparison start Start binding Competitive Binding Assay (ERRγ, ERα, ERβ) start->binding cell_culture Cell Culture (e.g., MCF-7) start->cell_culture data_analysis Data Analysis (IC50, Kd/Ki Calculation) binding->data_analysis proliferation Cell Proliferation Assay (e.g., MTT) cell_culture->proliferation reporter Reporter Gene Assay (Transcriptional Activity) cell_culture->reporter proliferation->data_analysis reporter->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison end End comparison->end

Figure 3: A logical workflow for the comprehensive evaluation of this compound and 4-hydroxytamoxifen.

Conclusion

This compound and 4-hydroxytamoxifen, while structurally related, exhibit distinct pharmacological profiles. 4-hydroxytamoxifen acts as a SERM with high affinity for both ERα/β and also functions as an inverse agonist for ERRγ. In contrast, this compound was developed as a more selective and potent inverse agonist for ERRγ, with demonstrably lower affinity for ERα. This difference in selectivity suggests that this compound may offer a more targeted approach for modulating pathways regulated by ERRγ, potentially with a different therapeutic and side-effect profile compared to the broader activity of 4-hydroxytamoxifen. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and selectivity in various in vitro and in vivo models.

References

Comparative Analysis of (E/Z)-GSK5182 and Alternative Ligands for Estrogen-Related Receptor Gamma (ERRγ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of the inverse agonist (E/Z)-GSK5182 for the Estrogen-Related Receptor Gamma (ERRγ), a constitutively active orphan nuclear receptor implicated in various physiological and pathological processes, including metabolism, inflammation, and cancer.[1][2] The performance of GSK5182 is evaluated against a panel of alternative ERRγ modulators, including other inverse agonists and agonists. This analysis is supported by quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways to aid in the selection and development of targeted therapeutics.

Ligand Binding Affinity Comparison

The binding affinities of this compound and other selected compounds for ERRγ have been determined using various biochemical and cellular assays. The data, summarized in the table below, highlight the varying potencies and modes of action of these molecules.

CompoundTypeAssay TypeParameterValue (nM)
This compound Inverse AgonistTR-FRETIC5079[3][4]
Radioligand BindingIC50110
4-Hydroxytamoxifen (4-OHT) Inverse AgonistRadioligand BindingKd35[5][6]
Competition BindingKi75[5]
FRET AssayEC5050[7]
DN200434 Inverse AgonistFunctional AssayIC506[8][9]
DY131 AgonistCell-based AssayEC5054 - 62[10]
GSK4716 AgonistFRET AssayEC501300

Table 1: Comparison of Binding Affinities of Selected Ligands for ERRγ. This table summarizes the reported binding affinities (IC50, Kd, Ki, and EC50 values) of GSK5182 and alternative compounds for the ERRγ nuclear receptor, as determined by various experimental assays.

Experimental Protocols

The determination of ligand binding affinity for nuclear receptors like ERRγ relies on robust and sensitive experimental techniques. Below are detailed methodologies for the key assays cited in this guide.

Radioligand Binding Assay (Competition Format)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

  • Preparation of Receptor: The ligand-binding domain (LBD) of human ERRγ is expressed and purified.

  • Radioligand: A tritiated form of a known high-affinity ligand, such as [3H]4-hydroxytamoxifen, is used.[5]

  • Assay Buffer: A suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) is prepared.

  • Incubation: A constant concentration of the ERRγ LBD and the radioligand are incubated with increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The mixture is passed through a filter membrane that retains the receptor-ligand complex. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format measures the proximity of a fluorescently labeled coactivator peptide to a terbium-labeled antibody bound to a GST-tagged ERRγ LBD.

  • Reagents:

    • GST-tagged ERRγ LBD.

    • Terbium-labeled anti-GST antibody (donor fluorophore).

    • Fluorescein-labeled coactivator peptide (e.g., from SRC-1) (acceptor fluorophore).[1]

    • Test compounds.

  • Assay Procedure:

    • The test compound is serially diluted in an appropriate assay buffer.

    • The GST-ERRγ LBD is incubated with the test compound.

    • A mixture of the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide is added.

  • Measurement: After an incubation period, the plate is read in a TR-FRET-compatible microplate reader. The instrument excites the terbium donor at ~340 nm and measures emission at both ~490 nm (terbium) and ~520 nm (fluorescein).[2]

  • Data Analysis: The ratio of the acceptor (fluorescein) to donor (terbium) emission is calculated. For an inverse agonist like GSK5182, an increase in its concentration will disrupt the interaction between ERRγ and the coactivator peptide, leading to a decrease in the FRET signal. The IC50 value is determined from the dose-response curve.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of ERRγ in response to a test compound.

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK293T) is cultured.

    • Cells are co-transfected with two plasmids:

      • An expression vector for a fusion protein containing the GAL4 DNA-binding domain and the ERRγ LBD.

      • A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: Transfected cells are treated with various concentrations of the test compound.

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase substrate is added.

  • Measurement: The luminescence produced by the luciferase reaction is measured using a luminometer.

  • Data Analysis: For an inverse agonist, a dose-dependent decrease in luciferase activity will be observed. The IC50 value, representing the concentration at which the compound inhibits 50% of the constitutive ERRγ activity, is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways regulated by ERRγ and a typical experimental workflow for assessing ligand binding.

cluster_workflow Experimental Workflow: TR-FRET Binding Assay A Prepare Reagents (GST-ERRγ LBD, Tb-Ab, Fluor-Peptide) C Incubate ERRγ LBD with Compound A->C B Serially Dilute Test Compound B->C D Add Ab-Peptide Mix C->D E Incubate D->E F Measure TR-FRET Signal (340nm Ex, 490/520nm Em) E->F G Data Analysis (Calculate IC50) F->G

Workflow for a TR-FRET based ligand binding assay.

cluster_pathway ERRγ Regulation of Hepatic Gluconeogenesis Fasting Fasting / Glucagon cAMP cAMP Fasting->cAMP CREB_CRTC2 CREB-CRTC2 cAMP->CREB_CRTC2 ERRg_exp ↑ ERRγ Expression CREB_CRTC2->ERRg_exp ERRg_active ERRγ / PGC-1α ERRg_exp->ERRg_active PGC1a PGC-1α PGC1a->ERRg_active Gluco_genes ↑ Gluconeogenic Genes (Pck1, G6PC) ERRg_active->Gluco_genes Glucose ↑ Hepatic Glucose Production Gluco_genes->Glucose GSK5182 GSK5182 GSK5182->ERRg_active

ERRγ's role in hepatic gluconeogenesis signaling.

cluster_mmp ERRγ Regulation of MMP Expression in Chondrocytes Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) ERRg_exp ↑ ERRγ Expression Cytokines->ERRg_exp MMP_exp ↑ MMP-3 & MMP-13 Expression ERRg_exp->MMP_exp Cartilage_deg Cartilage Degradation MMP_exp->Cartilage_deg GSK5182 GSK5182 GSK5182->ERRg_exp

ERRγ-mediated regulation of MMPs in chondrocytes.

Conclusion

This compound is a potent and selective inverse agonist of ERRγ, demonstrating nanomolar efficacy in various binding and functional assays. Its inhibitory activity on ERRγ-mediated signaling pathways, such as hepatic gluconeogenesis and matrix metalloproteinase expression, underscores its therapeutic potential in metabolic disorders and inflammatory conditions like osteoarthritis.[2] The comparative data presented herein for GSK5182 and other ERRγ modulators, including 4-hydroxytamoxifen, DN200434, DY131, and GSK4716, provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the estrogen-related receptor gamma. The detailed experimental protocols offer a foundation for the in-house evaluation of these and other compounds.

References

Comparative Analysis of (E/Z)-GSK5182 Cross-reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(E/Z)-GSK5182 , a synthetic small molecule, has been identified as a potent and highly selective inverse agonist of the Estrogen-Related Receptor gamma (ERRγ).[1][2] Its efficacy and specificity make it a valuable tool for researchers studying the physiological and pathological roles of ERRγ, particularly in metabolism, oncology, and endocrinology. This guide provides a comparative overview of the cross-reactivity of this compound with other nuclear receptors, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations.

High Selectivity for ERRγ

This compound demonstrates a remarkable selectivity for ERRγ over other nuclear receptors, including its closely related isoforms ERRα and ERRβ, as well as the Estrogen Receptor alpha (ERα).[1][3] This high degree of selectivity is crucial for elucidating the specific functions of ERRγ without the confounding effects of off-target interactions.

Quantitative Comparison of Binding Affinities and Functional Activity

The selectivity of this compound is quantified by its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) for ERRγ, which are significantly lower than those for other tested nuclear receptors. The IC50 value for GSK5182 against ERRγ is consistently reported to be approximately 79 nM.[1][2] Biophysical analysis using surface plasmon resonance spectroscopy has confirmed a high-affinity direct interaction between GSK5182 and the ERRγ ligand-binding domain, with a dissociation constant (Kd) of 65 nM.

While comprehensive screening data against a full panel of nuclear receptors is not publicly available, studies on analogous compounds and direct comparisons with closely related receptors underscore the selectivity of GSK5182. For instance, GSK5182 exhibits a 25-fold higher binding affinity for ERRγ compared to ERα.[4][5]

Below is a summary of the available quantitative and qualitative data on the cross-reactivity of GSK5182 and a comparable selective inverse agonist, compound 15g.[3]

Nuclear ReceptorThis compound ActivityCompound 15g IC50 (µM)[3]
ERRγ IC50 = 79 nM [1][2]0.44
ERRαNo significant interaction reported[1][6]>10
ERRβNo significant interaction reported[6]>10
ERα25-fold lower affinity than for ERRγ[4][5]10
Thyroid Hormone Receptor α (TRα)No significant interaction reported[6]Not Reported
Liver X Receptor α (LXRα)No significant interaction reported[6]Not Reported
Glucocorticoid Receptor (GR)No significant interaction reported[6]Not Reported
Peroxisome Proliferator-Activated Receptors (PPARs)No significant interaction reported[6]Not Reported

Experimental Protocols

The determination of the cross-reactivity and selectivity of this compound involves several key experimental assays. The following are detailed methodologies for two primary types of assays used in these evaluations.

Radioligand Competitive Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the ligand-binding pocket of a nuclear receptor.

Objective: To determine the binding affinity (Ki or IC50) of this compound for various nuclear receptors.

Methodology:

  • Receptor Preparation: The ligand-binding domains (LBDs) of the nuclear receptors of interest (e.g., ERRγ, ERRα, ERα) are expressed and purified.

  • Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, EDTA, and other stabilizing agents.

  • Radioligand: A specific radiolabeled ligand for the receptor being tested is used (e.g., ³H-estradiol for ERα).

  • Competition Reaction: A constant concentration of the purified receptor LBD and the corresponding radioligand are incubated with increasing concentrations of this compound.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Bound radioligand is separated from the unbound radioligand using methods such as filtration through glass fiber filters.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cellular Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the functional consequence of a compound binding to a nuclear receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To assess the functional effect of this compound on the transcriptional activity of various nuclear receptors.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.

  • Plasmids:

    • Expression Vector: A plasmid containing the full-length nuclear receptor or its ligand-binding domain fused to a GAL4 DNA-binding domain.

    • Reporter Vector: A plasmid containing a luciferase reporter gene under the control of a promoter with response elements for the nuclear receptor (or GAL4 upstream activating sequences for the fusion protein).

    • Internal Control Vector: A plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.

  • Transfection: The cells are co-transfected with the expression, reporter, and internal control vectors.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of this compound. For antagonist/inverse agonist assays, cells are also treated with a known agonist for the receptor being tested.

  • Incubation: Cells are incubated for 24-48 hours to allow for changes in reporter gene expression.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activities of the primary and internal control reporters are measured using a luminometer or spectrophotometer.

  • Data Analysis: The primary reporter activity is normalized to the internal control activity. The results are expressed as fold activation or percent inhibition of the agonist response. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of ERRγ and the general workflow for assessing the cross-reactivity of a compound like this compound.

ERRγ Signaling Pathway and Inhibition by GSK5182 cluster_nucleus Nucleus ERRg ERRγ ERE Estrogen-Related Response Element (ERE) ERRg->ERE Binds to DNA PGC1a PGC-1α (Coactivator) ERRg->PGC1a Blocks Recruitment TargetGenes Target Gene Transcription ERRg->TargetGenes Activates PGC1a->ERRg Recruited by GSK5182 GSK5182 GSK5182->ERRg Binds and induces conformational change

Caption: Mechanism of GSK5182 action on the ERRγ signaling pathway.

Experimental Workflow for Nuclear Receptor Cross-Reactivity Screening start Start: Compound (GSK5182) primary_assay Primary Assay: ERRγ Binding/Functional Assay start->primary_assay selectivity_panel Selectivity Panel: Assay against other Nuclear Receptors (NRs) primary_assay->selectivity_panel binding_assay Radioligand Binding Assay (Determine Ki/IC50) selectivity_panel->binding_assay functional_assay Cellular Transactivation Assay (Determine EC50/IC50) selectivity_panel->functional_assay data_analysis Data Analysis and Comparison of Potency binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Determine Selectivity Profile data_analysis->conclusion

Caption: Workflow for assessing the cross-reactivity of GSK5182.

References

Unveiling the Inverse Agonist Activity of (E/Z)-GSK5182: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (E/Z)-GSK5182, a potent and selective inverse agonist of the Estrogen-Related Receptor Gamma (ERRγ), with other relevant compounds. Experimental data is presented to objectively demonstrate its performance, supported by detailed protocols for key assays.

Comparative Analysis of ERRγ Modulators

This compound distinguishes itself as a highly selective inverse agonist of ERRγ. Its efficacy is highlighted when compared to other known modulators of this nuclear receptor. The following table summarizes the key quantitative data for this compound and comparator compounds.

CompoundTarget(s)ActivityIC50 / EC50Selectivity
This compound ERRγ Inverse Agonist 79 nM High selectivity over ERRα and ERα
4-Hydroxytamoxifen (4-OHT)ERα, ERRγAntagonist/Inverse AgonistμM range for ERRγBinds to both ERα and ERRγ
GSK4716ERRγAgonist-Selective for ERRγ

Mechanism of Action: Inhibition of ERRγ Transcriptional Activity

This compound exerts its inverse agonist activity by binding to the ligand-binding domain of ERRγ. This binding event induces a conformational change in the receptor, which in turn prevents the recruitment of coactivators, such as PGC-1α, that are essential for the transcriptional activation of target genes. This leads to a dose-dependent decrease in the constitutive activity of ERRγ.

dot

ERRg ERRγ Coactivator Coactivator (e.g., PGC-1α) ERRg->Coactivator Blocks Recruitment Target_Gene Target Gene Promoter ERRg->Target_Gene Binds to ERE Coactivator->ERRg Recruited mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation GSK5182 This compound GSK5182->ERRg Binds & Induces Conformational Change

Caption: ERRγ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterization

The inverse agonist activity of this compound can be confirmed through a series of in vitro experiments. A typical workflow involves a primary screen using a reporter assay, followed by secondary assays to analyze the effect on target gene and protein expression.

dot

Start Start: Compound Screening Reporter_Assay Luciferase Reporter Assay (Primary Screen) Start->Reporter_Assay Western_Blot Western Blot Analysis (Secondary Assay) Reporter_Assay->Western_Blot Hits Co_IP Co-Immunoprecipitation (Mechanism of Action) Western_Blot->Co_IP End End: Confirmation of Inverse Agonism Co_IP->End

Silencing the Orphan Receptor: A Comparative Guide to ERRγ Inhibition via siRNA Knockdown and (E/Z)-GSK5182

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent methods for inhibiting the function of the orphan nuclear receptor, Estrogen-Related Receptor gamma (ERRγ): small interfering RNA (siRNA) knockdown and pharmacological inhibition with the inverse agonist (E/Z)-GSK5182. This analysis is supported by experimental data on their effects on cell proliferation and cell cycle regulation.

This guide will delve into the quantitative effects of both methodologies, provide detailed experimental protocols for their application, and visualize the underlying signaling pathways and experimental workflows.

Performance Comparison: siRNA vs. This compound

Both siRNA-mediated knockdown and GSK5182 treatment have been shown to effectively inhibit ERRγ function, leading to similar phenotypic outcomes, particularly in the context of cancer cell proliferation. The primary mechanism of action involves the upregulation of cyclin-dependent kinase inhibitors p21 and p27, resulting in G1 phase cell cycle arrest.[1][2]

Below are tables summarizing the quantitative effects of both treatments on cell proliferation and the expression of key cell cycle regulatory proteins in PLC/PRF/5 hepatocellular carcinoma cells, based on published data.[2]

Table 1: Effect on Cell Proliferation

TreatmentTargetConcentration/DoseDurationProliferation Inhibition (%)
siRNA-ERRγERRγ mRNANot specified4 days~40-50%
This compoundERRγ protein10 µM4 days~40-50%
This compoundERRγ protein20 µM4 days~60-70%

Note: Proliferation inhibition percentages are estimated from graphical data presented in Kim et al., 2016.[2]

Table 2: Effect on Cell Cycle Regulatory Proteins

TreatmentTargetConcentration/DoseDurationp21 Protein Expression (Fold Change)p27 Protein Expression (Fold Change)
siRNA-ERRγERRγ mRNANot specifiedNot specified~2.0 - 2.5~1.5 - 2.0
This compoundERRγ protein10 µM24 hours~1.5 - 2.0~1.5 - 2.0
This compoundERRγ protein20 µM24 hours~2.5 - 3.0~2.0 - 2.5

Note: Fold changes are estimated from western blot band intensities presented in Kim et al., 2016, and are semi-quantitative.[2]

Experimental Protocols

siRNA-Mediated Knockdown of ERRγ

This protocol is a general guideline for the transient knockdown of ERRγ in cultured mammalian cells. Optimization may be required for specific cell lines.

Materials:

  • ERRγ-specific siRNA duplexes

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium

  • 6-well tissue culture plates

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-80 pmols of siRNA duplex (ERRγ-specific or non-targeting control) into 100 µL of serum-free medium.

    • In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with serum-free medium.

    • Add 0.8 mL of serum-free medium to the siRNA-lipid complex mixture.

    • Overlay the 1 mL mixture onto the washed cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.

  • Post-Transfection: Add 1 mL of complete growth medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.

  • Assay: Incubate for an additional 24-72 hours before assaying for gene knockdown and phenotypic effects.

Pharmacological Inhibition with this compound

This protocol outlines the treatment of cultured cells with the ERRγ inverse agonist, GSK5182.

Materials:

  • This compound (stock solution typically in DMSO)

  • Complete growth medium

  • Cells to be treated

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution: Prepare the desired final concentration of GSK5182 by diluting the stock solution in complete growth medium. Also, prepare a vehicle control with the same final concentration of DMSO. For example, to achieve a 10 µM final concentration from a 10 mM stock, dilute 1 µL of the stock solution into 1 mL of medium.

  • Treatment: Aspirate the existing medium from the cells and replace it with the medium containing GSK5182 or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-96 hours) at 37°C in a CO2 incubator.

  • Assay: Following incubation, cells can be harvested for analysis of gene/protein expression or subjected to functional assays. GSK5182 has been shown to be effective at concentrations between 10 µM and 20 µM for inhibiting cell proliferation.[2][3]

Visualizing the Mechanisms

ERRγ Signaling Pathway in Cell Cycle Regulation

The following diagram illustrates the signaling pathway through which ERRγ inhibition, either by siRNA or GSK5182, leads to cell cycle arrest. Inhibition of ERRγ results in the upregulation of p21 and p27, which in turn inhibit cyclin-dependent kinases (CDKs), preventing the phosphorylation of retinoblastoma protein (pRb) and halting the cell cycle at the G1 phase.

ERRg_Signaling_Pathway cluster_inhibition Inhibition Methods cluster_core_pathway Core Signaling Cascade siRNA siRNA-ERRγ ERRg ERRγ siRNA->ERRg GSK5182 This compound GSK5182->ERRg p21_p27 p21 / p27 ERRg->p21_p27 CDK CDK4/6 p21_p27->CDK pRb pRb CDK->pRb E2F E2F pRb->E2F G1_S G1-S Transition E2F->G1_S

Caption: ERRγ inhibition leads to G1-S cell cycle arrest.

Experimental Workflow for Comparison

This diagram outlines a typical experimental workflow for comparing the effects of ERRγ siRNA and GSK5182 on a cellular phenotype such as proliferation.

Experimental_Workflow cluster_treatments Treatments cluster_assays Assays start Start: Culture Cells siRNA_transfection Transfect with siRNA-ERRγ start->siRNA_transfection GSK5182_treatment Treat with This compound start->GSK5182_treatment control_siRNA Transfect with Control siRNA start->control_siRNA vehicle_control Treat with Vehicle (DMSO) start->vehicle_control incubation Incubate (24-96h) siRNA_transfection->incubation GSK5182_treatment->incubation control_siRNA->incubation vehicle_control->incubation proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) incubation->proliferation_assay western_blot Western Blot (p21, p27, ERRγ) incubation->western_blot facs FACS Analysis (Cell Cycle) incubation->facs analysis Data Analysis & Comparison proliferation_assay->analysis western_blot->analysis facs->analysis

Caption: Workflow for comparing ERRγ inhibition methods.

References

A Comparative Analysis of (E/Z)-GSK5182 and DY131 on Estrogen-Related Receptor Gamma (ERRγ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent modulators of the orphan nuclear receptor ERRγ: (E/Z)-GSK5182, primarily characterized as an inverse agonist, and DY131, known as an agonist. This document synthesizes experimental data to objectively compare their performance, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Introduction to ERRγ and its Modulators

Estrogen-Related Receptor Gamma (ERRγ) is a constitutively active orphan nuclear receptor that plays a crucial role in regulating gene networks involved in cellular energy metabolism, including mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism. Its constitutive activity makes it a compelling therapeutic target for a range of metabolic diseases, cancers, and other disorders. The modulation of ERRγ activity by small molecules offers a promising avenue for therapeutic intervention. This guide focuses on a comparative analysis of this compound and DY131, two well-characterized synthetic ligands that exhibit opposing effects on ERRγ activity.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and DY131 based on available experimental data. It is important to note that direct side-by-side comparisons in the same study are limited, and thus values are compiled from various sources.

ParameterThis compoundDY131Reference(s)
Primary Activity on ERRγ Inverse AgonistAgonist[1][2],[3]
IC50 / EC50 IC50: 79 nMEC50 range: 130 - 698 nM (for ERRβ/γ)[1][2],[3]
Selectivity Highly selective for ERRγ over ERRα and ERα.Selective for ERRβ and ERRγ over ERRα, ERα, and ERβ.[2],[3]
Effect on ERRγ Protein Level Increases protein stability by inhibiting ubiquitination.Not reported to directly affect protein stability.[4]
Interaction with Coregulators Disrupts interaction with coactivator PGC-1α; enhances interaction with corepressor SMILE.Promotes interaction with coactivators.[4]

Mechanism of Action

This compound: The Inverse Agonist with a Twist

This compound is a potent and selective inverse agonist of ERRγ.[1][2] Its primary mechanism of action involves binding to the ligand-binding pocket of ERRγ and inducing a conformational change that prevents the recruitment of transcriptional coactivators, such as PGC-1α.[4] Instead, it facilitates the binding of corepressors like SMILE, leading to the repression of ERRγ target gene expression.[4]

A unique characteristic of GSK5182 is its ability to stabilize the ERRγ protein.[4] It achieves this by inhibiting the E3 ligase Parkin-mediated ubiquitination and subsequent proteasomal degradation of ERRγ.[4] This leads to an accumulation of inactive ERRγ in the cell.

Interestingly, in certain cellular contexts, such as osteoclast differentiation, GSK5182 has been observed to exhibit agonistic effects on specific signaling pathways, like the NF-κB pathway, highlighting the context-dependent nature of its activity.

DY131: A Conventional Agonist

DY131 is a selective agonist of ERRβ and ERRγ.[3] As an agonist, DY131 binds to ERRγ and enhances its transcriptional activity. This is presumed to occur through the stabilization of an active conformation of the receptor, which promotes the recruitment of coactivators necessary for gene transcription. DY131 has been utilized in various studies to activate ERRγ-mediated pathways, leading to effects such as the suppression of cancer cell growth and protection against liver injury.[3]

Signaling Pathways

The following diagrams illustrate the distinct mechanisms of action of GSK5182 and DY131 on ERRγ and a generalized downstream signaling pathway.

GSK5182_Mechanism cluster_0 Cellular Environment GSK5182 GSK5182 ERRg ERRγ GSK5182->ERRg Binds Coactivator Coactivator (PGC-1α) ERRg->Coactivator Interaction Blocked Corepressor Corepressor (SMILE) ERRg->Corepressor Interaction Enhanced Ubiquitin Ubiquitin ERRg->Ubiquitin Ubiquitination Inhibited Proteasome Proteasome Ubiquitin->Proteasome Degradation DY131_Mechanism cluster_1 Cellular Environment DY131 DY131 ERRg ERRγ DY131->ERRg Binds Coactivator Coactivator (PGC-1α) ERRg->Coactivator Interaction Promoted Downstream_Signaling ERRg_Complex ERRγ-Ligand Complex Target_Genes Target Gene Promoters (ERREs) ERRg_Complex->Target_Genes Binds Transcription Transcription Target_Genes->Transcription Modulates Biological_Response Biological Response (e.g., Metabolic Regulation, Cell Proliferation) Transcription->Biological_Response Leads to Luciferase_Assay_Workflow A 1. Cell Seeding (e.g., HEK293T cells) B 2. Transfection - ERRγ expression vector - Luciferase reporter vector (with ERREs) A->B C 3. Compound Treatment (Varying concentrations of GSK5182 or DY131) B->C D 4. Incubation (e.g., 24-48 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Substrate Addition E->F G 7. Luminescence Measurement F->G H 8. Data Analysis (IC50/EC50 determination) G->H CoIP_Workflow A 1. Cell Culture and Transfection (e.g., with tagged ERRγ and coregulator) B 2. Compound Treatment (GSK5182, DY131, or vehicle) A->B C 3. Cell Lysis B->C D 4. Immunoprecipitation (using antibody against tagged ERRγ) C->D E 5. Washing (to remove non-specific binding) D->E F 6. Elution of Protein Complexes E->F G 7. SDS-PAGE and Western Blotting (to detect co-precipitated coregulator) F->G

References

Assessing the Specificity of (E/Z)-GSK5182 in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of (E/Z)-GSK5182, a widely used inverse agonist of the Estrogen-Related Receptor gamma (ERRγ), with alternative compounds. The information presented is supported by experimental data from publicly available literature to assist researchers in selecting the most appropriate tool for their cellular models.

Introduction to this compound and ERRγ

Estrogen-Related Receptor gamma (ERRγ) is an orphan nuclear receptor that plays a crucial role in regulating cellular metabolism, including glucose homeostasis and mitochondrial biogenesis. This compound is a synthetic small molecule identified as a selective inverse agonist of ERRγ, meaning it inhibits the constitutive activity of the receptor. Its utility in studying the physiological and pathological roles of ERRγ has been demonstrated in various cellular models, including those for osteoarthritis, cancer, and metabolic diseases.[1] This guide assesses the specificity of this compound by comparing its performance against other known ERRγ modulators.

Comparative Analysis of ERRγ Inverse Agonists

The specificity of a chemical probe is paramount for accurately interpreting experimental results. While this compound is reported to be a highly selective inverse agonist for ERRγ, a direct comparison with other available compounds provides a clearer perspective on its performance.[2]

Quantitative Comparison of In Vitro Potency and Selectivity

The following table summarizes the in vitro potency (IC50) and selectivity of this compound and its alternatives against ERRγ and other relevant nuclear receptors. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (nM)Selectivity ProfileReference
This compound ERRγ 79 Highly selective against ERRα and ERα. [2] Reported to have 25-fold higher binding affinity for ERRγ than for ERα. [3][1]
DN200434ERRγ6 (functional IC50)Highly selective.[4]
Compound 15gERRγ440>22-fold selective over ERRα, ERRβ, and ERα. IC50 for ERRα, ERRβ, and ERα are >10,000 nM.[5][6]
4-Hydroxytamoxifen (4-OHT)ERRγµM rangeNon-selective, also a potent ERα antagonist.[1][5]
Diethylstilbestrol (DES)ERRγµM rangeNon-selective, also a potent ERα agonist.[5]

Signaling Pathway of ERRγ Modulation

The diagram below illustrates the general mechanism of action for an ERRγ inverse agonist like this compound. In its constitutively active state, ERRγ binds to Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes and recruits coactivators to initiate transcription. An inverse agonist binds to the ligand-binding domain of ERRγ, inducing a conformational change that leads to the dissociation of coactivators and the recruitment of corepressors, thereby silencing gene expression.

ERR_gamma_signaling ERRγ Inverse Agonist Signaling Pathway cluster_nucleus Nucleus ERRg ERRγ ERRE ERRE ERRg->ERRE Binds to DNA TargetGene Target Gene Transcription ERRg->TargetGene Activates ERRg->TargetGene Inhibits Coactivator Coactivator Coactivator->ERRg Recruited (constitutively active) Corepressor Corepressor Corepressor->ERRg Recruited (with inverse agonist) GSK5182 This compound (Inverse Agonist) GSK5182->ERRg Binds to LBD

Caption: Mechanism of ERRγ inverse agonism.

Experimental Protocols

To aid in the design of robust and reproducible experiments, this section details the methodologies for key assays used to assess the specificity of ERRγ modulators.

ERRγ Luciferase Reporter Gene Assay

This cell-based assay is a primary method for quantifying the functional activity of ERRγ modulators.

Objective: To measure the ability of a compound to inhibit the constitutive transcriptional activity of ERRγ.

Principle: HEK293 cells are transiently co-transfected with two plasmids: one expressing the ERRγ protein and another containing a luciferase reporter gene under the control of an ERRγ-responsive promoter. The constitutive activity of ERRγ drives luciferase expression. An inverse agonist will inhibit this activity, leading to a decrease in the luminescent signal.

Protocol:

  • Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: Seed HEK293 cells in a 96-well plate. After 24 hours, co-transfect the cells with an ERRγ expression vector and a luciferase reporter plasmid containing multiple copies of an ERRE upstream of a minimal promoter.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a known ERRγ inverse agonist as a positive control.

  • Luciferase Assay: After 24 hours of incubation with the compounds, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Reporter_Assay_Workflow Luciferase Reporter Assay Workflow Seed Seed HEK293 cells (96-well plate) Transfect Co-transfect with ERRγ and Luciferase plasmids Seed->Transfect Treat Treat with this compound or alternatives Transfect->Treat Incubate Incubate for 24h Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Luciferase activity Lyse->Measure Analyze Analyze data and determine IC50 Measure->Analyze

Caption: Workflow for the ERRγ luciferase reporter assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This in vitro assay directly measures the binding affinity of a compound to the ERRγ ligand-binding domain (LBD).

Objective: To determine the IC50 value of a compound for binding to the ERRγ LBD.

Principle: The assay measures the disruption of the interaction between a fluorescently labeled coactivator peptide and a terbium-labeled antibody bound to a GST-tagged ERRγ LBD. When the coactivator peptide binds to the ERRγ LBD, FRET occurs between the terbium and the fluorophore. A competitive ligand will displace the coactivator peptide, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a mixture of GST-tagged ERRγ LBD and a terbium-labeled anti-GST antibody. Prepare a solution of a fluorescently labeled coactivator peptide (e.g., from PGC-1α).

  • Assay Plate Setup: In a 384-well plate, add the test compounds, followed by the ERRγ LBD/antibody mixture.

  • Initiation of Reaction: Add the fluorescently labeled coactivator peptide to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 value.

Western Blot for Off-Target Kinase Pathway Analysis

To assess potential off-target effects on common signaling pathways, western blotting can be employed.

Objective: To determine if this compound affects the phosphorylation status of key proteins in major signaling pathways (e.g., MAPK/ERK, PI3K/Akt).

Protocol:

  • Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line known to have active kinase signaling) with this compound at various concentrations for a defined period. Include appropriate positive and negative controls (e.g., known inhibitors or activators of the pathways).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK/total ERK, p-Akt/total Akt).

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and calculate the ratio of phosphorylated to total protein to assess the effect of the compound on pathway activation.

Conclusion

This compound is a potent and selective inverse agonist of ERRγ. For applications requiring the highest potency, DN200434 may be a suitable alternative. For researchers prioritizing a well-characterized selectivity profile against other ERR isoforms and ERα, compound 15g presents a valuable option. The choice of compound should be guided by the specific requirements of the cellular model and the experimental question being addressed. The detailed protocols provided in this guide offer a starting point for researchers to independently verify the specificity and efficacy of their chosen ERRγ modulator. It is always recommended to perform dose-response experiments and appropriate controls to ensure the validity of the findings.

References

Safety Operating Guide

Proper Disposal of (E/Z)-GSK5182: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists utilizing (E/Z)-GSK5182, a selective inverse agonist of the estrogen-related receptor γ (ERRγ), must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. As a pharmacologically active compound, improper disposal can pose significant risks. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste, in accordance with local, state, and federal regulations. The Safety Data Sheet (SDS) for this compound specifies that the substance should be disposed of in accordance with prevailing country, federal, state, and local regulations.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatible. Contaminated personal protective equipment (PPE) such as gloves and weighing papers should also be disposed of as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound, including stock solutions in solvents like DMSO, experimental media, and rinsates, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solution containing GSK5182 down the drain.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing chemical waste.

2. Container Management:

  • Use containers that are compatible with the chemical waste being collected. For liquid waste, ensure the container has a secure, leak-proof lid.

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The solvent and approximate concentration should also be indicated for liquid waste.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

3. Decontamination:

  • Surfaces and non-disposable equipment contaminated with this compound should be decontaminated. The SDS for a similar compound suggests scrubbing with alcohol.

  • Collect any materials used for decontamination, such as absorbent pads or wipes, and dispose of them as solid hazardous waste.

4. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.

  • Never attempt to dispose of this compound in the regular trash or via the sanitary sewer system.

Experimental Protocol Waste Management

While specific disposal details are often omitted in published experimental protocols, the general principles of hazardous chemical waste management apply. For in vitro studies using this compound dissolved in a solvent like DMSO, all cell culture media containing the compound, as well as any subsequent washes, should be collected as hazardous liquid waste. Similarly, for in vivo studies, any unused dosing solutions should be disposed of as hazardous waste. Cages, bedding, and animal carcasses may also require special handling as determined by institutional animal care and use committee (IACUC) and EHS guidelines.

Quantitative Data Summary

No quantitative data regarding the specific disposal procedures for this compound were found in the reviewed literature. Disposal quantities will be dictated by experimental usage and institutional hazardous waste guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Generation of this compound Waste cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Interim Storage cluster_4 Final Disposal start Waste Generated solid Solid Waste (Powder, Contaminated PPE) start->solid liquid Liquid Waste (Solutions, Media, Rinsate) start->liquid sharps Contaminated Sharps start->sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange Pickup by Institutional EHS or Licensed Waste Contractor storage->disposal

Caption: Disposal workflow for this compound waste.

Personal protective equipment for handling (E/Z)-GSK5182

Author: BenchChem Technical Support Team. Date: December 2025

(E/Z)-GSK5182 is a potent, selective, and orally active inverse agonist of the estrogen-related receptor γ (ERRγ). As with any active small molecule compound, proper handling and safety precautions are paramount to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Operation Required PPE Additional Recommendations
Weighing and Aliquoting Powder - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respiratorPerform in a certified chemical fume hood or a powder containment hood to avoid inhalation of airborne particles.
Preparing Solutions - Nitrile gloves- Laboratory coat- Safety glasses with side shields or chemical splash gogglesHandle solutions in a well-ventilated area or a chemical fume hood.
General Handling and Experiments - Nitrile gloves- Laboratory coat- Safety glasses with side shieldsEnsure good laboratory hygiene. Avoid contact with skin and eyes.

Operational and Handling Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number on the label match the order. (CAS No. for this compound: 2699724-40-6; CAS No. for GSK5182: 877387-37-6).

2. Storage:

  • Store the solid compound and stock solutions in a cool, dry, and dark place.

  • Follow the supplier's specific storage temperature recommendations to ensure stability.

Table 2: Storage Conditions for this compound

Form Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years)
Solid Powder 0 - 4 °C-20 °C
Stock Solution in DMSO 0 - 4 °C-20 °C or -80 °C

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

3. Solution Preparation:

  • This compound is soluble in DMSO.[1]

  • Prepare solutions in a chemical fume hood.

  • Use appropriate volumetric glassware and ensure it is clean and dry.

  • Cap vials tightly after preparation.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble Required PPE prep_area->gather_ppe Proceed when ready gather_materials Gather Materials and Equipment gather_ppe->gather_materials Proceed when ready weigh Weigh Solid Compound gather_materials->weigh Proceed when ready dissolve Prepare Stock Solution weigh->dissolve Follow protocol aliquot Aliquot for Storage dissolve->aliquot Follow protocol decontaminate Decontaminate Work Surfaces aliquot->decontaminate After handling dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling and preparation of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused Solid Compound and Solutions:

  • Dispose of as hazardous chemical waste.

  • Do not discard down the drain or in regular trash.

  • Follow your institution's and local regulations for chemical waste disposal. This typically involves collection by a certified hazardous waste management company.

2. Contaminated Materials:

  • All disposable items that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated.

  • Collect these materials in a designated, sealed hazardous waste container.

Table 3: Disposal Guidelines

Waste Type Disposal Method
Unused solid this compound Hazardous chemical waste incineration.
Solutions of this compound Hazardous chemical waste.
Empty Vials Hazardous waste, unless thoroughly decontaminated.
Contaminated Labware (gloves, tips, etc.) Hazardous waste.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.